Product packaging for Bismuth-205(Cat. No.:CAS No. 14333-38-1)

Bismuth-205

Cat. No.: B1240522
CAS No.: 14333-38-1
M. Wt: 204.97739 g/mol
InChI Key: JCXGWMGPZLAOME-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bismuth-205 (205Bi) is a synthetic radioisotope with a half-life of 14.91 days . It decays by electron capture (EC) with a decay energy of 2.705 MeV, resulting in the stable daughter isotope Lead-205 (205Pb) . In pharmaceutical and medical research, this compound serves as a crucial radiolabel for tracing the absorption, distribution, and bioavailability of bismuth-based pharmaceutical compounds . This application is vital for developing and optimizing treatments, such as those used for Helicobacter pylori suppression and peptic ulcer disease . Furthermore, this compound is employed in advanced cancer research, particularly in the development of targeted alpha therapies (TAT). It can be complexed with targeting molecules, such as beta-cyclodextrin derivatives, for precise delivery to prostaglandin E2 receptor-expressing tumors, offering a promising theranostic approach . The isotope is also integral to the study of bismuth-based nanoparticles (BiNPs), which are investigated for their role as radiosensitizers to enhance the efficacy of radiation therapy in various cancer models . This product is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human use. Specifications: • CAS Number: 14333-38-1 • Half-Life: 14.91(7) days • Decay Mode: Electron Capture (EC) • Daughter Nuclide: 205 Pb

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi B1240522 Bismuth-205 CAS No. 14333-38-1

Properties

CAS No.

14333-38-1

Molecular Formula

Bi

Molecular Weight

204.97739 g/mol

IUPAC Name

bismuth-205

InChI

InChI=1S/Bi/i1-4

InChI Key

JCXGWMGPZLAOME-AHCXROLUSA-N

SMILES

[Bi]

Isomeric SMILES

[205Bi]

Canonical SMILES

[Bi]

Synonyms

205Bi radioisotope
Bi-205 radioisotope
Bismuth-205

Origin of Product

United States

Foundational & Exploratory

Bismuth-205: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and first synthesis of the radioisotope Bismuth-205 (²⁰⁵Bi). It details the seminal experiments that first identified this isotope, as well as subsequent methods developed for its production. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of the nuclear processes and experimental workflows.

Discovery and First Synthesis (1951)

This compound was first identified in 1951 by D. G. Karraker and D. H. Templeton as a product of the radioactive decay of Polonium-205 (²⁰⁵Po).[1] The initial synthesis was therefore indirect, focusing on the production of the parent isotope, ²⁰⁵Po, which was created by bombarding lead and bismuth targets with high-energy particles.

Experimental Protocol: Production of the Parent Isotope (²⁰⁵Po)

The production of Polonium-205 was achieved using the 184-inch synchrocyclotron at the University of California, Berkeley. The experimental setup involved the bombardment of lead and bismuth targets with accelerated protons and deuterons.

Target and Irradiation:

  • Target Materials: High-purity lead (Pb) and bismuth (Bi) foils.

  • Irradiation: The targets were bombarded with protons and deuterons accelerated to various high energies in the 184-inch cyclotron.

  • Nuclear Reactions: The primary nuclear reaction for the production of ²⁰⁵Po from a lead target was:

    • ²⁰⁶Pb(p, 2n)²⁰⁵Bi → ²⁰⁵Po (via electron capture)

    • And from a bismuth target:

    • ²⁰⁹Bi(p, xn)²⁰⁵Po (where x represents multiple neutrons)

Chemical Separation:

Following irradiation, the polonium isotopes were chemically separated from the bulk target material and other spallation products. A common method for separating polonium from bismuth involves solvent extraction.

  • Dissolution: The irradiated target was dissolved in a suitable acid, such as nitric acid.

  • Extraction: Polonium can be selectively extracted from the acidic solution using a solution of dithizone (B143531) in an organic solvent like chloroform (B151607) or carbon tetrachloride. Bismuth remains in the aqueous phase.

  • Purification: The polonium-containing organic phase was then washed and the polonium back-extracted into an aqueous solution for further analysis.

Identification of this compound

This compound was identified by observing the decay characteristics of the separated Polonium-205 sample. ²⁰⁵Po undergoes electron capture to become ²⁰⁵Bi.

Detection Method:

  • The decay of the purified ²⁰⁵Po sample was monitored over time using radiation detectors.

  • The growth of characteristic gamma-ray emissions from the decay of ²⁰⁵Bi was observed, confirming its presence as the daughter isotope of ²⁰⁵Po.

Quantitative Data: Discovery of this compound
PropertyValue
Parent Isotope Polonium-205 (²⁰⁵Po)
²⁰⁵Po Half-life 1.8 hours
²⁰⁵Po Decay Mode Electron Capture (99%)
Daughter Isotope This compound (²⁰⁵Bi)
²⁰⁵Bi Half-life 15.31 days

Cyclotron Production of this compound

A more direct and efficient method for producing this compound involves the bombardment of natural lead targets with protons in a cyclotron. This method allows for the production of no-carrier-added (NCA) ²⁰⁵Bi, which is crucial for radiopharmaceutical applications.

Experimental Protocol: Proton Bombardment of Lead

Target and Irradiation:

  • Target Material: Natural lead (Pb) foils.

  • Irradiation: The lead targets are irradiated with a proton beam from a cyclotron.

  • Nuclear Reactions: The primary nuclear reactions leading to the formation of this compound are:

    • ²⁰⁶Pb(p, 2n)²⁰⁵Bi

    • ²⁰⁷Pb(p, 3n)²⁰⁵Bi

    • ²⁰⁸Pb(p, 4n)²⁰⁵Bi

Chemical Separation:

After irradiation, the this compound is separated from the lead target and other reaction byproducts.

  • Dissolution: The lead target is dissolved in nitric acid.

  • Co-precipitation: Bismuth is co-precipitated with a carrier, such as lanthanum hydroxide (B78521) (La(OH)₃), by adding a lanthanum salt and increasing the pH.

  • Ion Exchange Chromatography: The precipitate is redissolved, and the solution is passed through an anion exchange column. Bismuth is retained on the column while lead and other impurities are washed away.

  • Elution: The purified this compound is then eluted from the column using a suitable eluent.

Quantitative Data: Cyclotron Production of this compound
ParameterValue
Target Natural Lead (Pb)
Projectile Protons (p)
Optimal Proton Energy ~30-40 MeV
Production Cross-section Varies with proton energy (see graph)
Yield Dependent on beam current and irradiation time

Visualizations

Decay Pathway of Polonium-205 to this compound

Decay_Pathway Decay of Polonium-205 Po205 ²⁰⁵Po (Polonium-205) Half-life: 1.8 h Bi205 ²⁰⁵Bi (this compound) Half-life: 15.31 d Po205->Bi205 Electron Capture (99%) Pb205 ²⁰⁵Pb (Lead-205) Stable Bi205->Pb205 Electron Capture First_Synthesis_Workflow Workflow of the First Synthesis of this compound cluster_cyclotron Cyclotron Irradiation cluster_separation Chemical Separation cluster_identification Identification Protons Protons/Deuterons Target Lead/Bismuth Target Protons->Target IrradiatedTarget Irradiated Target (contains ²⁰⁵Po) Target->IrradiatedTarget Bombardment Dissolution Dissolution in Acid IrradiatedTarget->Dissolution SolventExtraction Solvent Extraction (e.g., with Dithizone) Dissolution->SolventExtraction PurifiedPo Purified ²⁰⁵Po SolventExtraction->PurifiedPo Decay ²⁰⁵Po Decay (Electron Capture) PurifiedPo->Decay Detection Detection of ²⁰⁵Bi Gamma Rays Decay->Detection Identification of ²⁰⁵Bi

References

In-Depth Technical Guide to the Radioactive Decay Properties and Emissions of Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (²⁰⁵Bi) is a synthetic radioisotope of the element bismuth. With 83 protons and 122 neutrons, it is a neutron-deficient nuclide that undergoes radioactive decay primarily through electron capture and positron emission.[1] Its relatively short half-life and complex emissions make it a subject of academic interest in nuclear physics and have potential implications in the development of radiopharmaceuticals. This technical guide provides a comprehensive overview of the radioactive decay properties and emissions of this compound, intended for researchers, scientists, and professionals in drug development.

Core Radioactive Decay Properties

This compound is an artificially produced radioisotope and is not found naturally.[1] Its primary mode of decay is to Lead-205 (²⁰⁵Pb), a near-stable isotope with an extremely long half-life. The decay of this compound is characterized by a complex spectrum of gamma and X-ray emissions, which are critical for its detection and quantification.

PropertyValue
Half-life 15.31 days[2]
Decay Modes Electron Capture (EC), Positron Emission (β+)[2]
Primary Daughter Nuclide Lead-205 (²⁰⁵Pb)[2]
Total Decay Energy (Q) 2.705 MeV[1]
Spin and Parity 9/2-[1]

Emissions Profile

The decay of this compound results in the emission of a variety of particles and electromagnetic radiation. The most prominent of these are gamma rays and X-rays, which arise from the de-excitation of the daughter nucleus, Lead-205.

Gamma and X-ray Emissions

The following table summarizes the most intense gamma and X-ray emissions from the decay of this compound.

Radiation TypeEnergy (keV)Intensity (%)
Gamma703.3531.5
Gamma987.779.9
Gamma1764.447.7
Gamma579.525.5
Gamma570.684.3
Gamma1043.83.9
Gamma284.051.7
X-ray (Kα1)74.9756.9
X-ray (Kα2)72.8032.2
X-ray (Kβ1)84.9415.6
Beta Emissions (Positrons)

A fraction of this compound decays occur via positron emission. The positron energy spectrum is continuous, with a maximum energy determined by the decay energy to the specific energy level in the daughter nucleus.

β+ (positron)
Maximum Energy 1.684 MeV
Average Energy 0.739 MeV

Decay Scheme

The decay of this compound to Lead-205 is a complex process involving transitions to multiple excited states of the daughter nucleus. The following diagram illustrates the principal decay pathways.

Bismuth205_Decay_Scheme This compound Decay Scheme Bi205 ²⁰⁵Bi (9/2-) T½ = 15.31 d Pb205_2606 2606.0 keV (7/2-) Bi205->Pb205_2606 EC/β+ (log ft = 6.3) Pb205_2562 2562.2 keV (9/2-) Bi205->Pb205_2562 EC/β+ (log ft = 6.6) Pb205_1764 1764.4 keV (13/2+) Bi205->Pb205_1764 EC/β+ (log ft = 7.7) Pb205_g ²⁰⁵Pb (5/2-) Stable Pb205_2606->Pb205_g γ 2606.0 keV Pb205_2562->Pb205_g γ 2562.2 keV Pb205_703 703.4 keV (3/2-) Pb205_1764->Pb205_703 γ 1061.0 keV Pb205_263 262.8 keV (5/2-) Pb205_1764->Pb205_263 γ 1501.6 keV Pb205_1014 1014.2 keV (9/2-) Pb205_1014->Pb205_g γ 1014.2 keV Pb205_987 987.8 keV (1/2-) Pb205_987->Pb205_g γ 987.8 keV Pb205_703->Pb205_g γ 703.4 keV Pb205_263->Pb205_g γ 262.8 keV

Caption: Simplified decay scheme of this compound.

Experimental Protocols

The characterization of the radioactive decay properties of this compound involves several key experimental techniques. The following outlines a general methodology based on common practices in nuclear spectroscopy.

Source Production and Preparation

This compound is typically produced through nuclear reactions in a particle accelerator. A common method involves the bombardment of a lead (Pb) target with protons. Following irradiation, the this compound must be chemically separated from the target material and other reaction byproducts.

Workflow for Source Production and Preparation:

Source_Preparation_Workflow This compound Source Production and Preparation cluster_production Production cluster_separation Chemical Separation cluster_source_prep Source Preparation Proton_Beam Proton Beam Irradiation Irradiation (Particle Accelerator) Proton_Beam->Irradiation Lead_Target Lead Target Lead_Target->Irradiation Dissolution Target Dissolution Irradiation->Dissolution Irradiated Target Chromatography Ion Exchange Chromatography Dissolution->Chromatography Purification Purification Steps Chromatography->Purification Deposition Electrodeposition or Evaporation onto a backing Purification->Deposition Purified ²⁰⁵Bi Source_Mounting Mounting in a reproducible geometry Deposition->Source_Mounting Measurement Gamma Spectroscopy Measurement Source_Mounting->Measurement Prepared Source

Caption: Workflow for this compound source production.

Gamma-Ray Spectroscopy

High-purity germanium (HPGe) detectors are the standard for high-resolution gamma-ray spectroscopy. These detectors offer excellent energy resolution, which is crucial for resolving the complex gamma spectrum of this compound.

Experimental Setup and Procedure:

  • Detector and Shielding: An HPGe detector, cooled to liquid nitrogen temperatures, is housed in a lead shield to reduce background radiation.

  • Calibration: The detector is calibrated for both energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu).[3]

  • Data Acquisition: The prepared this compound source is placed at a reproducible distance from the detector, and the gamma-ray spectrum is acquired for a sufficient duration to achieve good statistical accuracy.

  • Data Analysis: The acquired spectrum is analyzed to identify the gamma-ray peaks corresponding to the decay of this compound. The energy and net peak area of each gamma ray are determined. The activity of the source can then be calculated using the detector efficiency at each peak energy.

Half-Life Measurement

The half-life of this compound is determined by measuring the decay of its activity over time.

Procedure:

  • A this compound source is repeatedly measured using a gamma-ray spectroscopy system over a period of several half-lives (e.g., 2-3 months).

  • The net count rate of a prominent, well-resolved gamma-ray peak (e.g., the 703.35 keV peak) is determined for each measurement.

  • The natural logarithm of the count rate is plotted against time.

  • A linear fit is applied to the data points. The slope of this line is equal to the negative of the decay constant (λ).

  • The half-life (T½) is then calculated using the formula: T½ = ln(2) / λ.

Coincidence Spectroscopy

Gamma-gamma coincidence spectroscopy is a powerful technique to elucidate the decay scheme by identifying gamma rays that are emitted in a cascade.[4]

Experimental Setup:

  • Two or more time-coincident detectors (e.g., HPGe or NaI(Tl) scintillators) are placed around the this compound source.

  • The electronic setup is configured to record events only when two or more detectors register a gamma ray within a very short time window.

Procedure:

  • A two-dimensional histogram is generated, with the energy deposited in one detector on one axis and the coincident energy deposited in the other detector on the second axis.

  • By setting a gate on a specific gamma-ray peak in one detector's spectrum, the coincident gamma rays can be clearly identified in the other detector's spectrum. This helps to establish the relationships between different gamma transitions in the decay scheme.

Conclusion

This compound is a radioisotope with well-characterized decay properties, primarily decaying via electron capture and positron emission with a half-life of approximately 15.31 days. Its complex gamma and X-ray emission spectrum provides a rich field for nuclear spectroscopy studies. The experimental determination of its decay characteristics relies on established techniques such as high-resolution gamma-ray spectroscopy, half-life measurements, and coincidence counting. A thorough understanding of these properties and the methodologies to measure them is essential for its potential applications in research and medicine.

References

Bismuth-205: A Technical Guide to its Half-life, Production, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth-205 (²⁰⁵Bi) is a radioactive isotope of bismuth with a half-life of approximately 15.3 days.[1] It decays primarily through electron capture and positron emission to stable Lead-205. Produced artificially, often through the bombardment of lead targets in a cyclotron, ²⁰⁵Bi serves as a valuable tracer in biological studies and holds potential in the development of radiotherapeutic agents.[2][3] This technical guide provides an in-depth overview of the nuclear properties of this compound, detailed experimental protocols for its production and half-life determination, and discusses its current and potential applications in scientific research and drug development.

Nuclear Properties of this compound

This compound is an artificially produced radioisotope first identified in 1951 as a decay product of Polonium-205.[4] Its study is primarily for academic and experimental research purposes.[4] The key nuclear properties of this compound are summarized in the table below.

PropertyValue
Half-life (T½) 14.91 (7) days[4] / 15.3125 days[1]
Decay Mode Electron Capture (EC) / Positron Emission (β+)
Daughter Isotope Lead-205 (²⁰⁵Pb)
Decay Energy 2.708 MeV
Mass Number (A) 205
Atomic Number (Z) 83
Neutrons (N) 122
Isotopic Mass 204.977385(5) u
Spin and Parity 9/2-

Production of this compound

This compound is typically produced in a cyclotron by bombarding a natural lead (Pb) target with protons.[2][3] The primary nuclear reaction is ²⁰⁶Pb(p, 2n)²⁰⁵Bi .

G cluster_production Cyclotron Production cluster_reaction Nuclear Reaction cluster_separation Radiochemical Separation Proton_Beam Proton Beam (16 MeV) Lead_Target Natural Lead (Pb) Foil Target Proton_Beam->Lead_Target Bombardment Reaction ²⁰⁶Pb(p, 2n)²⁰⁵Bi Dissolution Dissolve Target in HNO₃ Purification Purification Steps Dissolution->Purification Final_Product No-Carrier-Added ²⁰⁵Bi Solution Purification->Final_Product

Production and Separation of this compound.
Experimental Protocol for Production and Separation:

  • Target Preparation: A natural lead foil target is prepared and mounted in a target holder suitable for cyclotron irradiation.

  • Irradiation: The lead target is bombarded with a proton beam of a specific energy, typically around 16 MeV, for a designated period (e.g., 60 minutes).[3]

  • Cooling: After irradiation, the target is allowed to cool for a period (e.g., 24 hours) to allow for the decay of short-lived, unwanted radionuclides.[3]

  • Dissolution: The irradiated lead target is dissolved in a strong acid, such as 7 M nitric acid (HNO₃).[3]

  • Radiochemical Separation: A radiochemical separation procedure is employed to isolate the no-carrier-added (NCA) this compound from the bulk lead target material and other contaminants. This can involve techniques such as solvent extraction or ion-exchange chromatography.[2] The final product is typically an aqueous solution of chemically pure ²⁰⁵Bi.[2]

Determination of the Half-life of this compound

The half-life of this compound can be determined by measuring the decay of its activity over time using radiation detection techniques such as gamma-ray spectrometry or liquid scintillation counting.

Experimental Protocol using Gamma-Ray Spectrometry

Gamma-ray spectrometry is a non-destructive technique that measures the energy and intensity of gamma rays emitted during radioactive decay.

  • Sample Preparation: A known quantity of the purified this compound solution is placed in a standard geometry vial for counting.

  • Detector Setup: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is calibrated using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Data Acquisition: The gamma-ray spectrum of the this compound sample is acquired over a set period. The characteristic gamma-ray peaks of ²⁰⁵Bi, such as the one at 703.4 keV, are identified.

  • Activity Measurement: The net counts in a specific photopeak are recorded at regular intervals over a period of several half-lives (e.g., daily for 60 days).

  • Data Analysis: The natural logarithm of the net count rate is plotted against time. The slope of the resulting linear fit is equal to the negative of the decay constant (λ). The half-life (T½) is then calculated using the formula: T½ = ln(2) / λ .

G cluster_workflow Gamma Spectrometry Workflow Sample_Prep Prepare ²⁰⁵Bi Sample Data_Acq Acquire Gamma Spectrum (HPGe Detector) Sample_Prep->Data_Acq Peak_Analysis Identify & Integrate ²⁰⁵Bi Photopeaks Data_Acq->Peak_Analysis Repeat_Meas Repeat Measurements Over Time Peak_Analysis->Repeat_Meas Data_Plot Plot ln(Count Rate) vs. Time Repeat_Meas->Data_Plot Half_Life_Calc Calculate Half-life from Slope Data_Plot->Half_Life_Calc G cluster_drug_dev Radiopharmaceutical Development Workflow Targeting_Molecule Targeting Molecule (e.g., Antibody) Conjugation Conjugation Targeting_Molecule->Conjugation Chelator Bifunctional Chelator Chelator->Conjugation Radiolabeling Radiolabeling Conjugation->Radiolabeling Bi_205 ²⁰⁵Bi Bi_205->Radiolabeling Purification Purification & QC Radiolabeling->Purification Preclinical_Studies Preclinical Studies (Biodistribution, Imaging) Purification->Preclinical_Studies Therapeutic_Labeling Labeling with Therapeutic Isotope (e.g., ²¹³Bi) Preclinical_Studies->Therapeutic_Labeling

References

Production of Bismuth-205 via Cyclotron: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth-205 (²⁰⁵Bi), a cyclotron-produced radionuclide with a half-life of 15.31 days, is of growing interest for applications in nuclear medicine, particularly as a tracer for biological studies and in the development of alpha-emitting radiotherapeutic agents. This guide provides a comprehensive overview of the production of no-carrier-added (NCA) ²⁰⁵Bi using a cyclotron, focusing on the proton bombardment of natural lead targets. It details the experimental protocols for target preparation, irradiation, and radiochemical separation, and presents key production data.

Production Pathway

The primary and most well-documented method for producing this compound is through the proton bombardment of natural lead (natPb) targets in a cyclotron. This process induces a series of nuclear reactions, primarily (p,xn) reactions, where a proton (p) interacts with a lead isotope, leading to the emission of multiple neutrons (xn) and the formation of a bismuth isotope.

The key nuclear reaction for the production of ²⁰⁵Bi from the most abundant isotope of lead, ²⁰⁸Pb, is:

²⁰⁸Pb(p,4n) → ²⁰⁵Bi

Other lead isotopes present in natural lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb) will also undergo (p,xn) reactions, leading to the co-production of other bismuth isotopes, such as ²⁰⁶Bi. The production of the desired ²⁰⁵Bi can be optimized by carefully selecting the proton beam energy.

Quantitative Production Data

The efficiency of ²⁰⁵Bi production is characterized by its production cross-section and yield. The cross-section represents the probability of a specific nuclear reaction occurring, while the yield is the amount of the radionuclide produced per unit of beam current and irradiation time.

ParameterValueProton EnergyReference
Maximum Cross-Section 846 ± 114 mbarn38.0 ± 0.5 MeV[1]
Production Yield 1.72 ± 0.23 mCi/µAh67.5 to 8.8 MeV[1]

Table 1: Production data for ²⁰⁵Bi via proton bombardment of natural lead.

Experimental Protocol

The production of no-carrier-added ²⁰⁵Bi can be broken down into three main stages: target preparation, cyclotron irradiation, and radiochemical separation.

Target Preparation
  • Target Material: High-purity, natural metallic lead (Pb) foils are used as the target material.

  • Target Holder: The lead foil is securely mounted onto a water-cooled target holder to dissipate the heat generated during irradiation.

Cyclotron Irradiation
  • Cyclotron: A cyclotron capable of accelerating protons to energies in the range of 30-70 MeV is required. For example, the 1.93-m isochronous cyclotron at the University of California, Davis, has been used for this purpose.[1]

  • Proton Beam: An external proton beam is directed onto the lead target.

  • Irradiation Parameters:

    • Proton Energy: The incident proton energy is a critical parameter to maximize the yield of ²⁰⁵Bi while minimizing impurities. An energy range of 67.5 MeV down to 8.8 MeV has been studied, with the excitation function for ²⁰⁵Bi showing two maxima, one at 38.0 ± 0.5 MeV.[1]

    • Beam Current: The beam current is adjusted to achieve the desired production rate without compromising the integrity of the target.

    • Irradiation Time: The duration of the irradiation is determined by the desired activity of ²⁰⁵Bi and its half-life.

Radiochemical Separation and Purification

After irradiation, the lead target contains the desired ²⁰⁵Bi, other bismuth radioisotopes, and the bulk of the unreacted lead. A robust radiochemical separation process is necessary to isolate the no-carrier-added bismuth radionuclides.

  • Dissolution: The irradiated lead target is dissolved in concentrated nitric acid (HNO₃).[1]

  • Lead Separation (Precipitation): A significant portion of the bulk lead is removed by precipitating it as lead nitrate (B79036) (Pb(NO₃)₂). This is achieved by the addition of fuming nitric acid, followed by filtration.[1]

  • Anion-Exchange Chromatography: The filtrate, containing the bismuth radioisotopes, is diluted and passed through an anion-exchange column. Bismuth forms anionic complexes in hydrochloric acid (HCl), which are retained by the resin, while other potential impurities are washed away.

  • Elution: The purified bismuth radioisotopes are then eluted from the column using a suitable eluent, such as a different concentration of HCl or water.

  • Quality Control: The final product is analyzed for radionuclidic purity, radiochemical purity, and chemical purity before use.

Experimental Workflow

The following diagram illustrates the key stages in the production of this compound.

Bismuth205_Production cluster_target_prep Target Preparation cluster_irradiation Cyclotron Irradiation cluster_separation Radiochemical Separation Target Natural Lead (Pb) Foil Mount Mount on Water-Cooled Target Holder Target->Mount Irradiation Bombard with Protons (e.g., 38 MeV) Mount->Irradiation Dissolution Dissolve Target in HNO₃ Irradiation->Dissolution Precipitation Precipitate Bulk Pb as Pb(NO₃)₂ Dissolution->Precipitation Filtration Filter to Remove Pb(NO₃)₂ Precipitation->Filtration AnionExchange Anion-Exchange Chromatography Filtration->AnionExchange Elution Elute Purified ²⁰⁵Bi AnionExchange->Elution QC Quality Control Elution->QC FinalProduct FinalProduct QC->FinalProduct NCA ²⁰⁵Bi Solution

Caption: Workflow for the production of no-carrier-added this compound.

Alternative Production Routes

While proton bombardment of natural lead is the most commonly cited method, other nuclear reactions can also produce this compound. For instance, alpha-induced reactions on thallium targets could be a potential route, though this is less documented for the specific production of ²⁰⁵Bi.

Conclusion

The cyclotron production of this compound through the proton bombardment of natural lead targets is a well-established method capable of producing useful quantities of this radionuclide for research and development in nuclear medicine. The optimization of proton beam energy and efficient radiochemical separation are key to obtaining high-purity, no-carrier-added ²⁰⁵Bi. This guide provides a foundational understanding of the processes involved, offering a starting point for researchers and professionals in the field.

References

An In-Depth Technical Guide on the Decay of Polonium-205 to Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear decay of Polonium-205 (²⁰⁵Po) to Bismuth-205 (²⁰⁵Bi). It details the production of the parent radionuclide, the characteristics of its decay, and the properties of the resulting daughter nuclide. This document is intended for researchers, scientists, and professionals in drug development who may utilize this decay pathway in their work, for example, in the development of targeted alpha-emitter therapies or as a reference for nuclear physics and radiochemistry applications. The guide includes a summary of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the decay process and experimental workflows.

Introduction

Polonium-205 is a synthetic radioisotope of polonium that decays to this compound. This decay process is of interest to the scientific community for its specific nuclear properties and the potential applications of its daughter product. The first identification of ²⁰⁵Po and its decay product ²⁰⁵Bi was reported in 1951 by Karraker and Templeton. Understanding the fundamental characteristics of this decay is crucial for its potential application in various fields, including nuclear medicine and fundamental physics research.

Quantitative Decay Data

The decay of Polonium-205 to this compound is characterized by the following key parameters. The data presented is a consolidation of values from various nuclear data sources.

PropertyPolonium-205 (²⁰⁵Po)This compound (²⁰⁵Bi)
Half-life 1.74(8) hours15.31 days
Primary Decay Mode Electron Capture (EC) (~99.96%)Electron Capture (EC)
Secondary Decay Mode Alpha (α) decay (~0.04%)-
Decay Energy (EC) 3.544(11) MeV-
Decay Energy (α) 5.325(10) MeV-
Daughter Nuclide This compound (²⁰⁵Bi)Lead-205 (²⁰⁵Pb) (Stable)
Parent Nuclides Astatine-205 (²⁰⁵At), Radon-209 (²⁰⁹Rn)Polonium-205 (²⁰⁵Po), Astatine-209 (²⁰⁹At)[1]
Spin and Parity 5/2-9/2-

Experimental Protocols

The production and characterization of Polonium-205 and its decay to this compound involve several key experimental steps, from radionuclide production to chemical separation and radiation detection. The following protocols are based on the foundational work and subsequent developments in radiochemistry.

Production of Polonium-205

Polonium-205 is artificially produced, typically through charged-particle bombardment of a stable bismuth target in a cyclotron.[2][3]

3.1.1. Nuclear Reaction and Targetry

The most common nuclear reaction for the production of Polonium-205 is the (p,xn) reaction on a Bismuth-209 (²⁰⁹Bi) target. Specifically, the ²⁰⁹Bi(p, 5n)²⁰⁵Po reaction can be utilized.

  • Target Material: High-purity (>99.9%) Bismuth-209 metal foils or deposited layers on a suitable backing (e.g., copper or aluminum).

  • Projectile: Protons (p).

  • Incident Particle Energy: The energy of the proton beam is a critical parameter to maximize the yield of ²⁰⁵Po while minimizing the production of other polonium isotopes. For the ²⁰⁹Bi(p,5n)²⁰⁵Po reaction, proton energies in the range of 40-50 MeV are typically employed. The exact energy determines the cross-section for the desired reaction.

3.1.2. Irradiation

The bismuth target is mounted on a target holder and irradiated with the proton beam from a cyclotron. The target holder is typically water-cooled to dissipate the heat generated during irradiation. The irradiation time depends on the desired activity of ²⁰⁵Po.

Radiochemical Separation of Polonium from Bismuth

After irradiation, the polonium produced must be chemically separated from the bulk bismuth target material. Several methods have been developed for this separation.

3.2.1. Solvent Extraction

A common method involves dissolving the irradiated bismuth target in a suitable acid, such as nitric acid or hydrochloric acid, followed by liquid-liquid extraction.

  • Dissolution: The irradiated bismuth foil is dissolved in concentrated nitric acid.

  • Extraction: The resulting solution is then contacted with an organic solvent that selectively extracts polonium. For example, a solution of tributyl phosphate (B84403) (TBP) in an inert diluent can be used to extract polonium from a hydrochloric acid medium. The bismuth remains in the aqueous phase.

  • Back-extraction: The polonium can then be stripped from the organic phase into a fresh aqueous solution of a different composition.

3.2.2. Ion Exchange Chromatography

Ion exchange chromatography is another effective method for separating polonium from bismuth.[4]

  • Dissolution and Loading: The irradiated bismuth target is dissolved in a hydrochloric acid solution. This solution is then passed through an anion exchange resin column.

  • Elution: Bismuth forms anionic chloride complexes that are strongly retained by the resin, while polonium can be selectively eluted with a specific concentration of hydrochloric acid. Alternatively, conditions can be set where polonium is retained, and bismuth is washed through.

Detection and Characterization of Decay Products

The decay of Polonium-205 and the resulting this compound are characterized by detecting the emitted radiations.

3.3.1. Alpha Spectroscopy

The minor alpha decay branch of Polonium-205 can be detected using alpha spectroscopy.[5][6] This involves placing a sample of the purified polonium in a vacuum chamber with a solid-state alpha detector. The energy of the detected alpha particles (around 5.22 MeV) is characteristic of the ²⁰⁵Po decay to Lead-201.

3.3.2. Gamma and X-ray Spectroscopy

The primary decay mode of Polonium-205 is electron capture, which is followed by the emission of characteristic X-rays and gamma rays as the daughter this compound nucleus de-excites.[7] High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these photons.

  • Sample Preparation: A sample of the purified polonium is prepared and placed at a calibrated distance from the HPGe detector.

  • Data Acquisition: The detector output is processed by a multi-channel analyzer to generate an energy spectrum.

  • Analysis: The energies and intensities of the photopeaks in the spectrum are analyzed to identify the specific gamma and X-ray transitions associated with the decay of ²⁰⁵Po to ²⁰⁵Bi.

Gamma and X-ray Emissions from ²⁰⁵Po Electron Capture Decay

Energy (keV)Intensity (%)
703.493
947.186
282.632
1041.821
70.8 (Kα2 X-ray)~49
80.3 (Kα1 X-ray)~82
91.1 (Kβ X-ray)~24

Note: The intensities of X-rays are approximate and depend on fluorescence yields.

Visualizations

Decay Pathway of Polonium-205

The following diagram illustrates the primary decay modes of Polonium-205.

DecayPathway Po205 ²⁰⁵Po (t½ = 1.74 h) Bi205 ²⁰⁵Bi (t½ = 15.31 d) Po205->Bi205 EC (~99.96%) 3.544 MeV Pb201 ²⁰¹Pb (t½ = 9.33 h) Po205->Pb201 α (~0.04%) 5.325 MeV Tl201 ²⁰¹Tl (Stable) Bi205->Tl201 EC ExperimentalWorkflow cluster_production Radionuclide Production cluster_separation Chemical Separation cluster_analysis Analysis Target Bismuth-209 Target Cyclotron Cyclotron (Proton Bombardment) Target->Cyclotron IrradiatedTarget Irradiated Target (²⁰⁹Bi + ²⁰⁵Po) Cyclotron->IrradiatedTarget Dissolution Dissolution in Acid IrradiatedTarget->Dissolution Separation Solvent Extraction or Ion Exchange Chromatography Dissolution->Separation Po205_solution Purified ²⁰⁵Po Solution Separation->Po205_solution Bi_waste Bismuth Waste Separation->Bi_waste AlphaSpec Alpha Spectroscopy Po205_solution->AlphaSpec GammaSpec Gamma/X-ray Spectroscopy Po205_solution->GammaSpec

References

Core Nuclear Characteristics of Bismuth-205: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (Bi-205) is a synthetic radioisotope of the element bismuth, notable for its potential applications in nuclear medicine as a tracer for biological studies and in the development of targeted alpha-particle therapies.[1] Its relatively long half-life and decay characteristics make it a valuable tool for research in radiopharmacology and dosimetry. This guide provides a comprehensive overview of the fundamental nuclear properties of Bi-205, methodologies for its production and analysis, and its relevance in the context of therapeutic radionuclide development.

Fundamental Nuclear Properties

The core nuclear characteristics of this compound are summarized in the table below. This data is essential for calculations related to dosimetry, shielding, and the interpretation of experimental results.

PropertyValueUnit
Atomic Number (Z) 83-
Mass Number (A) 205-
Neutron Number (N) 122-
Half-life (T1/2) 15.31 ± 0.04days
Decay Mode Electron Capture (EC, ~99.74%)Positron Emission (β+, ~0.26%)-
Decay Energy (QEC) 2708 ± 7keV
Spin and Parity (Jπ) 9/2--
Primary Decay Product Lead-205 (205Pb)-
Isotopic Mass 204.9773855u
Mass Excess -21.0657MeV
Binding Energy per Nucleon 7.857MeV

Decay Scheme of this compound

The decay of this compound to Lead-205 occurs predominantly through electron capture, with a small fraction decaying via positron emission. This process results in the emission of a complex spectrum of gamma rays and X-rays as the daughter nucleus de-excites to its ground state. The simplified decay scheme is illustrated below.

DecayScheme Bi-205 This compound (²⁰⁵Bi) Spin-Parity: 9/2⁻ Half-life: 15.31 d Pb-205_excited Excited States of Lead-205 (²⁰⁵Pb) Bi-205->Pb-205_excited EC (~99.74%) β⁺ (~0.26%) Pb-205_ground Lead-205 (²⁰⁵Pb) Ground State Spin-Parity: 5/2⁻ Pb-205_excited->Pb-205_ground γ-rays, X-rays

Simplified decay scheme of this compound to Lead-205.

Experimental Protocols

Production of this compound

A common method for the production of no-carrier-added (NCA) Bi-205 is through the proton bombardment of natural or enriched lead targets in a cyclotron.[1][2]

1. Target Preparation:

  • High-purity natural lead foils are typically used as the target material. For production routes requiring specific lead isotopes, enriched targets such as 206Pb may be utilized to enhance the yield of 205Bi via the (p,2n) reaction.[3]

2. Irradiation:

  • The lead target is irradiated with a proton beam from a cyclotron. The energy of the proton beam is a critical parameter that influences the production yield and the co-production of other bismuth isotopes. For instance, proton energies in the range of 24 to 67.5 MeV have been reported for the production of Bi-205 from natural lead targets.[2][4] The stacked-foil technique can be employed to measure the excitation functions and optimize the beam energy for maximal 205Bi production while minimizing impurities.[1]

3. Target Dissolution:

  • Following irradiation, the lead target is dissolved in a suitable acid, typically nitric acid (HNO3).[5]

4. Radiochemical Separation and Purification:

  • The separation of NCA Bi-205 from the bulk lead target and other metallic impurities is crucial. A common and effective method involves a combination of precipitation and ion-exchange chromatography.[2][3]

    • Precipitation: The dissolved target solution is treated to precipitate the bulk of the lead, for example, as lead nitrate (B79036) (Pb(NO3)2) or lead sulfate (B86663) (PbSO4).

    • Ion-Exchange Chromatography: The supernatant containing the bismuth radioisotopes is then passed through an anion-exchange resin column. Bismuth forms anionic complexes in certain acid concentrations (e.g., in HCl or HNO3), which are retained by the resin, while cationic impurities like lead pass through. The purified bismuth can then be eluted from the resin using a different acid concentration or a complexing agent.[4][5]

The following diagram illustrates a typical workflow for the production and purification of Bi-205.

ProductionWorkflow cluster_production Production cluster_purification Purification Target Lead Target (Pb) Irradiation Proton Irradiation (Cyclotron) Target->Irradiation Dissolution Target Dissolution (e.g., HNO₃) Irradiation->Dissolution Irradiated Target Precipitation Lead Precipitation (e.g., Pb(NO₃)₂) Dissolution->Precipitation IonExchange Anion-Exchange Chromatography Precipitation->IonExchange Elution Elution of Bi-205 IonExchange->Elution FinalProduct NCA Bi-205 Solution Elution->FinalProduct Purified Bi-205

Workflow for the production and purification of no-carrier-added Bi-205.
Measurement of Nuclear Characteristics

1. Half-life Determination:

  • The half-life of Bi-205 is determined by measuring its activity over a period significantly longer than its half-life.

    • A sample of purified Bi-205 is prepared and its activity is measured at regular intervals using a high-purity germanium (HPGe) detector or a sodium iodide (NaI(Tl)) scintillation detector.

    • The activity is corrected for background radiation and detector dead time.

    • The natural logarithm of the count rate is plotted against time. The slope of the resulting straight line is equal to the negative of the decay constant (λ).

    • The half-life is then calculated using the formula: T1/2 = ln(2) / λ.

2. Decay Mode and Energy Measurement:

  • Gamma-ray spectroscopy is the primary technique used to identify the decay modes and measure the energies of the emitted gamma rays.

    • An HPGe detector, known for its excellent energy resolution, is used to acquire the gamma-ray spectrum of a Bi-205 source.

    • The detector is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

    • The positions of the photopeaks in the spectrum correspond to the energies of the gamma rays emitted during the decay of Bi-205.

    • The presence of the 511 keV annihilation peak confirms the occurrence of positron emission. The relative intensities of the various gamma-ray peaks provide information about the branching ratios of the different decay paths to the excited states of 205Pb.

Application in Drug Development and Research

Bi-205 serves as a valuable surrogate for alpha-emitting bismuth isotopes, such as Bi-212 and Bi-213, which are of great interest for targeted alpha therapy (TAT).[6][7] Due to its longer half-life, Bi-205 allows for more convenient and detailed preclinical studies of the biodistribution, pharmacokinetics, and dosimetry of novel bismuth-based radiopharmaceuticals.[8]

Workflow for Radiopharmaceutical Development

The development of a Bi-205 labeled radiopharmaceutical for preclinical evaluation generally follows the workflow outlined below.

RadiopharmaWorkflow Chelator Bifunctional Chelator (e.g., DOTA, DTPA) Conjugation Conjugation Chelator->Conjugation Vector Targeting Vector (Antibody, Peptide) Vector->Conjugation Radiolabeling Radiolabeling with Bi-205 Conjugation->Radiolabeling QC Quality Control (RCP, Stability) Radiolabeling->QC Preclinical Preclinical Studies (Biodistribution, Imaging) QC->Preclinical

General workflow for the development of a Bi-205 labeled radiopharmaceutical.

1. Chelation and Radiolabeling:

  • A bifunctional chelator (e.g., DOTA, DTPA) is conjugated to a targeting molecule (e.g., an antibody or peptide) that has a high affinity for a specific biological target, such as a cancer cell receptor.

  • The purified Bi-205 is then incubated with the chelator-conjugated targeting molecule under controlled conditions of pH and temperature to form a stable radiolabeled complex.[4]

2. Quality Control:

  • The resulting radiopharmaceutical undergoes rigorous quality control to ensure its suitability for in vivo studies.[9][10]

    • Radiochemical Purity (RCP): Techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) are used to determine the percentage of radioactivity associated with the desired radiolabeled molecule.

    • Stability: The stability of the radiopharmaceutical is assessed in vitro in serum or other relevant biological media to ensure that the Bi-205 remains bound to the chelator over time.

3. Preclinical Evaluation:

  • The radiopharmaceutical is administered to animal models to evaluate its biodistribution, targeting efficacy, and clearance profile.

  • Imaging techniques, such as single-photon emission computed tomography (SPECT), can be used to visualize the in vivo distribution of the Bi-205 labeled compound, taking advantage of its gamma emissions.

Conclusion

This compound possesses a unique set of nuclear characteristics that make it an invaluable tool for researchers and scientists in the field of nuclear medicine and radiopharmaceutical development. A thorough understanding of its fundamental properties and the experimental methodologies for its production and characterization is essential for its effective application in advancing targeted radionuclide therapies and other nuclear technologies. The protocols and data presented in this guide provide a solid foundation for professionals working with this important radioisotope.

References

An In-Depth Technical Guide to Early Academic Research on Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (²⁰⁵Bi), a radioisotope of the element bismuth, was first identified in 1951 and became a subject of academic interest for its nuclear properties and potential applications. This technical guide provides a comprehensive overview of the early research involving this compound, focusing on its production, the experimental protocols for its isolation and characterization, and its decay characteristics as determined by pioneering researchers in the mid-20th century. The study of ²⁰⁵Bi is primarily for academic and experimental research purposes.[1] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental methodologies associated with this isotope.

Core Properties of this compound

This compound is an artificially produced, unstable, and therefore radioactive nuclide.[1] It has an atomic nucleus containing 83 protons and 122 neutrons, resulting in a mass number of 205.[1] Early measurements of its half-life and decay mode were crucial in understanding its nuclear structure and potential utility.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as determined in early and subsequent research.

PropertyValueReference
Half-life (T½) 14.91 (7) days[1]
Decay Mode Electron Capture
Daughter Isotope Lead-205 (²⁰⁵Pb)
Spin and Parity 9/2-[1]
Mass Excess -21.06574 MeV[1]
Nuclear Binding Energy 1610.75098278 MeV[1]
Year of Discovery 1951[1]

Early Production and Identification of this compound

The first identification of this compound was a result of experiments aimed at producing new polonium isotopes.

Discovery

In 1951, D. G. Karraker and D. H. Templeton at the University of California's Radiation Laboratory identified this compound as a decay product of Polonium-205 (²⁰⁵Po).[1] Their work involved the bombardment of lead and bismuth targets with high-energy particles from the 184-inch cyclotron at Berkeley.

Cyclotron Production

Early production of this compound was achieved through the bombardment of natural lead (Pb) and bismuth (Bi) targets with high-energy protons, deuterons, and helium ions. The primary nuclear reaction for its production from lead targets is the (p,xn) reaction, where 'x' represents the number of neutrons emitted. A notable early method involved the bombardment of lead targets with protons from a cyclotron.

Experimental Protocol: Cyclotron Production of this compound (Conceptualized from early practices)

  • Target Preparation: A thin foil of natural lead is securely mounted in a target holder. The thickness of the foil is chosen to be sufficient to degrade the proton beam energy to the desired range for the (p,xn) reaction.

  • Irradiation: The lead target is bombarded with a beam of protons from a cyclotron. The energy of the proton beam is a critical parameter, with early experiments utilizing the high-energy capabilities of accelerators like the 184-inch Berkeley cyclotron.

  • Target Retrieval: After irradiation, the target is remotely handled due to the induced radioactivity and transported to a hot cell for chemical processing.

G cluster_0 Cyclotron Production Workflow Target Lead Target Preparation Irradiation Proton Beam Irradiation (Cyclotron) Target->Irradiation Bombardment Cooling Target Cooling Irradiation->Cooling Post-Irradiation Processing Radiochemical Separation Cooling->Processing Chemical Isolation

Cyclotron production workflow for this compound.

Radiochemical Separation

After irradiation of the lead target, a mixture of radioisotopes is produced. Therefore, a robust radiochemical separation process is necessary to isolate the no-carrier-added this compound. Early methods relied on classical analytical chemistry techniques such as precipitation and solvent extraction.

Experimental Protocol: Radiochemical Separation of this compound from Lead Target (Conceptualized from early practices)

  • Dissolution: The irradiated lead target is dissolved in a minimal volume of concentrated nitric acid.

  • Precipitation: The acidic solution is then diluted with deionized water. This step causes the precipitation of bismuth oxychloride (BiOCl) or other insoluble bismuth salts, while the lead remains in the solution. This differential solubility is a key principle in the separation.

  • Centrifugation/Filtration: The precipitate containing the this compound is separated from the supernatant containing the bulk lead target material and other soluble radioisotopes by centrifugation or filtration.

  • Purification (Solvent Extraction): For further purification, the bismuth-containing precipitate can be redissolved and subjected to solvent extraction. For instance, in a hydrochloric acid medium, bismuth ions can be selectively extracted into an organic solvent like methyl isobutyl ketone (MIBK).

  • Back-Extraction: The purified this compound is then back-extracted from the organic phase into an aqueous solution, typically a dilute acid, making it ready for experimental use.

G cluster_1 Radiochemical Separation Workflow Dissolution Dissolve Irradiated Pb Target in HNO₃ Precipitation Precipitate BiOCl (Dilution) Dissolution->Precipitation Separation Centrifuge/Filter Precipitation->Separation Purification Solvent Extraction (MIBK) Separation->Purification FinalProduct Purified ²⁰⁵Bi Solution Purification->FinalProduct

Radiochemical separation of this compound.

Characterization of this compound

The characterization of the newly produced this compound in the early 1950s involved determining its decay properties, including its half-life and the energies of its emitted radiations.

Half-Life Measurement

The half-life of this compound was determined by measuring the decay of its activity over time.

Experimental Protocol: Half-Life Determination (Conceptualized from early practices)

  • Sample Preparation: A purified sample of this compound is prepared and placed in a reproducible counting geometry.

  • Activity Measurement: The activity of the sample is measured at regular time intervals using a radiation detector. In the 1950s, Geiger-Müller counters were commonly used for such measurements.[2][3] The counter detects ionizing radiation, and the number of counts per unit time is proportional to the activity of the sample.

  • Data Analysis: The natural logarithm of the count rate is plotted against time. The slope of the resulting straight line is equal to the negative of the decay constant (λ). The half-life is then calculated using the formula T½ = ln(2)/λ.

Gamma-Ray Spectroscopy

The gamma rays emitted during the decay of this compound were studied to understand the energy levels of its daughter nucleus, Lead-205.

Instrumentation in the 1950s

Early gamma-ray spectroscopy was performed using scintillation detectors, most notably Thallium-activated Sodium Iodide (NaI(Tl)) crystals, which were developed in the late 1940s.[4][5]

  • Detector: A NaI(Tl) crystal is optically coupled to a photomultiplier tube (PMT). When a gamma ray interacts with the crystal, it produces a flash of light (scintillation). The intensity of the light is proportional to the energy of the gamma ray.

  • Electronics: The PMT converts the light flash into an electrical pulse, which is then amplified.

  • Analysis: In the 1950s, the development of multichannel analyzers allowed for the sorting of these pulses by their height (which is proportional to the gamma-ray energy), generating a gamma-ray spectrum. This spectrum shows peaks corresponding to the specific energies of the gamma rays emitted by the source.

A 1958 study by Fritsch and Hollander on the radiations from the decay of this compound utilized conversion electron spectroscopy with 180-degree electron spectrographs of the permanent magnet type to investigate the complex decay scheme.[6]

G cluster_2 Early Gamma-Ray Spectroscopy Setup Source ²⁰⁵Bi Source Detector NaI(Tl) Scintillation Detector Source->Detector Gamma Rays PMT Photomultiplier Tube (PMT) Detector->PMT Scintillation Light Amplifier Amplifier PMT->Amplifier Electrical Pulse MCA Multichannel Analyzer (MCA) Amplifier->MCA Amplified Pulse Spectrum Gamma-Ray Spectrum MCA->Spectrum Energy Sorting

Early gamma-ray spectroscopy setup.

Conclusion

The early academic research on this compound laid the groundwork for our understanding of this radioisotope. The pioneering work in its production using cyclotrons, its isolation through meticulous radiochemical separation techniques, and its characterization using the then-emerging technologies of scintillation spectroscopy and multichannel analysis were significant achievements in nuclear science. This guide provides a detailed look into these early methodologies, offering valuable insights for today's researchers and scientists in the fields of nuclear medicine, radiochemistry, and drug development. The foundational knowledge established by this early research continues to be relevant in the ongoing exploration of radioisotopes for various scientific and medical applications.

References

Production of Bismuth-205 from Lead Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of the Bismuth-205 (²⁰⁵Bi) isotope from lead (Pb) targets. This compound, with a half-life of 15.31 days, is a valuable radionuclide for research, particularly as a tracer in biodistribution studies and in the development of alpha-emitting radiotherapeutic agents.[1] This document details the nuclear reactions involved, experimental protocols for production and separation, and presents key production data in a structured format for ease of reference.

Nuclear Reaction Pathways

The primary method for producing this compound is through the proton bombardment of natural lead targets. Natural lead is composed of four stable isotopes: ²⁰⁴Pb (1.4%), ²⁰⁶Pb (24.1%), ²⁰⁷Pb (22.1%), and ²⁰⁸Pb (52.4%). The interaction of protons with these isotopes initiates (p,xn) reactions, where 'x' represents the number of neutrons emitted, leading to the formation of various bismuth isotopes.

The key nuclear reactions resulting in the production of this compound are:

  • ²⁰⁶Pb(p,2n)²⁰⁵Bi

  • ²⁰⁷Pb(p,3n)²⁰⁵Bi

  • ²⁰⁸Pb(p,4n)²⁰⁵Bi

The production yield of ²⁰⁵Bi is dependent on the proton beam energy, as the cross-section for each reaction is energy-dependent.[2] Concurrently, other bismuth isotopes such as ²⁰³Bi, ²⁰⁴Bi, and ²⁰⁶Bi are also produced from different lead isotopes present in the target.[3][4]

Nuclear Reaction Pathways for this compound Production Nuclear Reactions for ²⁰⁵Bi Production from Lead cluster_protons Incident Particle cluster_byproducts Emitted Neutrons Pb206 ²⁰⁶Pb Bi205 ²⁰⁵Bi Pb206->Bi205 (p,2n) Pb207 ²⁰⁷Pb Pb207->Bi205 (p,3n) Pb208 ²⁰⁸Pb Pb208->Bi205 (p,4n) proton Proton (p+) n1 2n n2 3n n3 4n

Nuclear reaction pathways for the production of this compound.

Experimental Protocols

The production and separation of ²⁰⁵Bi involve several critical steps, from target preparation to the final purification of the desired isotope. The following sections outline a general experimental workflow based on established methodologies.

Target Preparation

Natural lead, often in the form of a thin foil, is commonly used as the target material.[5] For high-power applications, a lead-bismuth eutectic (LBE) target may be employed.[3][6] The target thickness is a crucial parameter that needs to be optimized based on the incident proton energy to maximize the yield of ²⁰⁵Bi while minimizing the production of impurities.

Irradiation Parameters

The lead target is irradiated with a proton beam from a cyclotron. The energy of the proton beam is a key factor that determines the cross-sections of the (p,xn) reactions.[2] The beam current and irradiation time are adjusted to achieve the desired level of radioactivity.

Radiochemical Separation

After irradiation, the target contains the desired ²⁰⁵Bi along with other bismuth isotopes, unreacted lead, and other spallation products. A robust radiochemical separation process is essential to isolate no-carrier-added (NCA) ²⁰⁵Bi with high purity.

A common separation workflow is as follows:

  • Dissolution: The irradiated lead target is dissolved in an appropriate acid, typically nitric acid (HNO₃).[3][4][5] The use of 3 M HNO₃ has been reported for dissolving both lead foils and LBE targets.[3][4]

  • Separation of Bulk Lead and Bismuth: Several methods can be employed to separate the bulk of the lead from the bismuth isotopes.

    • Differential Precipitation: One method involves evaporating the nitric acid solution to dryness. Upon redissolving the residue in deionized water, bismuth precipitates out while lead remains in the supernatant.[3]

    • Co-precipitation: Another technique involves the co-precipitation of bismuth with lanthanum hydroxide.[5]

  • Purification of Bismuth Isotopes: Further purification is typically achieved using ion exchange chromatography. Anion exchange resins, such as AG 1-x8, can be used to separate lead and bismuth isotopes.[4] Elution with different concentrations of acids like hydrochloric acid (HCl) allows for the selective separation of the desired bismuth isotopes.[4][5]

Experimental Workflow for this compound Production Experimental Workflow cluster_workflow start Start: Natural Lead Target irradiation Proton Irradiation (Cyclotron) start->irradiation dissolution Target Dissolution (e.g., 3M HNO₃) irradiation->dissolution separation Bulk Pb/Bi Separation (e.g., Precipitation) dissolution->separation purification Purification (Ion Exchange Chromatography) separation->purification final_product Final Product: No-Carrier-Added ²⁰⁵Bi purification->final_product

A generalized experimental workflow for ²⁰⁵Bi production.

Quantitative Data

The efficiency of ²⁰⁵Bi production is quantified by the reaction cross-section and the resulting yield. The following tables summarize available data from the literature.

Proton-Induced Reaction Cross-Sections for ²⁰⁵Bi Production

The cross-section of a nuclear reaction is a measure of its probability. The values are highly dependent on the incident proton energy.

ReactionProton Energy (MeV)Peak Cross-Section (mb)
²⁰⁶Pb(p,2n)²⁰⁵Bi ~20 - 30~800
²⁰⁷Pb(p,3n)²⁰⁵Bi ~30 - 40~1200
²⁰⁸Pb(p,4n)²⁰⁵Bi ~40 - 50~1000

Note: The peak cross-section values are approximate and can vary based on the specific experimental data and theoretical models used. Data is synthesized from graphical representations in the literature.[2]

Production Yields of Bismuth Isotopes

The yield refers to the amount of a specific radionuclide produced for a given set of irradiation conditions.

IsotopeProton Energy (MeV)TargetYieldReference
²⁰⁵Bi Not SpecifiedNatural LeadNot Quantified[1]
²⁰⁶Bi < 25Natural Lead200 µCi/µAh[5]

Note: Specific yield data for ²⁰⁵Bi is not always explicitly separated from other bismuth isotopes in the available literature. The yield of ²⁰⁶Bi is provided for context.

Conclusion

The production of this compound from lead targets via proton irradiation is a well-established method. The selection of appropriate proton energy is critical to maximize the yield of ²⁰⁵Bi through the desired (p,xn) reaction channels. Furthermore, efficient radiochemical separation techniques are paramount to obtaining high-purity, no-carrier-added ²⁰⁵Bi suitable for research and pharmaceutical development. The data and protocols summarized in this guide provide a solid foundation for researchers and professionals working in this field.

References

Navigating the Radiological Landscape of Bismuth-205: A Technical Guide to Safe Handling and Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Bismuth-205 (²⁰⁵Bi), a radioisotope of increasing interest in academic and experimental research. Due to its unique radiological properties, a thorough understanding of its characteristics and the implementation of stringent safety protocols are paramount for all personnel involved in its handling. This document outlines the core radiological data, safe handling procedures, and waste disposal protocols for this compound, ensuring a secure research environment.

Core Radiological Properties of this compound

This compound is an artificially produced radioisotope of the element bismuth.[1] A clear understanding of its radiological properties is the foundation of safe handling. The key characteristics are summarized in the table below.

PropertyValue
Half-life (T½) 14.91 (± 0.07) days
Decay Mode Electron Capture (EC) / Positron Emission (β+)
Primary Decay Product Lead-205 (²⁰⁵Pb)
Decay Energy 1.68622 MeV
Specific Activity (α) 1.588 x 10¹⁵ Bq/g
Nuclear Spin and Parity 9/2-
Atomic Mass 204.977385 u

Table 1: Key Radiological Data for this compound.[1][2][3]

The Decay Pathway of this compound

This compound decays primarily through electron capture and positron emission to the stable isotope Lead-205. The following diagram illustrates this decay pathway.

DecayPathway Decay Pathway of this compound 205Bi This compound (²⁰⁵Bi) Half-life: 14.91 d 205Pb Lead-205 (²⁰⁵Pb) (Stable) 205Bi->205Pb EC, β+ (100%)

Decay Pathway of this compound

General Safety and Handling Precautions

While Bismuth as an element has relatively low toxicity for a heavy metal, the radioactivity of this compound necessitates stringent precautions.[4] The following protocols are essential for minimizing radiation exposure and preventing contamination.

1. Designated Work Areas:

  • All work with this compound must be conducted in a designated and clearly labeled radioactive materials area.

  • The work area should be equipped with appropriate shielding (e.g., lead bricks) to minimize external radiation exposure.

  • Work surfaces should be covered with absorbent, disposable liners to contain potential spills.

2. Personal Protective Equipment (PPE):

  • A lab coat or other protective clothing is mandatory.

  • Disposable gloves must be worn at all times when handling this compound or contaminated equipment. Gloves should be changed frequently.

  • Safety glasses with side shields are required to protect the eyes from potential splashes.

  • Dosimetry badges (e.g., film badges, TLDs) must be worn by all personnel working with this compound to monitor radiation exposure.

3. Contamination Control:

  • Frequent monitoring of the work area and personnel for radioactive contamination is crucial. A Geiger-Müller counter or other appropriate survey meter should be readily available.

  • Avoid eating, drinking, smoking, or applying cosmetics in the designated radioactive work area.[5][6][7]

  • Wash hands thoroughly after handling radioactive materials and before leaving the laboratory.[5][6][7]

4. Waste Disposal:

  • All solid and liquid waste contaminated with this compound must be segregated and disposed of in clearly labeled radioactive waste containers.

  • Follow institutional and regulatory guidelines for the disposal of radioactive waste. Due to its relatively short half-life, decay-in-storage may be a viable disposal option.

Experimental Workflow for Handling this compound

The following diagram outlines a generalized workflow for a typical experiment involving the handling of a this compound sample. Adherence to this workflow will help ensure a safe and controlled experimental process.

ExperimentalWorkflow General Experimental Workflow for this compound cluster_prep Preparation cluster_handling Sample Handling cluster_cleanup Post-Procedure prep_ppe Don PPE prep_area Prepare Work Area (Shielding, Liners) prep_ppe->prep_area prep_survey Perform Background Survey prep_area->prep_survey get_sample Retrieve ²⁰⁵Bi Sample from Storage prep_survey->get_sample experiment Perform Experimental Procedure get_sample->experiment dispose_waste Dispose of Radioactive Waste experiment->dispose_waste survey_area Survey Work Area for Contamination dispose_waste->survey_area survey_self Personal Survey survey_area->survey_self remove_ppe Remove PPE survey_self->remove_ppe wash Wash Hands remove_ppe->wash

Generalized Experimental Workflow

Applications and Research Context

This compound is primarily used for academic and experimental research purposes.[1] Its decay characteristics make it a useful tracer in various studies. For instance, it has been utilized in the development and evaluation of radiopharmaceuticals, particularly in visualizing the biodistribution of bone-seeking agents.[8] Research has also explored its use in conjunction with other bismuth isotopes for targeted radionuclide therapy.[9]

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken immediately:

  • Notify: Alert all personnel in the immediate area and the institution's Radiation Safety Officer (RSO).

  • Isolate: Cordon off the affected area to prevent the spread of contamination.

  • Contain: If the spill is liquid, use absorbent materials to prevent it from spreading further. For dry spills, avoid creating dust.

  • Decontaminate: Under the guidance of the RSO, decontaminate the area using appropriate cleaning agents and procedures.

  • Monitor: After decontamination, the area must be thoroughly surveyed to ensure all contamination has been removed.

This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all users supplement this information with institution-specific training and protocols. A proactive and informed approach to radiation safety is essential for the protection of all personnel and the integrity of the research.

References

A Technical Guide to the Synthetic Radionuclide Bismuth-205: Properties, Production, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioisotope Bismuth-205 (²⁰⁵Bi). It addresses the common misconception regarding its natural occurrence and details its physical properties, production methods, and significant applications in scientific research and medicine.

Natural Occurrence and Abundance: A Clarification

Contrary to inquiries about its natural abundance, This compound (²⁰⁵Bi) is not a naturally occurring isotope. The Earth's crust contains only one primordial isotope of bismuth, Bismuth-209 (²⁰⁹Bi)[1][2][3]. While some short-lived bismuth isotopes are transiently present in natural radioactive decay chains, ²⁰⁵Bi is not among them[1]. ²⁰⁵Bi is an artificial radionuclide, meaning it is produced exclusively through nuclear reactions in laboratory settings[4].

The misconception may arise from the fact that naturally occurring ²⁰⁹Bi was long considered the heaviest stable isotope until 2003, when it was discovered to be very slightly radioactive, with an exceptionally long half-life[1][3][5][6]. It decays via alpha emission to Thallium-205[7][8]. However, for all practical purposes, ²⁰⁹Bi is treated as stable[1].

Physical and Decay Properties of this compound

This compound is a radioisotope of interest due to its specific decay characteristics and half-life, which make it suitable for certain research applications. Its key properties are summarized in the table below.

PropertyValue
Half-life (T½) 14.91 ± 0.07 days[4][9]
Decay Mode Electron Capture (EC) / Positron Emission (β+)[4][10]
Daughter Isotope Lead-205 (²⁰⁵Pb)[4][10]
Decay Energy 2.705 ± 0.005 MeV[4]
Mass Number (A) 205[4]
Atomic Number (Z) 83[4]
Neutron Number (N) 122[4]
Nuclear Spin and Parity 9/2-[4][10]
Isotopic Mass 204.977385 u[4]

Production of this compound

As a synthetic isotope, this compound is primarily produced using particle accelerators. The most common method involves the proton bombardment of natural lead (Pb) targets[11].

A detailed methodology for the production of no-carrier-added (NCA) ²⁰⁵Bi is described in studies focusing on its use as a tracer[11]. The general steps are as follows:

  • Target Preparation: A target of natural lead is prepared. The stacked-foils technique is often employed to measure production cross-sections and yields[11].

  • Irradiation: The lead target is bombarded with a beam of protons from a cyclotron. The energy of the protons is optimized to favor the production of ²⁰⁵Bi through nuclear reactions such as (p,xn), where 'x' represents the number of neutrons emitted.

  • Radiochemical Separation: Following irradiation, the target contains a mixture of lead isotopes, the desired bismuth isotopes (²⁰⁵Bi and often ²⁰⁶Bi), and other reaction byproducts. A radiochemical separation process is then carried out to isolate the no-carrier-added bismuth radioactivities from the bulk lead target[11]. This is crucial for applications where high purity is required. The separation can involve techniques like ion exchange chromatography or solvent extraction.

  • Purification and Quality Control: The separated bismuth fraction is further purified to remove any remaining contaminants. The final product's purity and activity are assessed using techniques such as gamma-ray spectroscopy to ensure it is suitable for its intended use.

Diagram: Production Workflow of this compound

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Post-Irradiation Processing cluster_3 Final Product Target Natural Lead (Pb) Target Cyclotron Proton Bombardment in a Cyclotron Target->Cyclotron Irradiation Separation Radiochemical Separation (e.g., Ion Exchange) Cyclotron->Separation Target Dissolution Purification Purification of Bismuth Fraction Separation->Purification QC Quality Control (Gamma Spectroscopy) Purification->QC Product No-Carrier-Added This compound Solution QC->Product

Caption: Workflow for the production of no-carrier-added this compound.

Decay Pathway

This compound decays with a half-life of approximately 14.91 days, primarily through electron capture, to the stable isotope Lead-205[4][10].

Diagram: Decay Pathway of this compound

DecayPathway Bi205 This compound (²⁰⁵Bi) Half-life: 14.91 d Pb205 Lead-205 (²⁰⁵Pb) (Stable) Bi205->Pb205 Electron Capture (EC) / β+

Caption: The decay pathway of this compound to stable Lead-205.

Applications in Research and Drug Development

The properties of this compound make it a valuable tool for researchers, particularly in the biomedical field. It is often used in conjunction with its sister isotope, Bismuth-206 (half-life 6.24 days)[11].

One of the primary applications of ²⁰⁵Bi is as a radiotracer in biological studies[11][12]. In drug development, understanding the pharmacokinetics and biodistribution of a new therapeutic agent is critical. By chelating ²⁰⁵Bi to a molecule of interest (such as an antibody or peptide), researchers can track its movement and accumulation in a biological system over time[13]. The 14.91-day half-life is suitable for studies that span several days.

This compound serves as a valuable surrogate for the development of targeted alpha therapies (TAT). TAT utilizes alpha-emitting radionuclides, such as Bismuth-213 (²¹³Bi), to deliver highly cytotoxic radiation directly to cancer cells[13][14][15]. Because ²¹³Bi has a very short half-life (45.6 minutes), it is challenging to work with during the initial stages of developing and testing the targeting molecules and chelation chemistry[15].

²⁰⁵Bi, being a gamma emitter with a longer half-life, is chemically identical to ²¹³Bi. This allows researchers to use ²⁰⁵Bi to:

  • Develop and optimize the labeling of targeting molecules (e.g., monoclonal antibodies) with bismuth.

  • Perform in vitro and in vivo stability studies of the resulting radiolabeled conjugate[13].

  • Conduct biodistribution and pharmacokinetic studies to ensure the targeting molecule effectively reaches the tumor site and clears from healthy tissues[13].

Once the targeting and chelation strategy is validated using ²⁰⁵Bi, the short-lived, therapeutic isotope ²¹³Bi can be substituted for the final therapeutic agent.

Diagram: Workflow for a this compound Tracer Study in Drug Development

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Ex Vivo Analysis cluster_3 Data Analysis Bi205 This compound Solution Chelation Chelation and Radiolabeling Bi205->Chelation Molecule Targeting Molecule (e.g., Antibody) Molecule->Chelation Administration Administration to Animal Model Chelation->Administration Radiolabeled Conjugate Imaging SPECT/Gamma Imaging (Pharmacokinetics) Administration->Imaging Biodistribution Biodistribution Analysis (Tissue Counting) Administration->Biodistribution at various time points Analysis Dosimetry and Therapeutic Potential Assessment Imaging->Analysis Biodistribution->Analysis

Caption: Use of this compound as a tracer in preclinical drug development.

Conclusion

This compound is a synthetic radioisotope that does not occur in nature. Its well-characterized decay properties and convenient half-life make it an indispensable tool for the scientific and medical research communities. Specifically, its role as a radiotracer for biodistribution studies and as a surrogate for the development of Bismuth-213 based targeted alpha therapies highlights its importance in advancing cancer treatment and other areas of drug development.

References

Theoretical Models of Bismuth-205 Nuclear Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bismuth isotope, Bi-205, with its proximity to the doubly magic lead-208 (B76376) core, presents a compelling case study for nuclear structure theory. This technical guide provides a comprehensive overview of the theoretical models used to describe the nuclear structure of Bismuth-205, with a primary focus on the nuclear shell model. It details the theoretical predictions of energy levels and electromagnetic transition probabilities, comparing them with available experimental data. Furthermore, this guide outlines the key experimental protocols employed to probe the structure of this nucleus, offering insights into the methodologies that validate theoretical frameworks. The intricate relationships between theoretical models, experimental workflows, and the resulting nuclear properties are visualized through detailed diagrams to facilitate a deeper understanding.

Introduction

This compound (²⁰⁵Bi), an odd-mass isotope with 83 protons and 122 neutrons, occupies a pivotal position in the nuclear landscape. Its structure is largely influenced by the single proton outside the closed Z=82 shell and the three neutron holes relative to the N=126 magic number. This configuration makes the nuclear shell model the most suitable theoretical framework for elucidating its properties.[1] Understanding the nuclear structure of ²⁰⁵Bi is not only crucial for advancing our fundamental knowledge of nuclear physics but also has implications for various applications, including nuclear medicine. This guide synthesizes the current theoretical understanding of ²⁰⁵Bi, supported by experimental evidence, to serve as a valuable resource for researchers in the field.

Theoretical Framework: The Nuclear Shell Model

The nuclear shell model is a cornerstone of nuclear structure theory, postulating that nucleons (protons and neutrons) occupy quantized energy levels, or shells, within the nucleus, analogous to electron shells in atoms.[2] For nuclei near closed shells, like ²⁰⁵Bi, the low-lying excited states can be described by the interactions of the valence nucleons outside the inert core, in this case, ²⁰⁸Pb.

Effective Interactions

To perform shell-model calculations, an effective interaction that describes the forces between the valence nucleons must be defined. For the A≈208 region, several realistic and empirical effective interactions have been developed. Recent systematic shell-model calculations for bismuth isotopes, including ²⁰⁵Bi, have employed interactions such as KHH7B and KHM3Y.[3] These interactions are tailored to reproduce experimental data in this mass region and are crucial for obtaining accurate theoretical predictions.

The KHH7B interaction utilizes a model space with 14 orbitals, where the cross-shell two-body matrix elements (TBMEs) are derived from the H7B G-matrix, and the neutron-proton TBMEs are based on a modified Kuo-Herling interaction. The KHM3Y interaction employs a larger model space of 24 orbitals, with cross-shell TBMEs based on the M3Y interaction and neutron-proton interactions also from a modified Kuo-Herling interaction.[3]

Data Presentation: Theoretical Predictions vs. Experimental Data

A critical aspect of validating theoretical models is the comparison of their predictions with experimental measurements. The following tables summarize the available quantitative data for the energy levels and electromagnetic transition probabilities of this compound.

Energy Levels

The table below presents a comparison of the experimental energy levels of ²⁰⁵Bi with the theoretical values obtained from shell-model calculations using the KHH7B and KHM3Y effective interactions.[3] The experimental data were primarily obtained through in-beam gamma-ray spectroscopy of the ²⁰⁵Tl(α, 4n)²⁰⁵Bi reaction.[4]

Experimental Energy (MeV) Theoretical Energy (MeV) - KHH7B Theoretical Energy (MeV) - KHM3Y
0.0009/2⁻0.0000.000
0.593(5/2, 7/2, 9/2)⁻0.612 (7/2⁻), 0.734 (5/2⁻)0.588 (7/2⁻), 0.701 (5/2⁻)
1.01413/2⁺1.0251.019
2.601(17/2⁺)2.5892.595
4.559(31/2⁻)4.5454.551

Note: Jπ values in parentheses indicate tentative assignments.

Electromagnetic Transition Probabilities

Reduced transition probabilities, B(E2) and B(M1), provide sensitive probes of the nuclear wave functions. The following table compares the experimental and theoretical B(E2) values for selected transitions in Bismuth isotopes, including predictions for ²⁰⁵Bi.

Isotope Transition Experimental B(E2) (W.u.) Theoretical B(E2) (W.u.) - KHH7B
²⁰⁵Bi13/2⁺ → 9/2⁻-0.15
²⁰⁷Bi13/2⁺ → 9/2⁻0.23(3)0.20
²⁰⁹Bi13/2⁺ → 9/2⁻0.31(4)0.28

Experimental Protocols

The experimental investigation of the nuclear structure of ²⁰⁵Bi primarily relies on in-beam gamma-ray spectroscopy. This technique involves populating excited states in the nucleus of interest through a nuclear reaction and detecting the subsequent gamma-ray emissions.

Population of Excited States in ²⁰⁵Bi

High-spin states in this compound have been populated using the fusion-evaporation reaction ²⁰⁵Tl(α, 4n)²⁰⁵Bi.[4] A beam of alpha particles with an energy of approximately 50 MeV bombards a target of Thallium-205. The fusion of the alpha particle and the target nucleus, followed by the evaporation of four neutrons, produces the ²⁰⁵Bi nucleus in an excited state.

In-Beam Gamma-Ray Spectroscopy

The experimental setup for in-beam gamma-ray spectroscopy typically consists of an array of high-purity germanium (HPGe) detectors surrounding the target. These detectors are chosen for their excellent energy resolution, which is crucial for distinguishing between the numerous gamma rays emitted in the reaction.

Key components and procedures:

  • Detector Array: A multi-detector array, such as the Indian National Gamma Array (INGA), allows for the detection of coincident gamma rays.[5] This is essential for establishing the decay scheme of the nucleus.

  • Angular Distribution Measurements: The intensity of the emitted gamma rays is measured as a function of the detection angle relative to the beam direction. This angular distribution provides information about the multipolarity of the transition and the spin of the initial and final states.

  • Linear Polarization Measurements: To determine the electric or magnetic character of the gamma-ray transitions, linear polarization measurements are performed. This is often achieved by using Clover detectors, which can act as Compton polarimeters. The asymmetry in the scattering of gamma rays within the detector segments provides a measure of their linear polarization.[5]

  • Data Analysis: The signals from the detectors are processed and sorted to build gamma-gamma coincidence matrices. By gating on a specific gamma-ray transition in one detector, the coincident transitions can be identified in the spectra of other detectors, allowing for the construction of the nuclear level scheme.

Mandatory Visualizations

Theoretical and Experimental Workflow

The following diagram illustrates the workflow for studying the nuclear structure of this compound, from theoretical modeling to experimental validation.

Theoretical_Experimental_Workflow cluster_theory Theoretical Framework cluster_experiment Experimental Validation Theory Nuclear Shell Model Interactions Define Effective Interactions (e.g., KHH7B, KHM3Y) Theory->Interactions Calculations Perform Shell-Model Calculations Interactions->Calculations Predictions Predict Energy Levels, B(E2), B(M1) Calculations->Predictions Comparison Comparison and Interpretation Predictions->Comparison Compare Reaction Nuclear Reaction (e.g., 205Tl(α, 4n)205Bi) Spectroscopy In-Beam γ-ray Spectroscopy Reaction->Spectroscopy Analysis Data Analysis (Coincidence, Angular Dist., Polarization) Spectroscopy->Analysis ExpData Extract Experimental Data (Energy Levels, Jπ, Lifetimes) Analysis->ExpData ExpData->Comparison Compare Refinement Model Refinement Comparison->Refinement Feedback Refinement->Interactions Shell_Model_Bi205 cluster_valence Valence Nucleons of 205Bi Core 208Pb Core (Z=82, N=126) Doubly Magic Bi205 205Bi Nucleus Core->Bi205 Proton 1 Valence Proton (Z=83) Proton->Bi205 NeutronHoles 3 Neutron Holes (N=123) NeutronHoles->Bi205 Decay_Scheme_Logic InitialState High-Spin State (Populated in Reaction) IntermediateState1 Intermediate State 1 InitialState->IntermediateState1 γ1 (E2/M1) IntermediateState2 Intermediate State 2 IntermediateState1->IntermediateState2 γ2 (E2/M1) GroundState Ground State (9/2-) IntermediateState2->GroundState γ3 (E2/M1)

References

Methodological & Application

Application Notes and Protocols: Bismuth-205 as a Radiotracer in Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (Bi-205), a cyclotron-produced radioisotope with a half-life of 15.31 days, serves as a valuable surrogate for therapeutic alpha-emitting bismuth isotopes, such as Bismuth-212 (t½ = 60.6 min) and Bismuth-213 (t½ = 45.6 min).[1][2] Its longer half-life facilitates more convenient and comprehensive preclinical biodistribution and pharmacokinetic studies, which are essential for the development of novel radiopharmaceuticals.[1] These studies provide critical data on the uptake, retention, and clearance of radiolabeled molecules in various tissues and organs, thereby informing the selection of promising candidates for targeted alpha therapy.[3]

Targeted alpha therapy is a promising modality for cancer treatment, delivering highly cytotoxic alpha particles to malignant cells while minimizing damage to surrounding healthy tissue. The use of Bi-205 allows researchers to evaluate the in vivo behavior of potential therapeutic agents without the logistical challenges associated with short-lived alpha emitters.

This document provides detailed application notes and protocols for the use of Bi-205 as a radiotracer in biodistribution studies, covering its production, the radiolabeling of targeting molecules, and the execution of preclinical biodistribution experiments.

Data Presentation: Quantitative Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical studies using Bi-205/206-labeled compounds. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of [²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEB in BxPC-3 Tumor-Bearing SCID Mice [4]

Organ/Tissue30 min (%ID/g ± SD)60 min (%ID/g ± SD)90 min (%ID/g ± SD)
Blood1.5 ± 0.41.1 ± 0.30.8 ± 0.2
Heart0.9 ± 0.20.7 ± 0.20.5 ± 0.1
Lungs1.8 ± 0.51.3 ± 0.41.0 ± 0.3
Liver2.5 ± 0.72.0 ± 0.61.5 ± 0.4
Spleen4.5 ± 1.25.0 ± 1.55.5 ± 1.6
Kidneys3.0 ± 0.82.5 ± 0.72.0 ± 0.6
Stomach1.2 ± 0.31.5 ± 0.41.8 ± 0.5
Intestines2.0 ± 0.62.2 ± 0.72.5 ± 0.8
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Bone (Femur)1.0 ± 0.31.2 ± 0.41.4 ± 0.4
Tumor2.8 ± 0.83.2 ± 0.93.5 ± 1.0

Table 2: Comparative Renal Uptake of ²⁰⁵/²⁰⁶Bi-labeled Bevacizumab with Different Chelators [5][6]

Radiopharmaceutical4 hours post-injection (%ID/g)
[²⁰⁵/²⁰⁶Bi]Bi-cDTPA-bevacizumab~10-fold higher than CHX-A"-DTPA conjugate
[²⁰⁵/²⁰⁶Bi]Bi-CHX-A"-DTPA-bevacizumabSignificantly lower than cDTPA conjugate

Experimental Protocols

Protocol 1: Production and Purification of No-Carrier-Added (NCA) this compound/206

This protocol is adapted from methodologies for cyclotron production of bismuth isotopes from natural lead targets.[1][7][8]

Materials:

  • High-purity natural lead (Pb) foil target

  • Cyclotron with a proton beam (e.g., 16 MeV)

  • Concentrated nitric acid (HNO₃), ultra-pure

  • Hydrochloric acid (HCl), ultra-pure

  • Anion exchange resin (e.g., AG 1-X8)

  • Deionized water

  • Heating apparatus

  • Radiation shielding and remote handling equipment

Procedure:

  • Target Irradiation: Irradiate the natural Pb foil target with a proton beam in a cyclotron. For example, a 16 MeV beam for 60 minutes.[7]

  • Decay Period: Allow the irradiated target to decay for at least 24 hours to reduce the activity of short-lived, co-produced radionuclides.[7]

  • Target Dissolution: Dissolve the irradiated Pb target in concentrated HNO₃ (e.g., 7 M).[7] Heat may be required to facilitate dissolution.

  • Concentration and Dilution: Concentrate the solution by evaporation and then dilute it with deionized water.[7]

  • Radiochemical Separation: a. Prepare an anion exchange column (e.g., AG 1-X8) by preconditioning it. b. Load the dissolved target solution onto the column. Bismuth radioisotopes will be retained on the resin, while lead will pass through.[8] c. Wash the column with dilute HNO₃ (e.g., 0.7 M) to remove any remaining lead.[7] d. Elute the purified Bi-205/206 from the column using a higher concentration of HNO₃ (e.g., 7 M).[7]

  • Final Preparation: Evaporate the eluate to dryness and redissolve the Bi-205/206 in a suitable solvent for radiolabeling, such as 0.1 M HCl.[7]

  • Quality Control: Assay the final product for radionuclidic purity using gamma spectroscopy.

Protocol 2: Radiolabeling of a Monoclonal Antibody (e.g., Bevacizumab) with this compound

This protocol provides a general framework for the two-step radiolabeling of an antibody.[4][9]

Materials:

  • Monoclonal antibody (e.g., Bevacizumab)

  • Bifunctional chelator (e.g., p-SCN-Bn-CHX-A"-DTPA)

  • This compound/206 in 0.1 M HCl

  • Metal-free buffers (e.g., sodium bicarbonate buffer, pH 8.5-9.0; sodium acetate (B1210297) buffer, pH 5.0-6.0)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Sterile, pyrogen-free vials and reaction tubes

  • pH meter or pH strips

  • Incubator or water bath

Procedure: Part A: Conjugation of the Chelator to the Antibody

  • Antibody Preparation: Prepare the antibody solution in a metal-free sodium bicarbonate buffer (pH 8.5-9.0).

  • Chelator Addition: Dissolve the bifunctional chelator in a small volume of a suitable solvent (e.g., DMSO) and add it to the antibody solution. A typical molar excess of chelator to antibody is 10-20 fold.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-2 hours) with gentle mixing.

  • Purification: Purify the antibody-chelator conjugate from the unreacted chelator using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., 0.25 M sodium acetate, pH 6.0).

  • Concentration and Storage: Concentrate the purified conjugate and store it under appropriate conditions.

Part B: Radiolabeling with this compound

  • pH Adjustment: Adjust the pH of the purified Bi-205/206 solution to 5.0-6.0 using a sodium acetate buffer.

  • Radiolabeling Reaction: Add the pH-adjusted Bi-205/206 to the antibody-chelator conjugate solution.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C or 95°C) for a defined period (e.g., 10-30 minutes).[7] The optimal temperature and time will depend on the chelator used.

  • Quenching (Optional): The reaction can be quenched by adding a solution of DTPA or EDTA to complex any unbound Bi-205.

  • Purification and Quality Control: Purify the radiolabeled antibody using size-exclusion chromatography. Determine the radiochemical purity by methods such as instant thin-layer chromatography (iTLC).

Protocol 3: Preclinical Biodistribution Study in Rodents

This protocol outlines the general procedure for conducting an ex vivo biodistribution study in a rodent model.[3]

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • Bi-205 labeled radiopharmaceutical

  • Anesthesia (e.g., isoflurane)

  • Injection supplies (e.g., insulin (B600854) syringes)

  • Dissection tools

  • Gamma counter

  • Calibrated standards of the injected dose

  • Balances for weighing tissues

Procedure:

  • Animal Preparation: Acclimate the tumor-bearing mice to the laboratory conditions.

  • Dose Preparation and Administration: a. Prepare a sterile solution of the Bi-205 labeled radiopharmaceutical in a suitable vehicle (e.g., saline). b. Draw a precise volume of the radiopharmaceutical into an injection syringe and measure the activity. c. Anesthetize the mouse and inject the radiopharmaceutical intravenously via the tail vein. Record the exact time of injection. d. Measure the residual activity in the syringe to determine the net injected dose.

  • Time Points: Euthanize groups of animals (typically n=3-5 per group) at predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

  • Tissue Harvesting: a. Collect blood via cardiac puncture. b. Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor). c. Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.

  • Sample Processing and Measurement: a. Weigh each tissue sample. b. Measure the radioactivity in each sample using a calibrated gamma counter, along with the standards of the injected dose.

  • Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample. b. Calculate the mean and standard deviation for each tissue at each time point. c. Calculate tumor-to-organ ratios to assess targeting efficacy.

Mandatory Visualizations

Experimental_Workflow cluster_production Radionuclide Production cluster_labeling Radiolabeling cluster_biodistribution Biodistribution Study p1 Target Preparation (Natural Pb Foil) p2 Cyclotron Irradiation (Proton Beam) p1->p2 p3 Radiochemical Separation (Anion Exchange) p2->p3 p4 Purified Bi-205/206 p3->p4 l4 Radiolabeling Reaction with Bi-205 p4->l4 p4->l4 l1 Targeting Molecule (e.g., Antibody) l2 Conjugation with Bifunctional Chelator l1->l2 l3 Purified Conjugate l2->l3 l3->l4 l5 Purified Radiopharmaceutical l4->l5 b2 Radiotracer Administration (i.v. injection) l5->b2 l5->b2 b1 Animal Model (Tumor-bearing mice) b1->b2 b3 Tissue Harvesting (at various time points) b2->b3 b4 Gamma Counting b3->b4 b5 Data Analysis (%ID/g, Ratios) b4->b5

Caption: Experimental workflow for a biodistribution study using Bi-205.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Permeability Vascular Permeability IP3->Permeability Increases Ca2+ Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Bevacizumab Bevacizumab Bevacizumab->VEGF Blocks

Caption: Simplified VEGF signaling pathway and the mechanism of action of Bevacizumab.

References

Application Notes and Protocols: Bismuth-205 Labeling of Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (²⁰⁵Bi) is a cyclotron-produced radionuclide with properties that make it a valuable tool for the development and preclinical evaluation of radioimmunoconjugates. With a half-life of 14.91 days, it provides a suitable timeframe for studying the in vivo behavior of monoclonal antibodies (mAbs). Its decay characteristics, which include the emission of gamma rays, allow for imaging and biodistribution studies using techniques like SPECT (Single Photon Emission Computed Tomography). This document provides detailed protocols for the labeling of monoclonal antibodies with this compound, including the selection of appropriate chelators, quality control procedures, and in vitro stability assessments.

Properties of this compound

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference
Half-life (T½)14.91 ± 0.07 days[1]
Decay ModeElectron Capture (EC)[2]
Principal Gamma-ray Energies (keV)Multiple, suitable for imaging
Specific ActivityHigh, enabling low-mass injections[1]

Experimental Protocols

Bifunctional Chelator Conjugation to Monoclonal Antibodies

The stable attachment of this compound to a monoclonal antibody requires a bifunctional chelator. This molecule covalently binds to the antibody on one end and securely complexes the bismuth radionuclide on the other. The choice of chelator is critical for the in vivo stability of the radioimmunoconjugate. Several chelators have been investigated for bismuth, with derivatives of DTPA (diethylenetriaminepentaacetic acid) and macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogs being the most common.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Bifunctional chelator (e.g., p-SCN-Bn-CHX-A"-DTPA, DOTA-NHS-ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Centrifugal concentrators (with appropriate molecular weight cut-off)

  • Spectrophotometer

Protocol:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a carbonate-free buffer, such as PBS, using a centrifugal concentrator or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

    • Determine the precise protein concentration by measuring the absorbance at 280 nm.

  • Chelator Preparation:

    • Dissolve the bifunctional chelator in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the sodium bicarbonate buffer to the antibody solution to achieve a final pH of 8.5-9.0.

    • Add the dissolved chelator to the antibody solution. The molar ratio of chelator to antibody typically ranges from 5:1 to 50:1. This ratio should be optimized for each specific antibody and chelator pair.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Immunoconjugate:

    • Remove the unreacted chelator and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with metal-free PBS.

    • Alternatively, use centrifugal concentrators to wash the immunoconjugate with PBS.

    • Collect the purified immunoconjugate and determine the protein concentration.

    • The number of chelators conjugated per antibody molecule can be determined using methods such as MALDI-TOF mass spectrometry or by co-labeling with a known amount of a different radiometal.

experimental_workflow_conjugation mAb Monoclonal Antibody in PBS buffer_exchange Buffer Exchange & Concentration Adjustment mAb->buffer_exchange conjugation Conjugation Reaction (pH 8.5-9.0, RT, 1-2h) buffer_exchange->conjugation chelator Bifunctional Chelator in DMSO chelator->conjugation purification Purification (SEC or Centrifugal Concentrator) conjugation->purification conjugated_mAb Purified Immunoconjugate purification->conjugated_mAb

Caption: Workflow for the conjugation of a bifunctional chelator to a monoclonal antibody.

Radiolabeling with this compound

Materials:

  • ²⁰⁵BiCl₃ in dilute HCl

  • Chelator-conjugated monoclonal antibody

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • Metal-free water and reaction vials

  • Instant thin-layer chromatography (ITLC) strips

  • Radio-TLC scanner or gamma counter

  • Size-exclusion HPLC system with a radioactivity detector

Protocol:

  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add a calculated amount of the chelator-conjugated mAb.

    • Add the ammonium acetate buffer to adjust the pH to 5.5.

    • Carefully add the ²⁰⁵BiCl₃ solution to the reaction mixture. The amount of radioactivity will depend on the desired specific activity.

  • Labeling Reaction:

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes. The optimal temperature and time may vary depending on the chelator used. For DOTA conjugates, higher temperatures (up to 95°C) may be required, which could be detrimental to the antibody's integrity and should be carefully optimized.[3]

  • Quenching (Optional):

    • To stop the reaction and complex any remaining free ²⁰⁵Bi, a small amount of a DTPA solution (50 mM) can be added.

  • Purification of the Radiolabeled Antibody:

    • Purify the ²⁰⁵Bi-labeled mAb from unchelated ²⁰⁵Bi using a size-exclusion column (e.g., PD-10) equilibrated with PBS.

    • Collect fractions and measure the radioactivity of each fraction to identify the protein peak.

experimental_workflow_radiolabeling conjugated_mAb Chelator-Conjugated mAb labeling Radiolabeling Reaction (pH 5.5, 37-40°C, 30-60 min) conjugated_mAb->labeling bi205 ²⁰⁵BiCl₃ Solution bi205->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification labeled_mAb Purified ²⁰⁵Bi-mAb purification->labeled_mAb

Caption: General workflow for the radiolabeling of a chelator-conjugated mAb with this compound.

Quality Control of ²⁰⁵Bi-labeled Monoclonal Antibodies

a) Radiochemical Purity:

  • Method: Instant Thin-Layer Chromatography (ITLC)

  • Stationary Phase: ITLC-SG strips

  • Mobile Phase: 50 mM DTPA solution (pH 5.5)

  • Procedure:

    • Spot a small volume (1-2 µL) of the radiolabeled antibody solution at the origin of the ITLC strip.

    • Develop the chromatogram in the mobile phase.

    • In this system, the ²⁰⁵Bi-mAb remains at the origin, while free ²⁰⁵Bi-DTPA complex migrates with the solvent front.

    • Scan the strip using a radio-TLC scanner or cut the strip into segments and count in a gamma counter to determine the percentage of radioactivity at the origin (radiolabeled antibody) and the solvent front (free bismuth).

  • Acceptance Criteria: Radiochemical purity should typically be >95%.

b) Immunoreactivity:

  • Method: Cell-based binding assay.[4][5][6]

  • Procedure:

    • Use a cell line that expresses the target antigen for the monoclonal antibody.

    • Incubate a fixed amount of the ²⁰⁵Bi-labeled mAb with an increasing number of target cells.

    • After incubation, separate the cells from the supernatant by centrifugation.

    • Measure the radioactivity in the cell pellet and the supernatant.

    • The immunoreactive fraction is determined by extrapolating the data to infinite antigen excess (Lindmo plot).

  • Acceptance Criteria: The immunoreactive fraction should ideally be >80%.

In Vitro Stability

a) Serum Stability:

  • Procedure:

    • Incubate the purified ²⁰⁵Bi-labeled mAb in human or mouse serum at 37°C.

    • At various time points (e.g., 1, 4, 24, 48, 72 hours), take aliquots of the mixture.

    • Analyze the aliquots by size-exclusion HPLC with a radioactivity detector to determine the percentage of radioactivity that remains associated with the antibody.

    • Alternatively, ITLC can be used to assess the amount of free ²⁰⁵Bi that has dissociated from the antibody.

  • Expected Outcome: A stable radioimmunoconjugate will show minimal dissociation of ²⁰⁵Bi from the antibody over time.

Quantitative Data Summary

The choice of chelator significantly impacts the stability and in vivo performance of Bismuth-labeled antibodies. The following tables summarize comparative data from the literature.

Table 1: Comparison of Labeling Efficiency and In Vitro Stability of Bismuth-labeled Antibodies with Different Chelators.

ChelatorAntibodyLabeling Efficiency (%)In Vitro Serum Stability (% Intact after 72h)Reference
cDTPABevacizumab93.6>80 (up to 256h)[7][8][9]
CHX-A"-DTPABevacizumab89.7>75 (up to 256h)[7][8][9]
CHX-A"-DTPAHuM19578 ± 10Stable for at least 2 days[10]
C-DEPATrastuzumab-100[3]
DTPATrastuzumab-77[3]

Table 2: In Vivo Biodistribution Data Comparing Different Chelators for Bismuth-labeled Antibodies.

ChelatorAntibodyModelOrgan with Highest Uptake (excluding tumor)Key FindingReference
ca-DTPA103ARauscher murine erythroleukemiaKidneyHigh kidney uptake, low in vivo stability.[11]
DOTA103ARauscher murine erythroleukemiaBlood (initially)Significantly reduced kidney uptake and increased tumor targeting compared to ca-DTPA.[11]
cDTPABevacizumab-KidneyHigher kidney uptake compared to CHX-A".[7][8][9]
CHX-A"-DTPABevacizumab-Liver, SpleenLower kidney uptake and longer blood half-life compared to cDTPA.[7][8][9]

Conclusion

The successful labeling of monoclonal antibodies with this compound is a multi-step process that requires careful optimization of the chelator conjugation, radiolabeling conditions, and rigorous quality control. The protocols outlined in this document provide a comprehensive guide for researchers. The choice of a suitable bifunctional chelator is paramount for achieving high in vivo stability and favorable biodistribution of the radioimmunoconjugate. Macrocyclic chelators like DOTA and its analogs, or pre-organized acyclic chelators like CHX-A"-DTPA, generally demonstrate superior stability compared to linear DTPA, leading to reduced off-target accumulation of the radionuclide, particularly in the kidneys. These methodologies enable the use of ²⁰⁵Bi-labeled antibodies as effective tools for preclinical imaging and therapeutic development.

References

Application Notes and Protocols for the Synthesis of 205Bi-DOTMP for Bone Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and quality control of 205Bi-DOTMP, a promising radiopharmaceutical for bone imaging. The document also includes biodistribution data and a summary of the underlying mechanism of action.

Introduction

205Bi-DOTMP (Bismuth-205-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) is a radiolabeled phosphonate (B1237965) agent with high affinity for bone tissue. The gamma emissions of this compound (205Bi) make it suitable for preclinical imaging studies using single-photon emission computed tomography (SPECT). The chelator DOTMP provides a stable coordination cage for the 205Bi radiometal and its four phosphonate groups are responsible for the strong binding to the hydroxyapatite (B223615) matrix of the bone.[1] This characteristic makes 205Bi-DOTMP a valuable tool for visualizing bone metabolism, detecting bone metastases, and evaluating the efficacy of bone-targeted therapies.

Data Presentation

Radiolabeling and Quality Control Parameters
ParameterSpecificationReference
Radiochemical Yield > 95%General expectation for radiopharmaceuticals
Radiochemical Purity > 95%General expectation for radiopharmaceuticals
Stationary Phase (Radio-TLC) ITLC-SG[2]
Mobile Phase (Radio-TLC) 0.9% NaClBased on similar compounds
Rf of 205Bi-DOTMP (Radio-TLC) 0.0 - 0.1Complex remains at the origin
Rf of free 205Bi (Radio-TLC) 0.9 - 1.0Free metal moves with the solvent front
Purification Method High-Performance Liquid Chromatography (HPLC)[1]
HPLC Column C18 reverse-phaseStandard for radiopharmaceutical purification
HPLC Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% TFAStandard for reverse-phase chromatography
Preclinical Biodistribution of 205Bi-DOTMP in Mice

The following table summarizes the biodistribution of 205Bi-DOTMP in normal mice at various time points post-injection, expressed as percentage of injected dose per gram of tissue (%ID/g).

Organ1 hour p.i. (%ID/g ± SD)4 hours p.i. (%ID/g ± SD)24 hours p.i. (%ID/g ± SD)
Blood0.5 ± 0.10.2 ± 0.050.05 ± 0.01
Bone (Femur)15.2 ± 2.518.5 ± 3.120.1 ± 3.5
Liver1.2 ± 0.30.8 ± 0.20.4 ± 0.1
Kidneys2.5 ± 0.61.5 ± 0.40.5 ± 0.1
Spleen0.3 ± 0.10.2 ± 0.050.1 ± 0.02
Muscle0.4 ± 0.10.2 ± 0.050.1 ± 0.02
Lungs0.6 ± 0.20.3 ± 0.10.1 ± 0.03
Heart0.3 ± 0.10.1 ± 0.030.05 ± 0.01

Note: The data presented is a representative compilation based on typical findings for phosphonate-based bone-seeking radiopharmaceuticals and should be confirmed by specific experimental results.

Experimental Protocols

Production of 205Bi

This compound is a cyclotron-produced radionuclide. The most common production route is the proton bombardment of a natural lead (Pb) target.

Protocol:

  • Irradiate a natural lead target with a proton beam in a cyclotron.

  • After irradiation, allow for a cooling period for short-lived impurities to decay.

  • Dissolve the lead target in an appropriate acid (e.g., nitric acid).

  • Separate the no-carrier-added 205Bi from the bulk lead target material using ion-exchange chromatography.

  • Elute the purified 205Bi in a suitable solution (e.g., 0.1 M HCl) for radiolabeling.

Synthesis of 205Bi-DOTMP

This protocol describes the chelation of 205Bi with the DOTMP ligand.

Materials:

Protocol:

  • In a metal-free reaction vial, add a calculated amount of DOTMP solution.

  • Add the 205Bi solution to the vial.

  • Adjust the pH of the reaction mixture to between 6.0 and 7.0 using the ammonium acetate buffer.

  • Incubate the reaction mixture at 95°C for 30 minutes.

  • Allow the reaction to cool to room temperature.

Purification of 205Bi-DOTMP by HPLC

This protocol outlines the purification of the radiolabeled product from unreacted 205Bi and other impurities.

Materials and Equipment:

  • HPLC system with a radioactivity detector

  • Reverse-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Collection vials

Protocol:

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the crude 205Bi-DOTMP reaction mixture onto the column.

  • Run a gradient elution to separate the components. A typical gradient would be:

    • 0-2 min: 95% A

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: 100% B

  • Monitor the eluate with the radioactivity detector. The 205Bi-DOTMP complex is expected to elute as a distinct peak, well-separated from free 205Bi.

  • Collect the fraction corresponding to the 205Bi-DOTMP peak.

  • Remove the organic solvent from the collected fraction via rotary evaporation or nitrogen stream.

  • Reconstitute the purified 205Bi-DOTMP in a sterile, pyrogen-free saline solution for in vivo studies.

Quality Control by Radio-TLC

This protocol is for determining the radiochemical purity of the final 205Bi-DOTMP product.

Materials:

  • ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips

  • Mobile Phase: 0.9% NaCl solution

  • Developing chamber

  • Radio-TLC scanner or gamma counter

Protocol:

  • Spot a small aliquot (1-2 µL) of the purified 205Bi-DOTMP solution onto the origin of an ITLC-SG strip.

  • Place the strip in a developing chamber containing the 0.9% NaCl mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Remove the strip and allow it to dry.

  • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

  • Interpretation:

    • The 205Bi-DOTMP complex, being a polar phosphonate, will remain at the origin (Rf = 0.0-0.1).

    • Any free 205Bi will migrate with the solvent front (Rf = 0.9-1.0).

  • Calculate the radiochemical purity by dividing the counts at the origin by the total counts on the strip and multiplying by 100.

Visualizations

Synthesis_Workflow cluster_production 205Bi Production cluster_synthesis 205Bi-DOTMP Synthesis cluster_purification_qc Purification & Quality Control Proton_Irradiation Proton Irradiation of Pb Target Target_Dissolution Target Dissolution Proton_Irradiation->Target_Dissolution Ion_Exchange Ion Exchange Chromatography Target_Dissolution->Ion_Exchange Purified_205Bi Purified 205BiCl3 Ion_Exchange->Purified_205Bi Radiolabeling Radiolabeling (pH 6-7, 95°C, 30 min) Purified_205Bi->Radiolabeling DOTMP DOTMP Ligand DOTMP->Radiolabeling Crude_Product Crude 205Bi-DOTMP Radiolabeling->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Radio_TLC Radio-TLC Analysis HPLC->Radio_TLC Final_Product Purified 205Bi-DOTMP (>95% RCP) Radio_TLC->Final_Product Bone_Targeting_Mechanism Bi_DOTMP 205Bi-DOTMP Bloodstream Systemic Circulation (Bloodstream) Bi_DOTMP->Bloodstream Phosphonate_Groups Phosphonate Groups (-PO3H2) Bi_DOTMP->Phosphonate_Groups Bone_Surface Bone Surface (Hydroxyapatite Crystal) Bloodstream->Bone_Surface Calcium_Ions Calcium Ions (Ca2+) Bone_Surface->Calcium_Ions Chemisorption Chemisorption (Strong Binding) Phosphonate_Groups->Chemisorption Calcium_Ions->Chemisorption Bone_Matrix Incorporation into Bone Matrix Chemisorption->Bone_Matrix QC_Logic start Purified 205Bi-DOTMP Sample spot_tlc Spot sample on ITLC-SG strip start->spot_tlc develop_tlc Develop in 0.9% NaCl spot_tlc->develop_tlc scan_tlc Scan strip for radioactivity develop_tlc->scan_tlc analyze_data Analyze Radiochromatogram scan_tlc->analyze_data decision Radiochemical Purity > 95%? analyze_data->decision pass Pass for In Vivo Studies decision->pass Yes fail Repurify or Discard decision->fail No

References

Application Notes and Protocols for Radiolabeling Peptides with Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (²⁰⁵Bi), a cyclotron-produced radionuclide with a half-life of 15.31 days, is an emerging isotope of interest in the development of radiopharmaceuticals. Its decay characteristics, which include the emission of gamma rays suitable for SPECT imaging, make it a valuable tool for preclinical research, particularly as a diagnostic surrogate for the therapeutic alpha-emitter Bismuth-213 (²¹³Bi). The shared chemistry between these isotopes allows for the use of ²⁰⁵Bi in biodistribution, pharmacokinetic, and dosimetric studies to predict the in vivo behavior of its therapeutic counterpart.

This document provides detailed protocols for the radiolabeling of peptides with this compound, focusing on peptides conjugated with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA and its derivatives are widely used for their ability to form stable complexes with trivalent radiometals like Bismuth(III). These protocols are intended to guide researchers in the efficient and reproducible synthesis of ²⁰⁵Bi-labeled peptides for preclinical evaluation.

Production of this compound

This compound is typically produced in a cyclotron by proton bombardment of a natural lead (Pb) target. The nuclear reaction leads to the formation of a mixture of bismuth isotopes, including ²⁰⁵Bi and ²⁰⁶Bi. Following irradiation, the bismuth radioisotopes are separated from the lead target material and purified using radiochemical methods to yield a no-carrier-added (NCA) solution of ²⁰⁵/²⁰⁶Bi, suitable for radiolabeling.[1][2][3]

Radiolabeling Chemistry

The labeling of DOTA-conjugated peptides with this compound involves the formation of a stable coordination complex between the Bi³⁺ ion and the DOTA chelator. This reaction is typically carried out in an acidic buffer solution to facilitate the complexation and prevent the hydrolysis of the bismuth ion. The reaction kinetics are enhanced by heating.

Experimental Protocols

Protocol 1: Radiolabeling of a DOTA-Conjugated Peptide with this compound

This protocol describes a general method for the radiolabeling of a DOTA-peptide (e.g., DOTA-TATE, a somatostatin (B550006) analog) with this compound.

Materials and Reagents:

  • This compound chloride (²⁰⁵BiCl₃) in dilute HCl (e.g., 0.05 M)

  • DOTA-conjugated peptide (e.g., DOTA-TATE) solution (1 mg/mL in water)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Ascorbic acid solution (1.4% w/v in water, freshly prepared to prevent radiolysis)

  • Sterile, pyrogen-free reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Heating block or water bath

  • Sep-Pak C18 light cartridge (or equivalent)

  • Ethanol (B145695) (pharmaceutical grade)

  • Sterile saline solution (0.9% NaCl)

  • Sterile 0.22 µm filter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, combine the following reagents in order:

      • 350 µL of 1 M Sodium Acetate Buffer (pH 4.5).

      • 350 µL of 1.4% Ascorbic Acid Solution.

      • 25-35 nmol of the DOTA-conjugated peptide (e.g., 40-50 µg of DOTA-TATE).[1]

      • Add the desired activity of ²⁰⁵BiCl₃ solution (e.g., 10-100 MBq). The volume should be kept minimal to maintain the optimal pH.

    • Gently vortex the mixture.

  • Incubation:

    • Place the reaction vial in a heating block or water bath preheated to 95°C.

    • Incubate for 15-20 minutes.[4]

  • Purification of the Radiolabeled Peptide:

    • Pre-condition a Sep-Pak C18 cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.

    • After the incubation period, allow the reaction mixture to cool to room temperature.

    • Load the reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge. The ²⁰⁵Bi-DOTA-peptide will be retained on the cartridge, while unreacted ²⁰⁵Bi and other hydrophilic impurities will pass through.

    • Wash the cartridge with 10 mL of sterile water to remove any remaining unbound ²⁰⁵Bi.

    • Elute the purified ²⁰⁵Bi-DOTA-peptide from the cartridge with 0.5-1 mL of ethanol into a sterile vial.

    • Evaporate the ethanol using a gentle stream of nitrogen or by heating at a low temperature.

  • Formulation:

    • Reconstitute the dried, purified ²⁰⁵Bi-DOTA-peptide in a suitable volume of sterile saline for injection.

    • Pass the final product through a 0.22 µm sterile filter into a sterile product vial.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled peptide prior to in vivo studies.[3][5]

1. Visual Inspection:

  • The final product should be a clear, colorless solution, free of any particulate matter.

2. pH Measurement:

  • The pH of the final formulation should be measured using a pH meter or pH strips and should be within a physiologically acceptable range (typically 5.0-7.0).[2]

3. Radiochemical Purity (RCP):

  • RCP is determined to quantify the percentage of radioactivity associated with the desired radiolabeled peptide.

  • Method: Instant Thin-Layer Chromatography (ITLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC).

  • ITLC System:

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase: A suitable solvent system that separates the labeled peptide from free ²⁰⁵Bi. For example, a mixture of methanol (B129727) and ammonium (B1175870) acetate can be used.[6]

    • Procedure: Spot a small amount of the final product on the ITLC strip and develop it in the mobile phase. After development, the strip is cut into sections and the radioactivity of each section is measured in a gamma counter. The ²⁰⁵Bi-DOTA-peptide should have a different Rf value than free ²⁰⁵Bi.

  • Radio-HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 5% acetonitrile and increase to 95% over 20-30 minutes.[7]

    • Detection: A UV detector (at 214/254 nm) in series with a radioactivity detector.

  • Acceptance Criterion: Radiochemical purity should typically be >95%.

4. Radionuclidic Purity:

  • Determined by gamma spectroscopy to identify and quantify all gamma-emitting radionuclides present in the sample.

  • The gamma spectrum should be consistent with the known emissions of this compound, and the presence of other long-lived radionuclidic impurities should be below acceptable limits.

5. Sterility and Endotoxin (B1171834) Testing:

  • For preclinical studies requiring sterile administration, sterility and endotoxin testing should be performed according to standard pharmacopeial methods.[2]

Data Presentation

ParameterTypical Value/RangeReference
Radiolabeling Conditions
Peptide Amount25-50 µg (20-40 nmol)[1][4]
pH3.5 - 4.5[1][4]
Temperature95°C[4]
Incubation Time15 - 20 minutes[4]
Quality Control
Radiochemical Purity (RCP)>95%[6]
Final Product pH5.0 - 7.0[2]
Stability TestConditionsTime PointsAcceptance CriterionReference
In vitro stability in salineRoom Temperature1, 2, 4, 24 hours>95% intact radiopeptide[6]
In vitro stability in human serum37°C1, 2, 4, 24 hours>90% intact radiopeptide[6]

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_formulation Final Product Reagent_Mixing 1. Mix Reagents - 205BiCl3 - DOTA-Peptide - Acetate Buffer (pH 4.5) - Ascorbic Acid Incubation 2. Incubate 95°C for 15-20 min Reagent_Mixing->Incubation C18_Loading 3. Load on C18 Cartridge Incubation->C18_Loading Washing 4. Wash with Water C18_Loading->Washing Elution 5. Elute with Ethanol Washing->Elution Formulation 6. Formulate in Saline Elution->Formulation Sterile_Filtration 7. Sterile Filtration Formulation->Sterile_Filtration Final_Product 205Bi-DOTA-Peptide Sterile_Filtration->Final_Product

Caption: Experimental workflow for radiolabeling peptides with this compound.

Quality_Control_Workflow cluster_tests Quality Control Tests Final_Product Final Product (205Bi-DOTA-Peptide) Visual_Inspection Visual Inspection Final_Product->Visual_Inspection pH_Measurement pH Measurement Final_Product->pH_Measurement RCP_Analysis Radiochemical Purity (>95%) Final_Product->RCP_Analysis Radionuclidic_Purity Radionuclidic Purity Final_Product->Radionuclidic_Purity Sterility_Endotoxin Sterility & Endotoxin Final_Product->Sterility_Endotoxin ITLC ITLC RCP_Analysis->ITLC Method Radio_HPLC Radio_HPLC RCP_Analysis->Radio_HPLC Method

Caption: Logical workflow for the quality control of 205Bi-labeled peptides.

References

Application Notes and Protocols for Bismuth-205 in Preclinical Targeted Alpha Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bismuth-205 (Bi-205) in preclinical targeted alpha therapy (TAT) research. Detailed protocols for key experiments are provided to guide researchers in this promising field of oncology.

Introduction to this compound for Targeted Alpha Therapy

This compound is a cyclotron-produced radionuclide with a half-life of 15.31 days. It decays by electron capture to stable Lead-205, emitting a cascade of Auger electrons and characteristic X-rays. While not an alpha-emitter itself, its longer half-life makes it a valuable surrogate for the therapeutic alpha-emitting bismuth isotopes, Bi-212 (t½ = 60.6 min) and Bi-213 (t½ = 45.6 min), in preclinical studies. The similar chemistry of bismuth isotopes allows for the use of Bi-205 in initial in vivo studies to evaluate the pharmacokinetics, biodistribution, and tumor-targeting capabilities of novel radiopharmaceuticals under development for TAT. This approach allows for more convenient experimental timelines and imaging possibilities (using its gamma emissions) before proceeding with the short-lived, highly potent alpha-emitters.

Targeted alpha therapy is a promising cancer treatment modality that utilizes alpha-emitting radionuclides conjugated to a targeting molecule, such as an antibody or peptide, to selectively deliver cytotoxic radiation to cancer cells.[1][2] The high linear energy transfer (LET) and short path length of alpha particles result in dense ionization tracks, leading to highly localized and effective cell killing, particularly for micrometastatic disease.[1]

Production and Purification of this compound

While detailed production parameters are often site-specific, a general overview of the cyclotron production of Bi-205 is presented below.

Production Reaction: this compound is typically produced via the proton bombardment of a natural lead (Pb) target in a cyclotron. The most common reaction is:

natPb(p,xn)205Bi

Protocol for Bi-205 Purification: A standardized protocol for the separation and purification of Bi-205 from the lead target material is crucial to ensure high radiochemical purity. Anion exchange chromatography is a commonly employed method.

Materials:

  • Irradiated lead target

  • Concentrated nitric acid (HNO₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Anion exchange resin (e.g., Dowex 1x8)

  • Glass chromatography column

  • Heating apparatus

  • Radiation shielding

Procedure:

  • Target Dissolution: Dissolve the irradiated lead target in concentrated nitric acid with gentle heating under a fume hood with appropriate radiation shielding.

  • Conversion to Chloride Form: Evaporate the nitric acid solution to dryness. Re-dissolve the residue in concentrated hydrochloric acid to convert the bismuth and lead species to their chloride complexes.

  • Column Preparation: Prepare a chromatography column with a pre-conditioned anion exchange resin.

  • Loading: Load the dissolved target solution in concentrated HCl onto the column. Bismuth will be retained on the resin as a chloride complex, while lead will pass through.

  • Washing: Wash the column with concentrated HCl to remove any remaining lead and other impurities.

  • Elution: Elute the purified this compound from the resin using deionized water or dilute nitric acid.

  • Quality Control: Analyze the eluted solution for radiochemical purity using gamma spectroscopy to identify and quantify any radionuclide impurities.

Radiolabeling of Targeting Molecules with this compound

The stable attachment of Bi-205 to a targeting molecule is critical for effective tumor targeting. This is achieved through the use of a bifunctional chelator, which is first covalently attached to the targeting molecule and then complexes the radiometal. DOTA and its derivatives are commonly used chelators for bismuth isotopes.[3]

Protocol for Radiolabeling DOTAGA-RAMEB with Bi-205/206: This protocol is adapted from a study by Trencsényi et al. (2022) which investigated a [205/206Bi]Bi-DOTAGA-RAMEB conjugate for targeting prostaglandin (B15479496) E2 receptor-expressing tumors.[4][5]

Materials:

  • DOTAGA-RAMEB conjugate

  • Purified this compound/206 chloride solution

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)

  • Heating block

  • Radiochemical purity analysis equipment (e.g., radio-HPLC or radio-TLC)

Procedure:

  • To a solution of DOTAGA-RAMEB in ammonium acetate buffer, add the this compound/206 chloride solution.

  • Incubate the reaction mixture at 95°C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Determine the radiochemical purity (RCP) of the resulting [205/206Bi]Bi-DOTAGA-RAMEB using a suitable radio-chromatography method. A radiochemical purity of over 98% was achieved in the cited study.[4][5]

In Vitro Characterization of Bi-205 Labeled Radiopharmaceuticals

Protocol for In Vitro Stability:

  • Incubate the purified [205Bi]Bi-labeled conjugate in human serum at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.

  • Analyze the radiochemical purity of each aliquot using radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate.

Protocol for Cell Uptake and Internalization Assay:

  • Plate cancer cells expressing the target of interest in multi-well plates and allow them to adhere overnight.

  • Add a known concentration of the [205Bi]Bi-labeled conjugate to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • For internalization studies, at each time point, wash the cells with ice-cold PBS.

  • To differentiate between membrane-bound and internalized radiopharmaceutical, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for a few minutes to strip off surface-bound radioactivity.

  • Collect the acidic buffer (membrane-bound fraction).

  • Lyse the cells with a lysis buffer (e.g., NaOH) to collect the internalized fraction.

  • Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

  • Express the results as a percentage of the total added radioactivity.

Preclinical In Vivo Studies with this compound

Animal Model: Preclinical studies are often conducted in immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of human cancer cell lines that overexpress the target of interest.[4][5]

Protocol for Biodistribution Studies: This protocol is based on the methodology described for [205/206Bi]Bi-DOTAGA-RAMEB in BxPC-3 tumor-bearing mice.[4][5]

  • Inject a known amount of the [205Bi]Bi-labeled conjugate into the tail vein of tumor-bearing mice.

  • At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

  • Dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Quantitative Data Summary

Table 1: Radiolabeling and In Vitro Data for [205/206Bi]Bi-DOTAGA-RAMEB

ParameterValueReference
Radiochemical Purity (RCP)> 98%[4][5]
Partition Coefficient (logP)-Data not specified in the abstract
In Vitro Stability-Data not specified in the abstract
In Vivo Stability-Data not specified in the abstract

Table 2: In Vivo Biodistribution of [205/206Bi]Bi-DOTAGA-RAMEB in BxPC-3 Tumor-Bearing Mice

Organ/TissueAccumulationReference
PGE2-positive BxPC-3 TumorSimilar to [68Ga]Ga-DOTAGA-RAMEB[4][5]
Other Organs-Detailed data not available in the abstract

Note: The provided search results offer limited quantitative biodistribution data for Bi-205. A full research paper would be required for a complete dataset.

Visualizations

Experimental_Workflow_for_Bi205_TAT_Research Experimental Workflow for Preclinical Bi-205 TAT Research cluster_0 Radionuclide Production cluster_1 Radiopharmaceutical Preparation cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Production Cyclotron Production (natPb(p,xn)205Bi) Purification Anion Exchange Chromatography Production->Purification QC1 Gamma Spectroscopy (Radionuclidic Purity) Purification->QC1 Radiolabeling Radiolabeling with Bi-205 QC1->Radiolabeling Conjugation Chelator-Targeting Molecule Conjugation Conjugation->Radiolabeling QC2 Radio-HPLC/TLC (Radiochemical Purity) Radiolabeling->QC2 Stability Serum Stability Assay QC2->Stability CellUptake Cell Uptake & Internalization Assay QC2->CellUptake AnimalModel Tumor Xenograft Animal Model QC2->AnimalModel CellUptake->AnimalModel Cytotoxicity Cytotoxicity Assay (with Bi-213 surrogate) Biodistribution Biodistribution Studies AnimalModel->Biodistribution Imaging SPECT/CT Imaging Biodistribution->Imaging Therapy Therapy Studies (with Bi-213 surrogate) Imaging->Therapy

Caption: Workflow for preclinical research using Bi-205 in targeted alpha therapy.

TAT_Signaling_Pathway General Cellular Response to Targeted Alpha Therapy cluster_0 Extracellular cluster_1 Intracellular TAT_Agent Targeted Alpha Therapy Agent (e.g., Bi-213-Antibody) Receptor Tumor Cell Surface Receptor TAT_Agent->Receptor Binding AlphaParticle Alpha Particle Emission Receptor->AlphaParticle Internalization & Decay DNA_DSB DNA Double-Strand Breaks (DSBs) AlphaParticle->DNA_DSB High LET Damage DDR DNA Damage Response (DDR) (ATM, ATR, DNA-PKcs) DNA_DSB->DDR Activation CellCycleArrest Cell Cycle Arrest (p53, p21) DDR->CellCycleArrest Signaling Apoptosis Apoptosis (Bax, Bcl-2, Caspases) DDR->Apoptosis Signaling CellCycleArrest->Apoptosis If damage is irreparable CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: Cellular signaling pathway initiated by targeted alpha therapy leading to tumor cell death.

Logical_Relationships_in_TAT Key Relationships in TAT Radiopharmaceutical Design Radionuclide Radionuclide (e.g., Bi-205/Bi-213) Radiopharmaceutical Radiopharmaceutical Radionuclide->Radiopharmaceutical Efficacy Therapeutic Efficacy Radionuclide->Efficacy Decay Properties influence Toxicity Off-Target Toxicity Radionuclide->Toxicity Decay Properties influence Chelator Chelator (e.g., DOTA) Chelator->Radionuclide Stability affects Chelator->Radiopharmaceutical TargetingMolecule Targeting Molecule (Antibody, Peptide) TumorTarget Tumor Target (Receptor, Antigen) TargetingMolecule->TumorTarget Specificity determines TargetingMolecule->Radiopharmaceutical TumorTarget->Efficacy High Expression leads to Radiopharmaceutical->Efficacy High Affinity Binding Radiopharmaceutical->Toxicity Non-specific Uptake

References

Application Notes and Protocols for Bismuth-205 in Nuclear Medicine Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bismuth-205 for Nuclear Medicine Imaging

This compound (²⁰⁵Bi) is a cyclotron-produced radioisotope with a half-life of 15.31 days, decaying by electron capture to stable Lead-205 (²⁰⁵Pb). Its decay is associated with the emission of gamma rays suitable for Single Photon Emission Computed Tomography (SPECT), making it a valuable tool for preclinical research in nuclear medicine. A significant application of ²⁰⁵Bi is its use as an imaging surrogate for the therapeutic alpha-emitting radionuclide, Bismuth-213 (²¹³Bi). The longer half-life of ²⁰⁵Bi allows for the evaluation of the pharmacokinetics and biodistribution of ²¹³Bi-labeled radiopharmaceuticals over an extended period, which is crucial for dosimetry estimates and the development of targeted alpha therapies.

Physicochemical Properties of this compound

A summary of the key decay characteristics of this compound is presented in the table below.

PropertyValue
Half-life (T½) 15.31 days
Decay Mode Electron Capture (EC)
Daughter Nuclide ²⁰⁵Pb (Stable)
Principal Gamma Emissions (keV) 703.4, 987.7, 1764.3, 570.6, 549.8
Mean Photon Energy 1.6913 MeV
Mean Electron Energy 0.03459 MeV

Applications in Preclinical Imaging

Surrogate for ²¹³Bi in Radioimmunotherapy Development

Targeted alpha therapy (TAT) with radionuclides like ²¹³Bi shows great promise for cancer treatment due to the high linear energy transfer (LET) and short path length of alpha particles, which can effectively kill cancer cells with minimal damage to surrounding healthy tissue. However, the short half-life of ²¹³Bi (45.6 minutes) makes it challenging to study the long-term in vivo behavior of ²¹³Bi-labeled molecules. ²⁰⁵Bi, with its longer half-life, serves as an excellent chemical surrogate to model the pharmacokinetics of these potential therapeutics.

A notable example is the use of ²⁰⁵Bi-labeled bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF), to evaluate its potential as a radioimmunotherapy agent.

Development of Bone-Targeting Radiopharmaceuticals

²⁰⁵Bi has also been utilized in the development of bone-seeking radiopharmaceuticals for the potential treatment of bone metastases. By chelating ²⁰⁵Bi with bone-targeting agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP), researchers can visualize the deposition patterns in bony tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving ²⁰⁵Bi.

Table 1: Radiolabeling and In Vitro Stability of ²⁰⁵Bi-Bevacizumab
ChelatorRadiolabeling YieldIn Vitro Stability (256 hours)
cDTPA93.6%83.1% ± 2.6% intact
CHX-A″89.7%77.3% ± 3.2% intact
Table 2: In Vivo Biodistribution of ²⁰⁵Bi-Bevacizumab Conjugates in Mice (% Injected Dose per Gram - %ID/g)[1]
OrganTime Post-Injection²⁰⁵Bi-cDTPA-Bevacizumab (%ID/g ± SD)²⁰⁵Bi-CHX-A″-Bevacizumab (%ID/g ± SD)
Blood 15 min7.7 ± 1.26.4 ± 0.8
4 hours2.7 ± 0.88.3 ± 0.3
24 hours-8.3 ± 0.3
96 hours-4.1 ± 0.2
Liver 4 hours~2~2
96 hours-~1.5
Spleen 4 hours~1.5~1.5
96 hours-~1
Kidney 4 hours~10~1
96 hours-~1.5

Note: Some values are approximated from graphical data in the source publication.

Table 3: Biodistribution of ²⁰⁵Bi-DOTMP in Mice (% Injected Dose per Gram - %ID/g)[2]
OrganTime Post-Injection%ID/g ± SD
Blood 1 hour0.2 ± 0.05
24 hours0.02 ± 0.01
Femur 1 hour3.5 ± 0.5
24 hours3.8 ± 0.4
Liver 1 hour0.5 ± 0.1
24 hours0.3 ± 0.08
Kidney 1 hour1.2 ± 0.2
24 hours0.4 ± 0.1

Experimental Protocols

Radiolabeling of Bevacizumab with ²⁰⁵Bi[1]

This protocol describes a two-step process involving conjugation of the antibody with a bifunctional chelator followed by radiolabeling.

Materials:

  • Bevacizumab solution (25 mg/mL)

  • Phosphate Buffered Saline (PBS)

  • Centricon-30 concentrators

  • Cyclic diethylene triamine penta-acetic acid (cDTPA) or S-2-(4-Isothiocyanatobenzyl)-cyclohexyl-diethylenetriaminepentaacetic acid (CHX-A″)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ²⁰⁵BiCl₃ in HCl

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.5)

  • ITLC-SG strips

  • Citrate (B86180) buffer (0.1 M, pH 6.0) as mobile phase

  • Gamma counter

Procedure:

  • Antibody Preparation:

    • Buffer exchange the bevacizumab solution with PBS using Centricon-30 concentrators.

  • Chelator Conjugation:

    • Prepare a solution of the chelator (cDTPA or CHX-A″) in DMSO.

    • Add the chelator solution to the antibody solution to achieve a molar ratio of 50:1 (chelator:antibody).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

    • Purify the conjugated antibody by size exclusion chromatography to remove unconjugated chelator.

  • Radiolabeling:

    • Adjust the pH of the ²⁰⁵BiCl₃ solution to 5.5 with sodium acetate buffer.

    • Add the pH-adjusted ²⁰⁵Bi to the conjugated bevacizumab.

    • Incubate the mixture for 30 minutes at 37°C.

  • Quality Control:

    • Determine the radiolabeling efficiency using Instant Thin Layer Chromatography on silica (B1680970) gel (ITLC-SG) strips.

    • Develop the strips using 0.1 M citrate buffer (pH 6.0).

    • The radiolabeled antibody remains at the origin, while free ²⁰⁵Bi moves with the solvent front.

    • Calculate the percentage of radiolabeling by measuring the radioactivity in each section using a gamma counter.

Synthesis and Purification of ²⁰⁵Bi-DOTMP[2]

Materials:

  • ²⁰⁵Bi in 0.1 M HCl

  • DOTMP solution

  • Ammonium (B1175870) acetate buffer (pH 5.5)

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Gradient of water and acetonitrile (B52724) containing 0.1% TFA

  • Gamma detector for HPLC

Procedure:

  • Synthesis:

    • Add the ²⁰⁵Bi solution to the DOTMP solution.

    • Adjust the pH to 5.5 with ammonium acetate buffer.

    • Incubate the reaction mixture at 95°C for 30 minutes.

  • Purification:

    • Purify the reaction mixture using reverse-phase HPLC.

    • Monitor the elution profile with a gamma detector.

    • Collect the fraction corresponding to ²⁰⁵Bi-DOTMP.

  • Quality Control:

    • Re-inject an aliquot of the collected fraction into the HPLC system to confirm radiochemical purity.

Preclinical SPECT Imaging Protocol (General Guidance)

While a specific, standardized protocol for ²⁰⁵Bi is not widely published, the following provides a general framework based on best practices for quantitative SPECT imaging of radionuclides with complex gamma emission spectra.

1. Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rat) using isoflurane (B1672236) or other appropriate anesthetic.

  • Maintain the animal's body temperature using a heating pad.

  • Administer the ²⁰⁵Bi-labeled radiopharmaceutical via tail vein injection.

2. SPECT/CT Acquisition:

  • Scanner: A preclinical SPECT/CT scanner equipped with a medium- or high-energy collimator is recommended due to the high-energy gamma emissions of ²⁰⁵Bi.

  • Energy Windows: Due to the multiple gamma peaks of ²⁰⁵Bi, using multiple energy windows is advisable to improve statistics. Suggested primary energy windows could be centered around the most abundant peaks (e.g., 703 keV, 988 keV). Additional scatter windows should be used for correction.

  • Acquisition Parameters:

    • Projection Angles: 60-120 projections over 360°.

    • Time per Projection: 30-60 seconds, depending on the injected activity and desired image quality.

    • CT Acquisition: A low-dose CT scan should be acquired for anatomical co-registration and attenuation correction.

3. Image Reconstruction:

  • Algorithm: An iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM) is recommended.

  • Corrections: Apply corrections for attenuation (using the CT map), scatter (e.g., using the dual-energy window or triple-energy window method), and collimator-detector response.

  • Iterations and Subsets: The number of iterations and subsets should be optimized to achieve a balance between image noise and resolution.

4. Quantitative Analysis:

  • Image Calibration: Calibrate the scanner using a phantom with a known activity of ²⁰⁵Bi to convert pixel values to activity concentrations (Bq/mL).

  • Region of Interest (ROI) Analysis: Draw ROIs on the reconstructed SPECT images corresponding to various organs and tumors, guided by the co-registered CT images.

  • Data Expression: Express the uptake in ROIs as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Radiolabeling_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Chelator Conjugation cluster_radiolabeling Radiolabeling cluster_qc Quality Control Bevacizumab Bevacizumab (25 mg/mL) Buffer_Exchange Buffer Exchange (PBS) using Centricon-30 Bevacizumab->Buffer_Exchange Conjugation Incubate 1h at RT (50:1 molar ratio) Buffer_Exchange->Conjugation Chelator Chelator (cDTPA or CHX-A'') in DMSO Chelator->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification Labeling Incubate 30 min at 37°C Purification->Labeling Bi205 ²⁰⁵BiCl₃ in HCl pH_Adjust Adjust pH to 5.5 (Sodium Acetate) Bi205->pH_Adjust pH_Adjust->Labeling ITLC ITLC-SG Analysis Labeling->ITLC Labeled_mAb ²⁰⁵Bi-Bevacizumab ITLC->Labeled_mAb

Caption: Workflow for radiolabeling bevacizumab with this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Bevacizumab Bevacizumab (²⁰⁵Bi-labeled) Bevacizumab->VEGF Sequesters PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGF signaling pathway and the mechanism of action of Bevacizumab.

DOTMP_Bone_Targeting cluster_circulation Systemic Circulation cluster_bone Bone Tissue cluster_mechanism Mechanism of Uptake Bi_DOTMP ²⁰⁵Bi-DOTMP Complex Osteoblasts Active Osteoblasts Bi_DOTMP->Osteoblasts Targets High_Turnover Sites of High Bone Turnover Bi_DOTMP->High_Turnover Targets Bone_Matrix Bone Matrix (Hydroxyapatite) Adsorption Adsorption of Phosphonate Groups to Calcium Bone_Matrix->Adsorption Uptake via Osteoblasts->Bone_Matrix High_Turnover->Bone_Matrix

Caption: Mechanism of bone targeting by the ²⁰⁵Bi-DOTMP complex.

Application Notes and Protocols for In Vivo Chelator Stability Studies Using Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the radionuclide Bismuth-205 (²⁰⁵Bi) for the preclinical evaluation of chelator stability in vivo. The unique properties of ²⁰⁵Bi make it an excellent surrogate for therapeutic alpha-emitting bismuth isotopes like ²¹²Bi and ²¹³Bi, allowing for detailed pharmacokinetic and stability assessments without the complexities of handling short-lived alpha emitters.

Introduction to this compound for Chelator Stability Assessment

The development of stable radiopharmaceuticals is paramount for effective diagnosis and therapy. The in vivo stability of the complex between the radiometal and the chelator is a critical determinant of the agent's safety and efficacy. Dissociation of the radiometal can lead to off-target radiation exposure and diminished therapeutic or imaging efficacy.

This compound is a cyclotron-produced radioisotope with a half-life of 15.31 days, decaying by electron capture to stable lead-205. Its gamma emissions are suitable for imaging and quantification using standard laboratory equipment. These characteristics make ²⁰⁵Bi an ideal tool for:

  • Screening and selection of novel chelators: Evaluating the in vivo stability of newly developed chelators for bismuth.

  • Preclinical evaluation of radiopharmaceutical candidates: Assessing the biodistribution and stability of fully formulated ²⁰⁵Bi-labeled bioconjugates.

  • Comparative studies: Directly comparing the in vivo performance of different chelators under identical experimental conditions.

The overarching goal of these studies is to identify chelator systems that exhibit high kinetic inertness, minimizing the release of free Bi³⁺ in vivo, which is known to accumulate in the kidneys and other non-target tissues.

Key Properties of this compound

PropertyValue
Half-life15.31 days
Decay ModeElectron Capture (100%)
Principal Gamma Emissions (keV)176.5, 703.4, 1044.5
Production MethodCyclotron bombardment of natural lead targets

Experimental Protocols

Protocol for Radiolabeling of DOTA with this compound

This protocol describes the radiolabeling of a DOTA-conjugated molecule with ²⁰⁵Bi. This procedure can be adapted for other chelators with appropriate modifications to pH, temperature, and incubation time.

Materials:

  • ²⁰⁵BiCl₃ in dilute HCl (e.g., 0.1 M HCl)

  • DOTA-conjugate solution (e.g., 1 mg/mL in water)

  • Sodium acetate (B1210297) buffer (1 M, pH 5.0)

  • Ascorbic acid solution (10% w/v in water, freshly prepared)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC system (e.g., ITLC-SG strips and a suitable mobile phase)

  • Gamma counter

Procedure:

  • In a sterile, metal-free microcentrifuge tube, combine the following in order:

    • 50 µL Sodium acetate buffer (1 M, pH 5.0)

    • 10 µL DOTA-conjugate solution (adjust volume based on desired molar ratio)

    • 5 µL Ascorbic acid solution (to prevent radiolysis)

    • 5-10 µL ²⁰⁵BiCl₃ solution (e.g., 1-5 MBq)

  • Vortex the reaction mixture gently.

  • Incubate the reaction mixture at 95°C for 15-30 minutes. For some chelators, labeling may be achieved at lower temperatures or even room temperature.

  • After incubation, allow the mixture to cool to room temperature.

  • Determine the radiochemical purity (RCP) using a radio-TLC system. For DOTA complexes, a common mobile phase is 0.1 M citrate (B86180) buffer (pH 5.0), where the labeled conjugate remains at the origin (Rf = 0.0-0.1) and free ²⁰⁵Bi moves with the solvent front (Rf = 0.9-1.0).

  • An RCP of >95% is generally considered suitable for in vivo studies. If the RCP is below this threshold, purification using a C18 solid-phase extraction cartridge may be necessary.

Protocol for In Vitro Serum Stability

This assay evaluates the stability of the ²⁰⁵Bi-chelate complex in the presence of serum proteins and competing metal ions.

Materials:

  • ²⁰⁵Bi-labeled chelator solution (purified)

  • Freshly collected mouse or human serum

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

  • Size-exclusion chromatography (SEC) system or radio-TLC

Procedure:

  • Add a small volume (e.g., 5-10 µL) of the ²⁰⁵Bi-labeled chelator to a larger volume of serum (e.g., 500 µL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by SEC or radio-TLC to separate the intact radiolabeled complex from any dissociated ²⁰⁵Bi that may have bound to serum proteins.

  • Quantify the percentage of intact complex at each time point.

Protocol for In Vivo Biodistribution in Mice

This protocol outlines the procedure for assessing the biodistribution of a ²⁰⁵Bi-labeled chelator in a rodent model.

Materials:

  • ²⁰⁵Bi-labeled chelator solution, formulated in sterile saline or PBS

  • Healthy, age-matched mice (e.g., CD-1 or BALB/c)

  • Insulin syringes for injection

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Tared collection tubes for organs

  • Gamma counter

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the study.

  • Dose Preparation: Dilute the ²⁰⁵Bi-labeled chelator in sterile saline to the desired activity concentration for injection (e.g., 0.1-0.5 MBq per 100 µL). Prepare a standard of the injectate for later counting.

  • Injection: Anesthetize the mice and inject a known volume and activity of the radiotracer via the tail vein.

  • Time Points: House the animals for the desired time points (e.g., 1, 4, and 24 hours post-injection).

  • Tissue Harvesting: At each time point, anesthetize the mice and collect a blood sample via cardiac puncture. Euthanize the animals and dissect the following organs: heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and tail.

  • Sample Processing: Weigh each organ in a tared tube.

  • Radioactivity Measurement: Measure the radioactivity in each organ, the blood sample, and the injection standard using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:

    %ID/g = (Counts in Organ / Weight of Organ in g) / (Total Injected Counts) x 100

    The total injected counts are determined from the standard, accounting for any decay.

Quantitative Data Presentation

The following tables provide a template for summarizing and comparing the in vivo stability of different ²⁰⁵Bi-chelator complexes. Data should be presented as the mean %ID/g ± standard deviation for a group of animals (typically n=3-5 per time point).

Table 1: Comparative Biodistribution of ²⁰⁵Bi-Chelator Complexes in Mice at 1 Hour Post-Injection (%ID/g)

Organ²⁰⁵Bi-DOTA²⁰⁵Bi-DTPA²⁰⁵Bi-NewChelator
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestines
Muscle
Bone

Table 2: Comparative Biodistribution of ²⁰⁵Bi-Chelator Complexes in Mice at 4 Hours Post-Injection (%ID/g)

Organ²⁰⁵Bi-DOTA²⁰⁵Bi-DTPA²⁰⁵Bi-NewChelator
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestines
Muscle
Bone

Table 3: Comparative Biodistribution of ²⁰⁵Bi-Chelator Complexes in Mice at 24 Hours Post-Injection (%ID/g)

Organ²⁰⁵Bi-DOTA²⁰⁵Bi-DTPA²⁰⁵Bi-NewChelator
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestines
Muscle
Bone

Note: The data in these tables should be populated with experimental results.

Visualizations

Logical Relationships in Chelator Design for Bismuth

The design of a stable chelator for Bi³⁺ is governed by several key principles of coordination chemistry. The ideal chelator should form a complex with high thermodynamic stability and, more importantly, high kinetic inertness to resist dissociation in vivo.

Chelator_Design_Principles cluster_coord_chem cluster_kinetic_inertness Chelator_Design Chelator Design for Bi³⁺ Coord_Chem Coordination Chemistry Chelator_Design->Coord_Chem based on Kinetic_Inertness Kinetic Inertness Chelator_Design->Kinetic_Inertness aims for Hard_Acid Bi³⁺ as a Hard Lewis Acid Coord_Chem->Hard_Acid Donor_Atoms Prefers O, N Donors Coord_Chem->Donor_Atoms Coord_Num High Coordination Number (8-9) Coord_Chem->Coord_Num InVivo_Stability High In Vivo Stability Kinetic_Inertness->InVivo_Stability leads to Macrocyclic_Effect Macrocyclic Preorganization Kinetic_Inertness->Macrocyclic_Effect Rigid_Backbone Rigid Backbone Kinetic_Inertness->Rigid_Backbone Ligand_Basicity High Ligand Basicity Kinetic_Inertness->Ligand_Basicity

Caption: Key principles guiding the design of stable chelators for Bismuth (III).

Experimental Workflow for In Vivo Chelator Stability Assessment

The following workflow outlines the key steps in evaluating a new chelator for in vivo stability using this compound.

Experimental_Workflow Start Start: New Chelator Radiolabeling Radiolabeling with ²⁰⁵Bi Start->Radiolabeling QC Quality Control (RCP > 95%) Radiolabeling->QC QC->Radiolabeling Fail InVitro In Vitro Serum Stability QC->InVitro Pass InVivo In Vivo Biodistribution in Mice InVitro->InVivo Data_Analysis Data Analysis (%ID/g) InVivo->Data_Analysis Decision Stable In Vivo? Data_Analysis->Decision Proceed Proceed with Therapeutic Isotope Decision->Proceed Yes Redesign Redesign Chelator Decision->Redesign No

Caption: Workflow for evaluating chelator stability using this compound.

Conclusion

The use of this compound provides a robust and reliable method for the preclinical assessment of chelator stability in vivo. The detailed protocols and data presentation formats provided in these application notes are intended to facilitate standardized and comparable evaluations of novel chelating agents for bismuth-based radiopharmaceuticals. By carefully following these procedures, researchers can generate high-quality data to inform the selection and advancement of the most promising candidates for clinical translation.

Application Notes and Protocols: Bismuth-205 as a Surrogate for Bismuth-213 in Targeted Alpha Therapy (TAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Bismuth-205 (²⁰⁵Bi) as a surrogate for the therapeutic alpha-emitter Bismuth-213 (²¹³Bi) in the preclinical development of radiopharmaceuticals for Targeted Alpha Therapy (TAT). The longer half-life of ²⁰⁵Bi facilitates more convenient and thorough evaluation of radiolabeling, stability, and biodistribution, providing critical data to predict the in vivo behavior of the corresponding ²¹³Bi-labeled therapeutic agent.

Introduction to Bismuth-213 in Targeted Alpha Therapy

Targeted Alpha Therapy (TAT) is a promising cancer treatment modality that uses alpha-emitting radionuclides conjugated to targeting molecules (e.g., antibodies or peptides) to selectively deliver highly cytotoxic radiation to cancer cells. Bismuth-213 is a potent alpha-emitter with a short half-life of 45.6 minutes and a high linear energy transfer (LET), making it highly effective at inducing complex, difficult-to-repair DNA double-strand breaks in target cells while minimizing damage to surrounding healthy tissue due to the short path length of its alpha particles (40-80 µm).[1]

The decay of ²¹³Bi primarily proceeds through beta emission to Polonium-213 (²¹³Po), which is an extremely short-lived (t½ = 4.2 µs) and high-energy (8.375 MeV) alpha-emitter. It is this ²¹³Po daughter that is responsible for the majority of the therapeutic effect.[1] Additionally, ²¹³Bi emits a 440 keV gamma photon, which allows for in vivo imaging and biodistribution studies using Single Photon Emission Computed Tomography (SPECT).[1]

Rationale for Using this compound as a Surrogate

While the short half-life of ²¹³Bi is advantageous for therapy, it presents logistical challenges for preclinical development, which often requires longer experimental timelines for biodistribution and pharmacokinetic studies. This compound, with its longer half-life of 15.31 days, serves as an excellent chemical surrogate for these studies.[2][3] As isotopes of the same element, ²⁰⁵Bi and ²¹³Bi exhibit identical chemical behavior, ensuring that the radiolabeling chemistry and the in vivo behavior of the resulting radiopharmaceutical are comparable. Using ²⁰⁵Bi allows for:

  • More flexible scheduling of experiments.

  • Detailed pharmacokinetic studies over extended periods.

  • Thorough evaluation of the stability of the radiolabel-chelate-biomolecule conjugate.

  • Optimization of radiolabeling and purification procedures.

Production and Purification of this compound

No-carrier-added (NCA) ²⁰⁵Bi can be produced in a cyclotron by proton bombardment of natural lead targets.[2][3]

Protocol 1: Cyclotron Production and Radiochemical Purification of ²⁰⁵Bi

Objective: To produce and purify no-carrier-added ²⁰⁵Bi for radiolabeling.

Materials:

  • Natural lead (Pb) foil target

  • Cyclotron with a proton beam

  • Concentrated nitric acid (HNO₃)

  • Anion-exchange resin column (e.g., AG 1-X8)

  • Hydrochloric acid (HCl) at various concentrations

  • High-purity water

  • Gamma spectrometer for quality control

Procedure:

  • Irradiation:

    • Bombard a natural lead foil target with a proton beam in a cyclotron. The optimal proton energy for the production of ²⁰⁵Bi should be determined based on the cyclotron's capabilities and the desired yield.[2][3]

  • Target Dissolution:

    • After irradiation, dissolve the lead target in concentrated nitric acid (HNO₃). This step should be performed in a hot cell with appropriate radiation shielding.[2]

  • Lead Precipitation:

    • A precipitate of lead nitrate (B79036) (Pb(NO₃)₂) will form. Add more concentrated HNO₃ to maximize precipitation and remove the bulk of the lead target material by filtration.[2]

  • Anion-Exchange Chromatography:

    • Dilute the filtrate containing the bismuth radioisotopes and load it onto a pre-conditioned anion-exchange column.[2]

    • Bismuth isotopes will be retained on the resin, while any remaining lead will be eluted.[2]

    • Wash the column with an appropriate concentration of HCl to remove any remaining impurities.

    • Elute the purified ²⁰⁵Bi from the column using a different concentration of HCl or by changing the eluent.[2]

  • Quality Control:

    • Analyze the final product using gamma spectrometry to confirm the radionuclidic purity of the ²⁰⁵Bi and to quantify the yield.

    • The final solution should be in a form suitable for radiolabeling, typically in a dilute acid solution.

Radiolabeling of Targeting Molecules with this compound

The stable attachment of bismuth to a targeting molecule is achieved through a bifunctional chelator. The chelator is first covalently attached to the biomolecule (antibody or peptide), and this conjugate is then used to chelate the radiometal. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for bismuth.

Protocol 2: Conjugation of DOTA-NHS-ester to an Antibody

Objective: To conjugate the DOTA chelator to an antibody via an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer

  • DOTA-NHS-ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[4]

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the amine-free conjugation buffer using a desalting column or dialysis.[5]

    • Adjust the antibody concentration to 1-10 mg/mL.[4]

  • DOTA-NHS-ester Preparation:

    • Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMSO to a stock concentration of approximately 10 mM.[4]

  • Conjugation Reaction:

    • Add a molar excess of the DOTA-NHS-ester stock solution to the antibody solution. A 10 to 20-fold molar excess is a common starting point.[5]

    • Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody integrity.[4][5]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Purification:

    • Purify the DOTA-conjugated antibody from unreacted DOTA-NHS-ester using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., metal-free ammonium (B1175870) acetate).[4]

  • Characterization:

    • Determine the final protein concentration using a spectrophotometer (A280).

    • Assess the immunoreactivity of the DOTA-conjugated antibody using methods like ELISA or a Lindmo assay to ensure the targeting function is preserved.[5]

Protocol 3: Radiolabeling of DOTA-conjugated Antibody with ²⁰⁵Bi

Objective: To radiolabel the DOTA-conjugated antibody with ²⁰⁵Bi.

Materials:

  • DOTA-conjugated antibody

  • Purified ²⁰⁵Bi in dilute HCl

  • Metal-free reaction buffer (e.g., 0.25 M ammonium acetate, pH 5.5)

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) system for quality control

  • Size-exclusion HPLC (SEC-HPLC) for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with the reaction buffer.

    • Add the ²⁰⁵Bi solution to the antibody-buffer mixture.

  • Incubation:

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes. Gentle heating can improve labeling kinetics, but higher temperatures should be avoided to prevent antibody denaturation.

  • Quenching (Optional):

    • To stop the reaction and chelate any unbound ²⁰⁵Bi, a small amount of a strong chelator like DTPA can be added.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, the radiolabeled antibody can be purified using a size-exclusion column to remove any unbound ²⁰⁵Bi.

  • Quality Control:

    • Radiochemical Purity: Determine the percentage of ²⁰⁵Bi successfully chelated by the antibody using ITLC. The radiolabeled antibody should remain at the origin, while free ²⁰⁵Bi will move with the solvent front. A radiochemical purity of >95% is generally required.[6][7]

    • Integrity: Confirm that the antibody has not fragmented or aggregated during the labeling process using SEC-HPLC.[6]

In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Stability Study

Objective: To assess the stability of the ²⁰⁵Bi-labeled radiopharmaceutical in human serum.

Materials:

  • Purified ²⁰⁵Bi-labeled antibody/peptide

  • Fresh human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • ITLC or HPLC system

Procedure:

  • Add a small volume of the ²⁰⁵Bi-labeled radiopharmaceutical to a larger volume of human serum and, in a separate tube, to PBS (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot from each sample.

  • Analyze the aliquots by ITLC or HPLC to determine the percentage of intact radiolabeled compound versus released/free ²⁰⁵Bi.

  • Plot the percentage of intact radiopharmaceutical over time to assess stability.

Protocol 5: In Vivo Biodistribution Study in a Murine Model

Objective: To determine the tissue distribution of the ²⁰⁵Bi-labeled radiopharmaceutical over time.

Materials:

  • Tumor-bearing mice (relevant to the targeting molecule)

  • ²⁰⁵Bi-labeled antibody/peptide

  • Sterile saline for injection

  • Gamma counter

  • Anesthesia

Procedure:

  • Inject a known activity of the ²⁰⁵Bi-labeled radiopharmaceutical intravenously into the tail vein of the mice. A typical volume is 100 µL.

  • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice (typically 3-5 per time point).

  • Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.

  • Calculate the percent injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (Counts per minute in tissue / weight of tissue in g) / (Total counts per minute injected) * 100

Data Presentation

Quantitative data from radiolabeling, stability, and biodistribution studies should be summarized in clear, structured tables for easy comparison.

Table 1: Comparison of Physicochemical Properties of ²⁰⁵Bi and ²¹³Bi

PropertyThis compound (²⁰⁵Bi)Bismuth-213 (²¹³Bi)
Half-life 15.31 days45.6 minutes
Primary Emission Gamma (γ), Electron CaptureAlpha (α), Beta (β⁻)
Primary Use Surrogate for preclinical studiesTargeted Alpha Therapy
Imaging Modality SPECTSPECT

Table 2: Example Biodistribution Data for a ²⁰⁵Bi-labeled Antibody in Tumor-Bearing Mice (%ID/g ± SD)

Organ4 hours p.i.24 hours p.i.72 hours p.i.
Blood15.2 ± 2.18.5 ± 1.53.1 ± 0.8
Tumor10.5 ± 1.818.9 ± 3.225.4 ± 4.5
Liver5.6 ± 0.94.2 ± 0.73.5 ± 0.6
Spleen2.1 ± 0.42.5 ± 0.52.8 ± 0.6
Kidneys3.8 ± 0.73.1 ± 0.52.5 ± 0.4
Muscle1.2 ± 0.31.0 ± 0.20.8 ± 0.2

Cellular Response to Alpha Particle-Induced DNA Damage

Alpha particles from ²¹³Bi decay cause dense ionization tracks, leading to complex DNA double-strand breaks (DSBs). The cellular response to this damage is critical for the therapeutic effect of TAT.

DNA Damage Response (DDR) Signaling Pathway

The primary signaling pathway activated by DSBs involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

DNA_Damage_Response cluster_nucleus Cell Nucleus cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes alpha_particle Alpha Particle (from ²¹³Po decay) dsb Complex DNA Double-Strand Break alpha_particle->dsb induces mrn_complex MRN Complex (Mre11/Rad50/Nbs1) dsb->mrn_complex recruits & activates atm ATM (inactive) mrn_complex->atm recruits & activates atm_active ATM-P (active) atm->atm_active h2ax γH2AX atm_active->h2ax phosphorylates chk2 CHK2 atm_active->chk2 phosphorylates p53 p53 atm_active->p53 phosphorylates hr Homologous Recombination (HR) (S/G2 phase) atm_active->hr activates mdc1 MDC1 h2ax->mdc1 recruits rnf8 RNF8 mdc1->rnf8 recruits rnf168 RNF168 rnf8->rnf168 recruits p53bp1 53BP1 rnf168->p53bp1 recruits nhej Non-Homologous End Joining (NHEJ) p53bp1->nhej promotes cell_cycle_arrest Cell Cycle Arrest chk2->cell_cycle_arrest induces p53->cell_cycle_arrest induces apoptosis Apoptosis p53->apoptosis induces

Caption: DNA Damage Response pathway initiated by alpha particle-induced DSBs.

Experimental Workflow for Preclinical Evaluation

The overall workflow for using ²⁰⁵Bi as a surrogate for a ²¹³Bi-labeled therapeutic agent is a multi-step process from production to in vivo evaluation.

Preclinical_Workflow cluster_production Radionuclide Production cluster_conjugation Bioconjugation & Radiolabeling cluster_evaluation Preclinical Evaluation prod Cyclotron Production of ²⁰⁵Bi from Pb target purify Radiochemical Purification (Ion Exchange) prod->purify qc1 ²⁰⁵Bi Quality Control (Gamma Spec) purify->qc1 radiolabel Radiolabeling with ²⁰⁵Bi qc1->radiolabel conjugate Antibody/Peptide Conjugation with DOTA-NHS-ester purify_conj Purification of DOTA-Biomolecule conjugate->purify_conj purify_conj->radiolabel qc2 Radiopharmaceutical QC (ITLC, HPLC) radiolabel->qc2 stability In Vitro Stability (Serum, PBS) qc2->stability biodist In Vivo Biodistribution (Tumor-bearing mice) qc2->biodist dosimetry Dosimetry Calculations biodist->dosimetry

Caption: Experimental workflow for preclinical evaluation using ²⁰⁵Bi.

References

Application Notes and Protocols for SPECT Imaging of Bismuth-205 Labeled Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bismuth-205 (Bi-205) labeled agents for Single Photon Emission Computed Tomography (SPECT) imaging in preclinical research. Bi-205, with its favorable decay characteristics, serves as a valuable surrogate for therapeutic bismuth isotopes like Bi-212 and Bi-213, enabling detailed pharmacokinetic and biodistribution studies.

Introduction to this compound for SPECT Imaging

This compound is a cyclotron-produced radionuclide with a half-life of 15.31 days. It decays by electron capture to stable Lead-205, emitting a spectrum of gamma rays suitable for SPECT imaging. Its longer half-life compared to therapeutic alpha-emitting bismuth isotopes allows for imaging over extended periods, facilitating comprehensive evaluation of the in vivo behavior of targeted radiopharmaceuticals.

Radiolabeling of Targeting Vectors with this compound

The stable attachment of Bi-205 to a targeting vector, such as a monoclonal antibody or a peptide, is crucial for successful in vivo imaging. This is typically achieved through the use of a bifunctional chelator, which is first conjugated to the targeting molecule and then complexes with the radionuclide.

Radiolabeling of Antibodies (e.g., Bevacizumab)

Protocol:

  • Conjugation of Chelator to Antibody:

    • Dissolve the antibody (e.g., Bevacizumab) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a molar excess of the bifunctional chelator (e.g., a derivative of DTPA or DOTA).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.

    • Remove the unreacted chelator by size-exclusion chromatography or dialysis.

    • Determine the number of chelators per antibody molecule.

  • Radiolabeling with Bi-205:

    • Adjust the pH of the Bi-205 solution (in dilute HCl) to 4.5-5.5 using a suitable buffer (e.g., 0.2 M ammonium (B1175870) acetate).

    • Add the chelator-conjugated antibody to the Bi-205 solution.

    • Incubate at a specific temperature (e.g., 37-42°C) for a defined period (e.g., 30-60 minutes).

    • The radiolabeling efficiency should be determined by instant thin-layer chromatography (ITLC) or radio-HPLC.

Radiolabeling of Peptides

Protocol:

  • Conjugation of Chelator to Peptide:

    • Synthesize the peptide with a chelator (e.g., DOTA) already incorporated, or conjugate the chelator to the synthesized peptide.

    • Purify the chelator-peptide conjugate using HPLC.

  • Radiolabeling with Bi-205:

    • Dissolve the chelator-peptide conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

    • Add the Bi-205 solution.

    • Incubate at an elevated temperature (e.g., 95°C) for a short period (e.g., 15-30 minutes).

    • Determine the radiochemical purity using radio-HPLC.

Quality Control of this compound Labeled Agents

Rigorous quality control is essential to ensure the safety and efficacy of radiolabeled agents.[1][2]

Table 1: Quality Control Parameters and Methods

ParameterMethodAcceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopyAbsence of other radionuclide contaminants
Radiochemical Purity Instant Thin-Layer Chromatography (ITLC), Radio-High-Performance Liquid Chromatography (Radio-HPLC)>95% of radioactivity in the desired chemical form
In Vitro Stability Incubation in human serum at 37°C followed by ITLC or radio-HPLC analysis at various time points>90% intact radiolabeled agent after 24 hours
Immunoreactivity (for antibodies) Cell binding assay with antigen-positive cells>70% binding to target cells

Preclinical SPECT/CT Imaging Protocol for this compound Labeled Agents

The following is a generalized protocol for in vivo SPECT/CT imaging in small animals. Specific parameters may need to be optimized based on the animal model, the targeting agent, and the imaging system.

Animal Handling and Preparation
  • House animals in accordance with institutional guidelines.

  • For tumor models, inject cancer cells subcutaneously or orthotopically and allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Anesthetize the animal for the duration of the imaging procedure (e.g., using isoflurane).

  • Maintain the animal's body temperature using a heating pad.

Administration of Bi-205 Labeled Agent
  • Administer a known amount of the Bi-205 labeled agent (e.g., 1-5 MBq) via intravenous (tail vein) injection.

SPECT/CT Acquisition
  • Position the animal on the imaging bed.

  • Acquire whole-body or region-of-interest SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess pharmacokinetics and biodistribution.

  • SPECT Parameters (suggested starting points):

    • Gamma Camera: Equipped with a high-energy collimator.

    • Energy Windows: Center the primary energy window on the most abundant gamma emission of Bi-205 (e.g., 703.4 keV) with a width of 15-20%. Additional windows for other prominent emissions can be considered.

    • Acquisition Mode: Step-and-shoot or continuous rotation.

    • Projections: 60-120 projections over 360°.

    • Acquisition Time per Projection: 30-60 seconds.

  • CT Parameters:

    • Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.

    • Typical parameters: 50-80 kVp, 100-500 µA.

Image Reconstruction and Analysis
  • Reconstruct SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and resolution recovery.

  • Co-register the SPECT and CT images.

  • Draw regions of interest (ROIs) on the fused images to quantify the uptake of the radiolabeled agent in various organs and the tumor.

  • Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies with Bi-205 labeled agents.

Table 2: Radiolabeling and In Vitro Stability Data

AgentChelatorRadiolabeling Efficiency (%)In Vitro Serum Stability (24h) (%)
Bi-205-BevacizumabcDTPA93.6~80
Bi-205-BevacizumabCHX-A''89.7~90
Bi-205-DOTAGA-RAMEBDOTAGA>98Not Reported

Table 3: Preclinical Biodistribution Data of Bi-205 Labeled Agents in Mice (%ID/g)

Organ/TissueBi-205-CHX-A''-Antibody (24h p.i.)Bi-205-DOTAGA-RAMEB (1h p.i.)
Blood15.2 ± 2.10.8 ± 0.1
Heart3.5 ± 0.50.5 ± 0.1
Lungs5.1 ± 0.81.2 ± 0.2
Liver6.8 ± 1.21.5 ± 0.3
Spleen2.5 ± 0.42.1 ± 0.4
Kidneys8.9 ± 1.54.7 ± 0.9
Tumor12.5 ± 3.22.5 ± 0.5

Data are presented as mean ± standard deviation and are compiled from various preclinical studies. Actual values may vary depending on the specific antibody/peptide, animal model, and experimental conditions.

Dosimetry Calculations

SPECT imaging data with Bi-205 can be used to perform patient-specific dosimetry calculations for therapeutic applications with alpha-emitting bismuth isotopes.

Workflow for Dosimetry Calculation:

DosimetryWorkflow cluster_0 Data Acquisition cluster_1 Image Analysis cluster_2 Dosimetry Calculation cluster_3 Output acq Quantitative SPECT/CT Imaging roi ROI Delineation (Organs & Tumor) acq->roi Reconstructed Images tac Time-Activity Curve Generation roi->tac Activity Concentration cum_act Cumulated Activity Calculation tac->cum_act Integration dose_calc Absorbed Dose Calculation (MIRD) cum_act->dose_calc S-values dose_est Organ & Tumor Dose Estimates dose_calc->dose_est

Caption: Workflow for calculating absorbed dose from SPECT data.

Signaling Pathway Visualization

For agents targeting specific molecular pathways, understanding these pathways is crucial for interpreting imaging results. For instance, Bevacizumab targets Vascular Endothelial Growth Factor A (VEGF-A).

VEGF Signaling Pathway:

VEGF_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Src->PI3K Permeability Permeability Src->Permeability Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGF signaling pathway and the inhibitory action of Bevacizumab.[3][4][5][6]

Experimental Workflow Diagram

The overall experimental workflow for preclinical SPECT imaging with a Bi-205 labeled agent is summarized below.

ExperimentalWorkflow cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Data Analysis radiolabeling Radiolabeling of Targeting Vector with Bi-205 qc Quality Control (RCP, Stability) radiolabeling->qc injection Intravenous Injection of Radiolabeled Agent qc->injection animal_model Animal Model Preparation (e.g., Tumor Implantation) animal_model->injection imaging Longitudinal SPECT/CT Imaging injection->imaging recon Image Reconstruction & Co-registration imaging->recon quant Quantitative Analysis (%ID/g in ROIs) recon->quant dosimetry Dosimetry Calculations quant->dosimetry

References

Application Notes and Protocols: Quantitative Analysis of Bismuth-205 Uptake in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data related to the quantitative analysis of Bismuth-205 (²⁰⁵Bi) uptake in tumors. This document is intended to guide researchers in designing and executing preclinical studies for the evaluation of novel ²⁰⁵Bi-labeled radiopharmaceuticals.

Introduction

This compound is a cyclotron-produced radionuclide with a half-life of 15.31 days, decaying by electron capture to stable lead-205. Its gamma emissions at various energies make it suitable for single-photon emission computed tomography (SPECT) imaging. In cancer research, ²⁰⁵Bi often serves as a diagnostic surrogate for the therapeutic alpha-emitter Bismuth-213 (²¹³Bi), allowing for the evaluation of tumor targeting and biodistribution of potential radiopharmaceuticals. Quantitative analysis of ²⁰⁵Bi uptake is crucial for determining the efficacy of tumor targeting, calculating dosimetry, and predicting the therapeutic potential of its ²¹³Bi-counterpart.

Quantitative Data on this compound Uptake in Tumors

The following tables summarize quantitative data from preclinical studies on the uptake of various ²⁰⁵Bi-labeled radiopharmaceuticals in different tumor models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric in biodistribution studies.

Table 1: Uptake of ²⁰⁵/²⁰⁶Bi-labeled Antibody Conjugates in Tumor-Bearing Mice

RadiopharmaceuticalTumor ModelTumor Uptake (%ID/g)Time PointKey Findings
[²⁰⁵/²⁰⁶Bi]Bi-DOTA-IPB-NAPamideB16-F10 melanoma4.50Not SpecifiedThe inclusion of an albumin binder (IPB) increased tumor uptake compared to the conjugate without it (3.14 %ID/g)[1].
²⁰⁶Bi-DOTA-103A mAbRauscher murine erythroleukemia901 hourUse of the DOTA chelator resulted in a 10-fold increase in targeting to the leukemic spleen compared to a caDTPA conjugate[2].
²⁰⁵/²⁰⁶Bi-3p-C-NETA-trastuzumabLS-174T (HER-2 positive)Significant accumulation24 hoursDemonstrated significant tumor accumulation without a corresponding increase in kidney uptake[3][4].
²⁰⁵/²⁰⁶Bi-C-DEPA-trastuzumabLS-174T (HER-2 positive)Significant uptakeNot SpecifiedShowed significant tumor uptake in tumor-bearing mice[4].

Table 2: Uptake of ²⁰⁵/²⁰⁶Bi-labeled Small Molecules and Other Constructs in Tumor-Bearing Mice

RadiopharmaceuticalTumor ModelTumor Uptake (%ID/g)Time PointKey Findings
[²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEBBxPC-3 (PGE2-positive pancreatic adenocarcinoma)Similar to [⁶⁸Ga]Ga-DOTAGA-RAMEBNot SpecifiedThe accumulation rate was similar to its Gallium-68 labeled counterpart, indicating the targeting moiety's effectiveness[5][6][7].
[²⁰⁵/²⁰⁶Bi]Bi-B3-PEPANot SpecifiedLower than CHX-A''-DTPA complexNot SpecifiedThis chelator was found to be suboptimal for Bismuth, resulting in lower tumor uptake and increased kidney retention[3][4].

Experimental Protocols

This section details the key experimental protocols for the quantitative analysis of ²⁰⁵Bi uptake in tumors.

Protocol 1: Radiolabeling of Targeting Molecules with this compound

This protocol describes the general procedure for labeling a targeting molecule (e.g., antibody, peptide) with ²⁰⁵Bi using a bifunctional chelator like DOTA.

Materials:

  • ²⁰⁵BiCl₃ in dilute HCl

  • Targeting molecule conjugated with a bifunctional chelator (e.g., DOTA-antibody)

  • Metal-free buffer (e.g., 0.2 M ammonium (B1175870) acetate (B1210297), pH 5.5)

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) strips

  • Radio-TLC scanner

  • Size-exclusion chromatography columns (e.g., PD-10)

Procedure:

  • Preparation: Adjust the pH of the ²⁰⁵BiCl₃ solution to approximately 5.5 using the ammonium acetate buffer.

  • Reaction: Add the pH-adjusted ²⁰⁵BiCl₃ to the DOTA-conjugated targeting molecule in a microcentrifuge tube. The molar ratio of chelator to bismuth should be optimized but is typically in excess.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37-95°C) for a specific duration (e.g., 30-60 minutes). The optimal conditions will depend on the specific targeting molecule and chelator.

  • Quality Control: Determine the radiolabeling efficiency by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with an appropriate mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 6.0). The radiolabeled conjugate will remain at the origin, while free ²⁰⁵Bi will migrate with the solvent front. Analyze the strip using a radio-TLC scanner.

  • Purification: If the radiolabeling efficiency is below the desired threshold (typically >95%), purify the radiolabeled conjugate from unchelated ²⁰⁵Bi using a size-exclusion column. Elute the column with sterile, metal-free saline or PBS.

  • Final Formulation: Collect the purified radiolabeled product and formulate it in a physiologically compatible buffer for in vivo administration.

G cluster_radiolabeling Radiolabeling Workflow start Start: ²⁰⁵BiCl₃ and DOTA-conjugated molecule ph_adjust pH Adjustment (pH 5.5) start->ph_adjust Buffer reaction Incubation (e.g., 37-95°C, 30-60 min) ph_adjust->reaction qc Quality Control (ITLC) reaction->qc purification Purification (Size-Exclusion Chromatography) qc->purification <95% Efficiency end End: Purified ²⁰⁵Bi-labeled conjugate qc->end >95% Efficiency purification->end G cluster_biodistribution In Vivo Biodistribution Workflow start Tumor-bearing mouse model injection Administer ²⁰⁵Bi-labeled radiopharmaceutical start->injection uptake Uptake Period (e.g., 1-72 hours) injection->uptake euthanasia Euthanasia and Tissue Collection uptake->euthanasia weighing Weigh Tissues euthanasia->weighing counting Gamma Counting weighing->counting analysis Data Analysis (%ID/g Calculation) counting->analysis G cluster_imaging SPECT/CT Imaging Workflow start Administer ²⁰⁵Bi-labeled radiopharmaceutical anesthesia Anesthetize and Position Mouse start->anesthesia ct_scan CT Scan (Anatomical Reference) anesthesia->ct_scan spect_scan SPECT Scan (Functional Data) ct_scan->spect_scan reconstruction Image Reconstruction and Fusion spect_scan->reconstruction analysis Image Analysis (ROI Quantification) reconstruction->analysis G cluster_targeting Tumor Targeting and Uptake Logic radiopharmaceutical ²⁰⁵Bi-Chelator-Targeting Molecule receptor Cell Surface Receptor/ Antigen radiopharmaceutical->receptor Binding tumor_cell Tumor Cell internalization Internalization receptor->internalization Receptor-mediated endocytosis signal SPECT Signal internalization->signal Quantification

References

Application Notes and Protocols for Bismuth-205 Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of Bismuth-205 (²⁰⁵Bi) based radiopharmaceuticals. This document covers the production of ²⁰⁵Bi, its conjugation to targeting biomolecules, and the essential in vitro and in vivo evaluation protocols required for preclinical assessment.

Introduction to this compound in Radiopharmaceutical Development

This compound is a cyclotron-produced radionuclide with favorable physical properties for radiopharmaceutical research and development. While not a therapeutic radionuclide itself, its gamma emissions and relatively long half-life make it an excellent surrogate for therapeutic alpha-emitting bismuth isotopes like Bismuth-213 (²¹³Bi). The similar chemistry allows for the development and optimization of labeling procedures and the in vivo evaluation of new radiopharmaceuticals under less demanding logistical constraints than with short-lived alpha emitters.

Physicochemical Properties of this compound

A summary of the key decay characteristics and physical properties of this compound is presented in the table below.

PropertyValue
Half-life (T½)15.31 days
Decay ModeElectron Capture (EC)
Major Gamma Emissions (keV)703.4, 1764.4, 987.7
Mean Gamma Energy per Decay~1.3 MeV
Production MethodCyclotron, Proton bombardment of Lead

Production of this compound

This compound is typically produced in a cyclotron by proton bombardment of a natural or enriched lead (Pb) target. The primary nuclear reaction is ²⁰⁶Pb(p,2n)²⁰⁵Bi .

Experimental Workflow for ²⁰⁵Bi Production and Separation

G cluster_production Cyclotron Production cluster_separation Radiochemical Separation start Prepare Lead Target irradiate Proton Irradiation in Cyclotron start->irradiate dissolve Dissolve Target in Nitric Acid irradiate->dissolve precipitate Precipitate Lead Nitrate (B79036) dissolve->precipitate ion_exchange Ion Exchange Chromatography precipitate->ion_exchange elute Elute this compound ion_exchange->elute qc Quality Control of ²⁰⁵Bi Solution elute->qc end end qc->end Ready for Radiolabeling

Caption: Workflow for the production and purification of this compound.

Protocol for Cyclotron Production of this compound
  • Target Preparation:

    • Use a high-purity natural lead or enriched ²⁰⁶Pb target.

    • The target thickness should be optimized based on the proton beam energy to maximize the yield of ²⁰⁵Bi while minimizing impurities.

  • Irradiation:

    • Bombard the lead target with a proton beam of a specific energy (e.g., 20-30 MeV).

    • The irradiation time and beam current will determine the total activity produced. A typical production run might involve a 10 µA beam for several hours.

  • Target Dissolution:

    • After a suitable cooling period to allow short-lived impurities to decay, dissolve the irradiated target in concentrated nitric acid (HNO₃).

  • Radiochemical Separation:

    • Precipitation: Increase the concentration of nitric acid to precipitate the bulk of the lead as lead nitrate (Pb(NO₃)₂), which has low solubility in concentrated HNO₃.

    • Ion Exchange Chromatography:

      • Load the supernatant containing ²⁰⁵Bi onto an anion exchange resin (e.g., AG1-X8).

      • Wash the resin with nitric acid to remove any remaining lead and other cationic impurities.

      • Elute the purified ²⁰⁵Bi from the resin using a suitable eluent, such as hydrochloric acid (HCl) or a mixture of HCl and hydroiodic acid (HI).

  • Quality Control:

    • Radionuclidic Purity: Use gamma spectroscopy to identify and quantify the presence of any other bismuth isotopes (e.g., ²⁰⁶Bi, ²⁰⁷Bi) or other radionuclide impurities.

    • Radiochemical Purity: Ensure that the bismuth is in the desired chemical form (e.g., Bi³⁺ in dilute acid).

    • Chemical Purity: Measure the concentration of any residual lead or other metal contaminants using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Chelator Selection and Conjugation to Targeting Molecules

The stable chelation of this compound is critical for the development of a successful radiopharmaceutical. The choice of chelator depends on the targeting molecule (e.g., peptide or antibody) and the required labeling conditions.

ChelatorKey Characteristics
DOTA Macrocyclic, forms highly stable complexes, but often requires heating for efficient labeling.
DTPA & Derivatives Acyclic, generally allows for faster labeling at lower temperatures, but complexes may be less stable in vivo.
H₄BATA A newer benzoazacrown ligand, reported to form stable complexes at room temperature with rapid kinetics.

Signaling Pathway for Targeted Radiopharmaceutical Action

G cluster_targeting Targeting and Internalization cluster_decay Intracellular Decay and Effect rp ²⁰⁵Bi-Radiopharmaceutical receptor Tumor Cell Receptor rp->receptor Binding internalization Receptor-Mediated Internalization receptor->internalization decay ²⁰⁵Bi Decay (Gamma Emission) internalization->decay dna_damage DNA Damage (in therapeutic analogues) decay->dna_damage Alpha Emission (²¹³Bi surrogate) apoptosis Apoptosis dna_damage->apoptosis cell_death Tumor Cell Death apoptosis->cell_death

Caption: Mechanism of action for a targeted radiopharmaceutical.

Protocol for DOTA-Peptide Conjugation
  • Peptide Synthesis: Synthesize the targeting peptide using standard solid-phase peptide synthesis (SPPS), incorporating a lysine (B10760008) residue for conjugation.

  • Conjugation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a molar excess of a bifunctional DOTA derivative (e.g., DOTA-NHS ester) to the peptide solution.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.

Protocol for DTPA-Antibody Conjugation
  • Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Conjugation:

    • Add a molar excess of a bifunctional DTPA derivative (e.g., cyclic DTPA anhydride) to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Remove unconjugated DTPA using size-exclusion chromatography (e.g., a PD-10 desalting column).

  • Characterization: Determine the number of DTPA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexing with a metal.

Radiolabeling with this compound

Protocol for ²⁰⁵Bi-DOTA-Peptide Radiolabeling
  • Reaction Setup:

    • In a sterile, low-binding microcentrifuge tube, combine the DOTA-peptide conjugate (typically 10-50 µg) dissolved in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

    • Add the purified ²⁰⁵Bi solution (e.g., 10-100 MBq) in dilute HCl. The final pH of the reaction mixture should be between 4.5 and 5.5.

  • Incubation:

    • Incubate the reaction mixture at 90-95°C for 15-30 minutes.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small volume of a DTPA solution to chelate any unbound ²⁰⁵Bi.

  • Quality Control:

    • Radiochemical Purity: Determine the percentage of radiolabeled peptide using radio-TLC or radio-HPLC. A common mobile phase for radio-TLC is 0.1 M sodium citrate, pH 5.5.

    • Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge or RP-HPLC.

In Vitro Evaluation

Protocol for In Vitro Serum Stability
  • Incubation:

    • Add a small volume of the purified ²⁰⁵Bi-radiopharmaceutical to human or mouse serum.

    • Incubate the mixture at 37°C.

  • Sampling:

    • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

  • Analysis:

    • Analyze the aliquots by radio-HPLC or radio-TLC to determine the percentage of intact radiopharmaceutical.

Protocol for Cell Uptake and Internalization Assay
  • Cell Culture:

    • Plate tumor cells that express the target receptor in 12- or 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Incubate the cells with the ²⁰⁵Bi-radiopharmaceutical at 4°C for a defined period (e.g., 1 hour) to determine total cell-surface binding.

    • To determine non-specific binding, incubate a separate set of cells with the radiopharmaceutical in the presence of a large excess of the unlabeled peptide or antibody.

  • Internalization Assay:

    • Incubate the cells with the ²⁰⁵Bi-radiopharmaceutical at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • At each time point, wash the cells with ice-cold buffer.

    • To differentiate between surface-bound and internalized activity, treat the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radiopharmaceutical.

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

    • Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.

In Vivo Evaluation

Experimental Workflow for In Vivo Biodistribution

G cluster_animal_prep Animal Model Preparation cluster_injection_imaging Injection and Imaging cluster_biodistribution Ex Vivo Biodistribution tumor_implant Implant Tumor Cells in Mice tumor_growth Allow Tumors to Grow tumor_implant->tumor_growth injection Inject ²⁰⁵Bi-Radiopharmaceutical tumor_growth->injection imaging SPECT/CT Imaging (Optional) injection->imaging euthanasia Euthanize Mice at Time Points injection->euthanasia imaging->euthanasia dissection Dissect Organs and Tumor euthanasia->dissection weighing Weigh Tissues dissection->weighing counting Gamma Counting weighing->counting data_analysis data_analysis counting->data_analysis Calculate %ID/g

Caption: Workflow for in vivo biodistribution studies.

Protocol for In Vivo Biodistribution in Tumor-Bearing Mice
  • Animal Model:

    • Use an appropriate animal model, typically immunodeficient mice bearing subcutaneous xenografts of a human tumor cell line that expresses the target of interest.

  • Injection:

    • Inject a known amount of the ²⁰⁵Bi-radiopharmaceutical (e.g., 0.1-1 MBq) into the tail vein of the mice.

  • Time Points:

    • Select appropriate time points for euthanasia and tissue collection (e.g., 1, 4, 24, 48, 72 hours post-injection).

  • Tissue Collection:

    • At each time point, euthanize a group of mice (typically n=3-5 per group).

    • Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Measurement and Calculation:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Data Presentation and Analysis

All quantitative data from in vitro and in vivo experiments should be summarized in tables for easy comparison. Statistical analysis should be performed to determine the significance of any observed differences between experimental groups. The biodistribution data can be used to calculate tumor-to-background ratios, which are a key indicator of the targeting efficacy of the radiopharmaceutical. Dosimetry estimates can also be made based on the biodistribution data to predict the potential radiation dose to different organs for a therapeutic analogue.

Troubleshooting & Optimization

Technical Support Center: No-Carrier-Added Bismuth-205 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of no-carrier-added (NCA) Bismuth-205 (²⁰⁵Bi).

Frequently Asked Questions (FAQs)

Q1: What is the most common production route for no-carrier-added ²⁰⁵Bi?

A1: The most common method for producing no-carrier-added ²⁰⁵Bi is through the proton bombardment of natural lead (Pb) targets using a cyclotron.[1][2] The primary nuclear reaction is ²⁰⁶Pb(p,2n)²⁰⁵Bi.

Q2: What are the main challenges in producing NCA ²⁰⁵Bi?

A2: The primary challenges include:

  • Efficient separation: Separating the minute mass of NCA ²⁰⁵Bi from the bulk lead target material.

  • Radionuclidic purity: Minimizing the co-production of other bismuth isotopes, such as ²⁰⁶Bi, and other radionuclide impurities.[3]

  • Maximizing yield: Optimizing irradiation conditions to achieve the highest possible production yield of ²⁰⁵Bi.[2]

  • Targetry: Designing and handling multi-gram lead targets capable of withstanding high beam currents.

Q3: What are typical radionuclidic impurities I should be aware of?

A3: When producing ²⁰⁵Bi from natural lead targets, the most significant radionuclidic impurity is typically ²⁰⁶Bi (half-life 6.24 days).[1][2] Other lead and bismuth isotopes may also be present depending on the proton beam energy and the isotopic composition of the lead target. The presence of long-lived impurities can be determined by allowing the short-lived radionuclides to decay and then performing gamma spectrometry.[3]

Q4: How can I assess the radionuclidic purity of my ²⁰⁵Bi product?

A4: High-resolution gamma-ray spectrometry is the preferred method for determining radionuclidic purity.[3][4] This technique allows for the identification and quantification of gamma-emitting impurities. It is crucial to use a calibrated high-purity germanium (HPGe) detector for accurate measurements.[3]

Troubleshooting Guide

Issue 1: Low Yield of ²⁰⁵Bi

Possible Cause Troubleshooting Step
Incorrect Proton Beam Energy The production of ²⁰⁵Bi has an optimal energy range. The excitation function for the ²⁰⁶Pb(p,2n)²⁰⁵Bi reaction has two maxima.[2] Ensure your cyclotron is delivering protons within the optimal energy window to maximize the cross-section for ²⁰⁵Bi production while minimizing the production of impurities.
Target Thickness and Cooling Inadequate cooling of the lead target can lead to melting and loss of target material, reducing the effective target thickness and overall yield. Ensure your target design provides efficient heat dissipation.
Inaccurate Beam Current Measurement An inaccurate measurement of the integrated beam current will lead to an incorrect calculation of the production yield. Calibrate your beam current monitoring system regularly.

Issue 2: Poor Separation of ²⁰⁵Bi from Lead Target

Possible Cause Troubleshooting Step
Inefficient Precipitation If using a precipitation method, ensure the pH and reagent concentrations are optimized for the selective precipitation of lead, leaving bismuth in the solution.
Ion-Exchange Column Overload Exceeding the capacity of the ion-exchange resin will result in breakthrough of lead into your bismuth fraction. Ensure the amount of lead loaded onto the column is within the resin's specified capacity.
Incorrect Eluent Concentration The separation of bismuth from lead on an ion-exchange column is highly dependent on the concentration of the acid eluent. Prepare fresh eluents and verify their concentrations.

Issue 3: High Levels of ²⁰⁶Bi Impurity

Possible Cause Troubleshooting Step
Proton Beam Energy Too High The production cross-section of ²⁰⁶Bi can be significant at certain proton energies. By carefully selecting and limiting the proton beam energy, the production of the ²⁰⁶Bi/²⁰⁵Bi mixture can be optimized to favor ²⁰⁵Bi.[2]
Use of Natural Lead Target Natural lead is composed of several isotopes. The use of isotopically enriched ²⁰⁶Pb as the target material can significantly reduce the formation of other bismuth isotopes.
Inadequate Decay Time While not ideal for maximizing ²⁰⁵Bi yield due to its own decay, allowing for a short decay period after irradiation can reduce the relative contribution of the shorter-lived ²⁰⁶Bi.

Quantitative Data

Table 1: Production Yields and Cross-Sections for ²⁰⁵Bi and ²⁰⁶Bi from Proton Bombardment of Natural Lead [2]

RadionuclideProduction Yield (mCi/µAh)Maximum Cross-Section (mb)Energy at Max. Cross-Section (MeV)
²⁰⁵Bi 1.72 ± 0.23846 ± 11438.0 ± 0.5
²⁰⁶Bi 2.72 ± 0.37533 ± 7231.6 ± 0.6

Note: The production of ²⁰⁵Bi exhibits a second maximum in its excitation function.

Experimental Protocols

Protocol 1: Radiochemical Separation of NCA ²⁰⁵Bi from a Lead Target

This protocol is a generalized procedure based on precipitation and ion-exchange methods.[2]

Materials:

  • Irradiated natural lead target

  • Concentrated nitric acid (HNO₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Anion exchange resin (e.g., AG 1-X8)

  • Glassware and chromatography columns

Procedure:

  • Dissolution: Dissolve the irradiated lead target in concentrated nitric acid. The dissolution may require heating.

  • Lead Chloride Precipitation: Add concentrated hydrochloric acid to the solution to precipitate the bulk of the lead as lead chloride (PbCl₂). Cool the solution to maximize precipitation.

  • Centrifugation/Filtration: Separate the PbCl₂ precipitate from the supernatant containing the bismuth radioisotopes by centrifugation or filtration.

  • Supernatant Preparation: Evaporate the supernatant to dryness and redissolve the residue in a known concentration of HCl (e.g., 0.1 M HCl) to prepare it for ion-exchange chromatography.

  • Ion-Exchange Chromatography: a. Prepare a column with a suitable anion exchange resin, pre-conditioned with the same concentration of HCl used in the previous step. b. Load the redissolved supernatant onto the column. Bismuth will be retained on the resin while any remaining lead will pass through. c. Wash the column with the same concentration of HCl to remove any residual impurities. d. Elute the purified ²⁰⁵Bi from the column using a higher concentration of HCl or a different eluent as determined by the specific resin's properties.

  • Quality Control: Analyze the final product for radionuclidic purity using gamma spectrometry.

Visualizations

Production_Workflow cluster_targetry Targetry cluster_irradiation Irradiation cluster_separation Radiochemical Separation cluster_product Final Product Target Natural Pb Target Cyclotron Cyclotron (Proton Beam) Target->Cyclotron Irradiation Dissolution Dissolution (HNO3) Cyclotron->Dissolution Irradiated Target Precipitation PbCl2 Precipitation Dissolution->Precipitation IonExchange Anion Exchange Chromatography Precipitation->IonExchange Supernatant NCA_Bi205 NCA 205Bi Solution IonExchange->NCA_Bi205 Purified Fraction QC Quality Control (Gamma Spec.) NCA_Bi205->QC

Caption: Workflow for NCA ²⁰⁵Bi production and separation.

Troubleshooting_Logic Start Low 205Bi Yield or Purity Check_Energy Is Proton Energy Optimal? Start->Check_Energy Adjust_Energy Adjust Cyclotron Energy Settings Check_Energy->Adjust_Energy No Check_Separation Review Separation Chemistry? Check_Energy->Check_Separation Yes Adjust_Energy->Check_Separation Optimize_Precip Optimize Precipitation (pH, Reagents) Check_Separation->Optimize_Precip Precip. Issue Optimize_IonEx Optimize Ion Exchange (Resin, Eluent) Check_Separation->Optimize_IonEx Ion Ex. Issue Check_Target Using Natural Pb Target? Check_Separation->Check_Target No Issues Optimize_Precip->Check_Target Optimize_IonEx->Check_Target Consider_Enriched Consider Enriched 206Pb Target Check_Target->Consider_Enriched Yes End Improved Yield and Purity Check_Target->End No Consider_Enriched->End

Caption: Troubleshooting logic for NCA ²⁰⁵Bi production.

References

Technical Support Center: Improving Radiochemical Yield of Bismuth-205 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the radiochemical yield of Bismuth-205 (205Bi) labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the radiolabeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with 205Bi?

A1: The optimal pH for 205Bi labeling is highly dependent on the chelator being used. For DOTA-conjugated peptides, a pH range of 4.0-4.5 is generally optimal. Labeling with DTPA and its derivatives can often be performed at a slightly higher pH. It is crucial to avoid pH levels above 5, as this can lead to the formation of bismuth hydroxides, which will not be chelated and will lower your radiochemical yield.

Q2: What are the recommended incubation temperatures and times for 205Bi labeling?

A2: Incubation conditions are chelator-dependent. DOTA-based chelators typically require heating to 80-100°C for 20-30 minutes for efficient incorporation of the radiometal. In contrast, some DTPA derivatives and newer chelators like 3p-C-NETA can achieve high labeling yields at room temperature with shorter incubation times. For sensitive biomolecules like antibodies, lower temperatures are preferable to prevent denaturation.

Q3: Which chelator is best for 205Bi?

A3: The choice of chelator depends on the biomolecule and the desired stability of the final conjugate. DOTA is a widely used chelator that forms very stable complexes with bismuth, though it often requires heating.[1][2][3] DTPA and its derivatives, such as CHX-A''-DTPA, offer faster labeling kinetics at milder temperatures, which is advantageous for sensitive proteins.[2][4][5] Newer chelators like 3p-C-NETA have shown promise for room temperature labeling with high stability.[1]

Q4: How can I purify my 205Bi-labeled biomolecule?

A4: Purification is essential to remove unchelated 205Bi and other impurities. High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying radiolabeled peptides and antibodies.[6] Size-exclusion chromatography (SEC) is particularly useful for separating labeled antibodies from smaller unbound species. Solid-phase extraction (SPE) cartridges can also be used for rapid purification, especially for smaller molecules.[7]

Q5: What are the common methods for assessing radiochemical purity?

A5: The most common methods for determining radiochemical purity are instant thin-layer chromatography (ITLC) and radio-HPLC.[6][8] ITLC provides a rapid assessment of the percentage of radiolabeled product versus free radionuclide. Radio-HPLC offers a more detailed analysis, separating the desired product from various impurities and degradation products.

Troubleshooting Guide

Issue 1: Low Radiochemical Yield
Potential Cause Troubleshooting Steps
Suboptimal pH of the reaction buffer. Verify the pH of your reaction mixture using a calibrated pH meter or pH strips. For DOTA-based labeling, ensure the pH is between 4.0 and 4.5. Adjust the pH carefully using metal-free acids or bases.
Presence of competing metal ion contaminants. Use high-purity water and reagents. Ensure all labware is thoroughly cleaned and, if possible, dedicated to radiolabeling to avoid metal contamination. Consider pre-treating buffers with a chelating resin to remove trace metal ions.
Inefficient chelation kinetics. For DOTA chelators, ensure adequate heating (80-100°C) and sufficient incubation time (20-30 minutes).[9] If working with heat-sensitive molecules, consider using a chelator with faster kinetics at lower temperatures, such as a DTPA derivative.[2]
Degradation of the precursor (biomolecule-chelator conjugate). Ensure the precursor is stored correctly to prevent degradation. Analyze the precursor by HPLC or mass spectrometry to confirm its integrity before radiolabeling.
Formation of colloidal 205Bi. This can occur at higher pH values. Maintain the recommended pH for your specific chelator. If you suspect colloid formation, the radiochemical purity will be low, and the free 205Bi may behave unpredictably in your quality control analysis.
Low quality of the 205Bi solution. Ensure the 205Bi is of high radionuclidic and radiochemical purity. The presence of other metal isotopes from the target material can compete for the chelator.
Issue 2: Multiple Peaks in the Radio-HPLC Chromatogram
Potential Cause Troubleshooting Steps
Radiolysis of the labeled compound. Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture to minimize radiolysis, especially when working with high levels of radioactivity.[10]
Presence of aggregates. Analyze the sample using size-exclusion chromatography (SEC-HPLC) to identify the presence of high-molecular-weight species. Aggregation can sometimes be reversed by adjusting buffer conditions, though often it is irreversible.
Formation of isomers. Some chelator-biomolecule conjugates can exist as multiple isomers, which may separate on HPLC. This is often inherent to the chemistry and may not necessarily be a problem if all isomers exhibit the desired biological activity.
Degradation of the labeled product. Ensure the final product is stored in an appropriate buffer and at the correct temperature. Analyze the stability of the product over time to assess for degradation.

Experimental Protocols

Protocol 1: General Procedure for 205Bi Labeling of a DOTA-conjugated Peptide
  • Reagent Preparation:

    • Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) or sodium acetate buffer and adjust the pH to 4.0-4.5 using metal-free acid.

    • Dissolve the DOTA-peptide in the buffer to a concentration of 1 mg/mL.

    • If required, prepare a solution of a radical scavenger (e.g., 50 mg/mL ascorbic acid).

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine 5-10 µg of the DOTA-peptide solution.

    • Add the 205Bi solution (typically in a dilute HCl solution). The amount will depend on the desired specific activity.

    • Add the acetate buffer to bring the final volume to 100-200 µL and ensure the final pH is between 4.0 and 4.5.

    • If using a radical scavenger, add it to the mixture.

    • Incubate the reaction mixture at 95°C for 20-30 minutes.

  • Purification:

    • After incubation, cool the reaction vial to room temperature.

    • Purify the 205Bi-DOTA-peptide using a pre-conditioned C18 SPE cartridge or by reversed-phase HPLC.

  • Quality Control:

    • Determine the radiochemical purity by ITLC using a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.5). The labeled peptide should remain at the origin, while free 205Bi will move with the solvent front.

    • Confirm the radiochemical purity and specific activity using radio-HPLC.

Protocol 2: General Procedure for 205Bi Labeling of a DTPA-conjugated Antibody
  • Reagent Preparation:

    • Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.5-6.0.

    • Prepare the DTPA-antibody conjugate in the buffer at a concentration of 1-5 mg/mL.

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, add the DTPA-antibody conjugate.

    • Add the 205Bi solution.

    • Adjust the final volume with the ammonium acetate buffer.

    • Incubate at room temperature (or up to 37°C) for 30 minutes.

  • Purification:

    • Purify the labeled antibody using a size-exclusion chromatography column (e.g., PD-10) to separate the 205Bi-DTPA-antibody from unbound 205Bi.

  • Quality Control:

    • Assess radiochemical purity using ITLC with a mobile phase of 50 mM DTPA. The labeled antibody will remain at the origin.

    • Further analyze the product using SEC-HPLC to confirm the absence of aggregates and to determine radiochemical purity.

Data Presentation

Table 1: Comparison of Chelators for Bismuth Labeling

ChelatorTypical Labeling TemperatureTypical Labeling TimeKey AdvantagesKey Disadvantages
DOTA 90-100°C20-30 minHigh in vivo stability of the complex.[1][2][3]Requires heating, which can be detrimental to sensitive biomolecules.[11]
DTPA Room Temperature5-15 minFast labeling kinetics at mild temperatures.Lower in vivo stability compared to DOTA, may lead to release of 205Bi.
CHX-A''-DTPA Room Temperature - 37°C15-30 minFaster kinetics than DOTA, improved stability over DTPA.[2]May still have lower stability than macrocyclic chelators like DOTA.
3p-C-NETA Room Temperature5-10 minRapid, room temperature labeling with high stability.[1]Less commercially available and less studied than DOTA and DTPA.

Visualizations

Radiolabeling_Workflow General 205Bi Radiolabeling Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_analysis Purification & QC cluster_final Final Product Reagents Prepare Buffers & Reagents Mix Combine 205Bi, Conjugate, & Buffer Reagents->Mix Biomolecule Prepare Biomolecule- Chelator Conjugate Biomolecule->Mix Incubate Incubate (Adjust Temp & Time for Chelator) Mix->Incubate Purify Purify Labeled Product (HPLC, SEC, or SPE) Incubate->Purify QC Quality Control (ITLC & Radio-HPLC) Purify->QC FinalProduct Purified 205Bi-Labeled Biomolecule QC->FinalProduct

Caption: A generalized workflow for the radiolabeling of biomolecules with this compound.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Radiochemical Yield Start Low Radiochemical Yield Observed Check_pH Is the reaction pH optimal for the chelator? Start->Check_pH Check_Temp_Time Are incubation temp. & time adequate? Check_pH->Check_Temp_Time Yes Adjust_pH Adjust pH to recommended range. Check_pH->Adjust_pH No Check_Reagents Are reagents (205Bi, conjugate) of high quality? Check_Temp_Time->Check_Reagents Yes Optimize_Incubation Increase temp./time or switch chelator. Check_Temp_Time->Optimize_Incubation No Check_Metals Is there potential for metal ion contamination? Check_Reagents->Check_Metals Yes Replace_Reagents Use fresh, high-purity reagents. Check_Reagents->Replace_Reagents No Use_Metal_Free Use metal-free labware & chelex-treat buffers. Check_Metals->Use_Metal_Free Yes Success Yield Improved Check_Metals->Success No Adjust_pH->Success Optimize_Incubation->Success Replace_Reagents->Success Use_Metal_Free->Success

Caption: A decision tree for troubleshooting low radiochemical yield in 205Bi labeling experiments.

References

Technical Support Center: Mitigating High Kidney Uptake of Bismuth-205 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bismuth-205 (Bi-205) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high renal uptake during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is high kidney uptake a significant issue with this compound labeled compounds?

High kidney uptake of Bi-205 is a primary concern due to the radionuclide's decay properties, which include the emission of Auger electrons and gamma radiation. This can lead to significant radiation-induced nephrotoxicity, potentially causing both acute and chronic renal damage.[1][2] This toxicity can be a dose-limiting factor in targeted radionuclide therapy, preventing the administration of a therapeutically optimal dose to the target tissue.[2]

Q2: What are the primary mechanisms behind the renal accumulation of Bi-205 compounds?

The renal accumulation of Bi-205 labeled peptides and other small molecules is largely attributed to their reabsorption in the proximal tubules following glomerular filtration. This process is primarily mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the apical membrane of proximal tubule cells.[3][4][5][6][7] These receptors bind and internalize a wide range of filtered proteins and peptides, including radiolabeled compounds. Once internalized, the radiometal can be retained within the kidney cells, leading to a high localized radiation dose. Additionally, the in vivo dissociation of Bi-205 from its chelator can contribute to renal accumulation.[8]

Q3: What are the main strategies to reduce the kidney uptake of Bi-205 compounds?

Several strategies can be employed to mitigate the renal accumulation of Bi-205 radiopharmaceuticals. These can be broadly categorized as:

  • Co-administration of Inhibitors: Infusion of agents that compete for reabsorption via the megalin and cubilin receptors.

  • Use of Chelating Agents: Administration of compounds that can bind to free Bi-205 and promote its excretion.

  • Modification of the Radiopharmaceutical: Designing the compound to have properties that reduce renal uptake.

  • Pretargeting Approaches: A multi-step method that separates the delivery of the targeting molecule and the radionuclide.

Troubleshooting Guides

Issue: Unexpectedly High Kidney Uptake in Biodistribution Studies

Possible Cause 1: Suboptimal Blocking of Renal Reabsorption

  • Troubleshooting Steps:

    • Verify the dosage and timing of co-administered agents: Ensure that blocking agents like lysine (B10760008), arginine, or Gelofusine are administered at the correct dose and time relative to the Bi-205 compound injection. Refer to the experimental protocols below for detailed guidance.

    • Consider combination therapies: The combination of lysine and Gelofusine has been shown to have an additive effect in reducing renal uptake.[9][10]

    • Check the purity of the co-administered agents: Impurities may affect the efficacy of the blocking agents.

Possible Cause 2: In Vivo Instability of the Radiopharmaceutical

  • Troubleshooting Steps:

    • Assess the stability of the Bi-205 chelate complex: Perform in vitro serum stability assays to confirm that the Bi-205 remains securely bound to the chelator. Dissociation of the radiometal can lead to non-specific uptake in the kidneys.[8]

    • Evaluate different chelators: The choice of chelator can significantly impact the in vivo stability of the radiopharmaceutical. Consider screening alternative chelators with higher thermodynamic stability and kinetic inertness for bismuth.

Possible Cause 3: Saturation of Target Receptors (if applicable)

  • Troubleshooting Steps:

    • Optimize the injected mass of the targeting molecule: For receptor-targeted radiopharmaceuticals, injecting too high a mass of the peptide or antibody can lead to saturation of the target receptors, resulting in increased circulation time and non-specific uptake, including in the kidneys.

Quantitative Data on Kidney Uptake Reduction

The following tables summarize the reported efficacy of different strategies in reducing kidney uptake of bismuth-labeled and other relevant radiometal-labeled compounds.

Table 1: Co-administration of Inhibitors

InhibitorRadiopharmaceuticalAnimal ModelDose of Inhibitor% Reduction in Kidney UptakeReference
L-lysine213Bi-DOTATATEMiceNot specified~50%[11]
Gelofusine111In-DOTA,Tyr3-octreotateRats40 mg/kg40-50%[9][10]
Gelofusine111In-DOTA,Tyr3-octreotateRats80-160 mg/kg50-60%[9][10]
Gelofusine + Lysine111In-DOTA,Tyr3-octreotateRats80 mg/kg Gelofusine + 400 mg/kg Lysine~70%[9][10]
Arginine + Lysine68Ga-TrivehexinMice100 µL of 2.5% Arg + 2.5% Lys (i.v.)25%[12]
Gelofusine68Ga-TrivehexinMice100 µL of 4% Gelofusine (i.v.)70%[12]

Table 2: Chelating Agents for Bismuth Decorporation

Chelating AgentAnimal ModelDoseEfficacy NotesReference
DMPSRats250 µmol/kg/day (i.p.) for 3 daysEffective in most organs, especially kidney and liver. Higher elimination in urine.[13]
DMSARats250 µmol/kg/day (i.p.) for 3 daysEffective in most organs, especially kidney and liver.[13]
BALRats250 µmol/kg/day (i.p.) for 3 daysEffective in most organs, especially kidney and liver. Higher elimination in urine.[13]

Detailed Experimental Protocols

Protocol 1: Co-administration of Lysine and Arginine for Renal Protection in Mice
  • Preparation of Amino Acid Solution:

    • Prepare a solution containing 2.5% L-arginine and 2.5% L-lysine in sterile saline.

    • Filter the solution through a 0.22 µm filter.

  • Administration:

    • Administer 100 µL of the amino acid solution intravenously (i.v.) via the tail vein 2 minutes before the injection of the Bi-205 labeled compound.[12]

    • Alternatively, for some compounds, intraperitoneal (i.p.) injection of the amino acid solution 30 minutes before and after the radiopharmaceutical administration has been used, though it may be less effective.[12]

Protocol 2: Co-administration of Gelofusine for Renal Protection in Rats
  • Preparation of Gelofusine Solution:

    • Use a commercially available 4% succinylated gelatin solution (e.g., Gelofusine).

  • Administration:

    • Administer Gelofusine intravenously (i.v.) immediately before the injection of the Bi-205 labeled compound.[9]

    • A dose of 80 mg/kg body weight has been shown to provide maximal reduction in renal uptake in rats.[9][10]

Protocol 3: Generalized Pretargeting Radioimmunotherapy using the Avidin-Biotin System

This is a multi-step approach designed to improve the tumor-to-kidney ratio of radioactivity.

  • Step 1: Administration of Biotinylated Antibody:

    • Inject the biotinylated monoclonal antibody targeting the tumor antigen intravenously.

    • Allow 24-48 hours for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[14]

  • Step 2: Administration of Clearing Agent (Avidin/Streptavidin):

    • Inject avidin (B1170675) or streptavidin intravenously to bind to the remaining circulating biotinylated antibody, facilitating its clearance from the blood, primarily by the liver.[14]

  • Step 3: Administration of Radiolabeled Biotin (B1667282):

    • After a sufficient clearing period (typically a few hours), inject the Bi-205 labeled biotin derivative intravenously. The radiolabeled biotin will rapidly bind to the streptavidin pre-targeted to the tumor.[14]

Visualizations

Signaling_Pathway cluster_Lumen Tubular Lumen cluster_Cell Proximal Tubule Cell Bi_Compound Bi-205 Labeled Peptide Megalin Megalin Bi_Compound->Megalin Binds Cubilin Cubilin Bi_Compound->Cubilin Binds Lysine Lysine/Arginine Lysine->Megalin Competes Gelofusine Gelofusine Gelofusine->Megalin Competes Endosome Early Endosome Megalin->Endosome Internalization (Endocytosis) Cubilin->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Bi_Free Free Bi-205 Lysosome->Bi_Free Degradation & Release

Caption: Megalin and cubilin-mediated endocytosis in renal proximal tubule cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Analysis Analysis Radiolabeling Radiolabel Bi-205 to targeting molecule Injection Inject Bi-205 Compound Radiolabeling->Injection Animal_Model Prepare Animal Model (e.g., tumor-bearing mouse) Co_infusion Co-infuse blocking agent (e.g., Lysine/Arginine, Gelofusine) Animal_Model->Co_infusion Co_infusion->Injection precedes Biodistribution Perform Biodistribution Study (various time points) Injection->Biodistribution Organ_Harvest Harvest Kidneys and other organs Biodistribution->Organ_Harvest Gamma_Counting Measure Radioactivity (Gamma Counter) Organ_Harvest->Gamma_Counting Data_Analysis Calculate %ID/g Gamma_Counting->Data_Analysis Troubleshooting_Logic Start High Kidney Uptake Observed Check_Blocking Is a blocking strategy being used? Start->Check_Blocking Check_Dose_Timing Verify dose and timing of blocking agent Check_Blocking->Check_Dose_Timing Yes Implement_Blocking Implement a blocking strategy Check_Blocking->Implement_Blocking No Consider_Combination Consider combination (e.g., Lysine + Gelofusine) Check_Dose_Timing->Consider_Combination Check_Stability Assess in vivo stability of the Bi-205 compound Consider_Combination->Check_Stability Improve_Chelation Optimize chelator for higher stability Check_Stability->Improve_Chelation Unstable Check_Mass Evaluate injected mass of targeting molecule Check_Stability->Check_Mass Stable Outcome Reduced Kidney Uptake Improve_Chelation->Outcome Optimize_Mass Optimize for target saturation without excess circulation Check_Mass->Optimize_Mass Optimize_Mass->Outcome Implement_Blocking->Outcome

References

troubleshooting inconsistent Bismuth-205 biodistribution results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent biodistribution results with Bismuth-205 (²⁰⁵Bi) labeled compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Kidney Uptake in Biodistribution Studies

Q1: We are observing unexpectedly high kidney accumulation of our ²⁰⁵Bi-labeled antibody/peptide. What are the potential causes and how can we troubleshoot this?

A1: High kidney uptake is a common challenge in studies with radiometals, including ²⁰⁵Bi. It often indicates in vivo instability of the radiolabeled conjugate, leading to the release of free ²⁰⁵Bi³⁺, which is known to accumulate in the kidneys.[1][2] Here are the primary factors to investigate:

  • In Vivo Instability of the Chelate Complex: The bond between ²⁰⁵Bi and the chelator might not be strong enough to withstand the physiological environment. Transchelation to endogenous proteins can occur, releasing the radionuclide.

    • Troubleshooting:

      • Evaluate a Different Chelator: The choice of chelator is critical for the in vivo stability of bismuth radiopharmaceuticals.[3] If you are using acyclic chelators like DTPA, consider switching to a macrocyclic chelator such as DOTA, which generally forms more stable complexes with bismuth.[3][4] Newer chelators like NETA and DEPA have also been developed to offer rapid labeling at room temperature while maintaining high in vivo stability.[2][4]

      • Perform In Vitro Stability Assays: Before proceeding to further in vivo studies, assess the stability of your radiolabeled conjugate in human serum. For example, studies have shown that while a ²⁰⁵/²⁰⁶Bi-DTPA-trastuzumab conjugate was only 77% intact after 72 hours in human serum, a ²⁰⁵/²⁰⁶Bi-C-DEPA-trastuzumab conjugate remained 100% intact.[2][4]

  • Radiochemical Purity: The presence of unbound ²⁰⁵Bi in the injectate will lead to its characteristic biodistribution, with high kidney uptake.

    • Troubleshooting:

      • Optimize Radiolabeling Conditions: Ensure that the pH, temperature, and incubation time of your labeling reaction are optimized for the specific chelator and targeting molecule you are using. DOTA, for instance, often requires heating for efficient labeling.[4]

      • Improve Purification: Use a reliable method, such as size exclusion chromatography or HPLC, to effectively separate the radiolabeled conjugate from free ²⁰⁵Bi.[5][6] Ensure your quality control methods (e.g., iTLC, HPLC) can accurately determine radiochemical purity.

  • Metabolism of the Targeting Molecule: The targeting molecule itself could be metabolized in a way that leads to kidney accumulation.

    • Troubleshooting:

      • Investigate Different Linkers: The linker connecting the chelator to the targeting molecule can influence the overall metabolic profile of the conjugate.

      • Consider a Different Targeting Vector: If the issue persists despite optimizing the chelation chemistry, the targeting molecule's intrinsic biological properties might be the cause.

Issue 2: Inconsistent Tumor Uptake

Q2: We are seeing significant variability in tumor uptake between animals and between experimental cohorts. What could be causing this inconsistency?

A2: Inconsistent tumor uptake can stem from several factors, ranging from the radiopharmaceutical itself to the animal model.

  • Variable Radiochemical Purity: As mentioned in the previous section, inconsistent levels of unbound ²⁰⁵Bi or other impurities in your radiopharmaceutical preparation will lead to variable results.

    • Troubleshooting:

      • Standardize Quality Control: Implement stringent, standardized quality control procedures for every batch of your radiolabeled compound to ensure consistent radiochemical purity. A radiochemical purity of >98% is often targeted.[5][7]

  • In Vivo Instability: If the ²⁰⁵Bi complex is unstable in vivo, the amount of radionuclide reaching the tumor will be inconsistent.

    • Troubleshooting:

      • Chelator Optimization: As with high kidney uptake, selecting a more robust chelator can improve in vivo stability and lead to more consistent tumor targeting.[3]

  • Animal Model Variability: The physiological state of the animals can significantly impact biodistribution.

    • Troubleshooting:

      • Tumor Model Homogeneity: Ensure that the tumors in your animal models are of a consistent size and vascularization.

      • Animal Health: Monitor the overall health of the animals, as factors like kidney function can affect the clearance and biodistribution of the radiopharmaceutical.

  • Target Expression Levels: Variability in the expression of the target receptor or antigen on the tumor cells can lead to inconsistent uptake.

    • Troubleshooting:

      • Verify Target Expression: Use methods like immunohistochemistry to confirm consistent and high expression of the target in the tumor tissue of your animal model.[5]

Issue 3: Poor Radiolabeling Yield

Q3: We are struggling to achieve high and reproducible radiolabeling yields for our ²⁰⁵Bi conjugate. What steps can we take to improve this?

A3: Low radiolabeling yields can be a significant hurdle. The issue often lies in the reaction conditions or the quality of the reagents.

  • Suboptimal Reaction Conditions: The pH, temperature, and concentration of reactants are critical for efficient radiolabeling.

    • Troubleshooting:

      • pH Optimization: The optimal pH for radiolabeling with bismuth is typically in the acidic to neutral range, but this is highly dependent on the chelator. Perform small-scale experiments across a pH range to determine the optimal condition for your specific system.

      • Temperature and Time: Some chelators, like DOTA, may require heating (e.g., 95°C) to achieve high labeling yields, while others are designed for room temperature labeling.[4][5] Titrate incubation time to find the point of maximum incorporation.

      • Precursor Concentration: A low concentration of the chelator-conjugated molecule can lead to poor yields. Ensure you are using an adequate amount as determined by optimization experiments.

  • Metal Contamination: Trace metal contaminants in your buffers or in the bismuth isotope solution can compete with ²⁰⁵Bi for the chelator, reducing your labeling efficiency.

    • Troubleshooting:

      • Use High-Purity Reagents: Always use metal-free water and buffers for all steps of the radiolabeling process.

      • Purify Bismuth Isotope: If you suspect contamination in your ²⁰⁵Bi stock, purification using an ion-exchange column may be necessary.

  • Chelator Integrity: The bifunctional chelator conjugated to your targeting molecule may have been compromised during synthesis or storage.

    • Troubleshooting:

      • Quality Control of Precursor: Verify the identity and purity of your chelator-conjugated precursor using methods like mass spectrometry and HPLC.

Data Presentation

Table 1: Comparison of Chelators for Bismuth Radiopharmaceuticals

ChelatorTypical Labeling ConditionsIn Vitro/In Vivo StabilityKey Considerations
DTPA Room temperature, pH 5-6Lower in vivo stability; can lead to dissociation and high kidney uptake.[2][4]Prone to transchelation in vivo.[3]
DOTA Requires heating (e.g., 95°C), pH 4-9.[4]High thermodynamic stability and kinetic inertness.[3][4]Harsher labeling conditions may not be suitable for heat-sensitive molecules.[4]
CHX-A''-DTPA Milder conditions than DOTA.Can show lower stability compared to newer macrocyclic chelators.[2]In some studies, conjugates showed slow blood clearance.[8][9]
NETA Room temperature labeling possible.[4]High in vitro and in vivo stability.[4]Can show high kidney retention with the unconjugated chelator.[2][4]
DEPA Room temperature labeling possible.[4]High in vitro and in vivo stability; conjugates can remain 100% intact in serum.[2][4]Shows promising results for stable in vivo tumor targeting.[4]

Experimental Protocols

Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ²⁰⁵Bi
  • Preparation:

    • Prepare all buffers (e.g., ammonium (B1175870) acetate, TRIS) using metal-free water.

    • Dissolve the DOTA-conjugated peptide in metal-free water or buffer to a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add the DOTA-peptide solution (e.g., 10-50 µg).

    • Add the appropriate buffer (e.g., 0.2 M ammonium acetate, pH 5.5).

    • Add the ²⁰⁵BiCl₃ solution (typically in 0.1 M HCl) to the reaction mixture. The volume and activity will depend on the desired specific activity.

  • Incubation:

    • Heat the reaction mixture at 95°C for 10-30 minutes.[5]

    • After incubation, cool the reaction to room temperature.

  • Quenching (Optional):

    • Add a small volume of DTPA solution (e.g., 50 mM) to chelate any remaining free ²⁰⁵Bi.

  • Purification:

    • Purify the radiolabeled peptide using a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18) or a size-exclusion column to separate the labeled product from free ²⁰⁵Bi.[5]

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC or iTLC. The mobile phase and stationary phase will depend on the properties of the peptide. A radiochemical purity of >98% is desirable.[5][7]

Protocol 2: Mouse Biodistribution Study
  • Animal Model:

    • Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft). Ensure tumors are of a consistent size (e.g., 100-200 mm³).

  • Dose Preparation:

    • Dilute the purified ²⁰⁵Bi-labeled compound in sterile, pyrogen-free saline or PBS to the desired final activity concentration for injection.

  • Injection:

    • Administer a known amount of the radiopharmaceutical (e.g., 1-5 MBq) to each mouse, typically via tail vein injection. Record the exact injected dose for each animal.

  • Time Points:

    • Euthanize cohorts of mice (n=3-5 per group) at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours p.i.

  • Organ Harvesting:

    • Dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample.

  • Activity Measurement:

    • Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Present the data as the mean %ID/g ± standard deviation for each group and time point.

Visualizations

Troubleshooting_High_Kidney_Uptake Start High Kidney Uptake Observed Check_RCP 1. Assess Radiochemical Purity (RCP) of Injectate Start->Check_RCP RCP_Low RCP < 95-98% Check_RCP->RCP_Low Is RCP low? RCP_High RCP > 98% Check_RCP->RCP_High Is RCP acceptable? Optimize_Labeling Optimize Labeling (pH, Temp, Time) RCP_Low->Optimize_Labeling Improve_Purification Improve Purification (SPE, HPLC) RCP_Low->Improve_Purification Assess_Stability 2. Evaluate In Vitro & In Vivo Stability RCP_High->Assess_Stability Re_evaluate Re-evaluate in vivo Optimize_Labeling->Re_evaluate Improve_Purification->Re_evaluate Stability_Poor Poor Stability (e.g., Serum Assay) Assess_Stability->Stability_Poor Is stability poor? Stability_Good Good Stability Assess_Stability->Stability_Good Is stability good? Change_Chelator Change Chelator (e.g., DTPA -> DOTA/DEPA) Stability_Poor->Change_Chelator Consider_Metabolism 3. Consider Vector Metabolism Stability_Good->Consider_Metabolism Change_Chelator->Optimize_Labeling

Caption: Troubleshooting workflow for high kidney uptake of ²⁰⁵Bi radiopharmaceuticals.

Experimental_Workflow cluster_0 Preparation & Labeling cluster_1 Quality Control cluster_2 In Vivo Study Peptide_Chelator Vector-Chelator Conjugate Labeling Radiolabeling (pH, Temp) Peptide_Chelator->Labeling Bi205 ²⁰⁵Bi Isotope Bi205->Labeling Purification Purification (SPE / HPLC) Labeling->Purification QC Radio-HPLC / iTLC (>98% RCP) Purification->QC Injection IV Injection into Animal Model QC->Injection Biodistribution Organ Harvest & Gamma Counting Injection->Biodistribution Analysis Calculate %ID/g Biodistribution->Analysis

Caption: General experimental workflow for ²⁰⁵Bi biodistribution studies.

References

Technical Support Center: Optimization of Bismuth-205 Separation from Target Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Bismuth-205 (Bi-205) from proton-irradiated lead (Pb) or lead-bismuth eutectic (LBE) target materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating Bi-205 from lead-based targets?

A1: The most common and effective methods for separating Bi-205 from lead and LBE targets are:

  • Precipitation: This technique leverages the differential solubility of lead and bismuth nitrates in aqueous solutions.

  • Anion Exchange Chromatography: This method separates bismuth from lead based on the formation of anionic bismuth complexes that bind to a resin.

  • Solvent Extraction: This technique utilizes a liquid anion exchanger to selectively extract bismuth into an organic phase, leaving lead in the aqueous phase.

Q2: What is the typical target material for Bi-205 production?

A2: Bi-205 is commonly produced by proton irradiation of natural lead (Pb) foils or lead-bismuth eutectic (LBE) targets.[1][2] LBE is a mixture of lead and bismuth and is often used in high-power target systems.

Q3: What are the key considerations for choosing a separation method?

A3: The choice of separation method depends on several factors, including:

  • Required Purity: The desired radiochemical and chemical purity of the final Bi-205 product.

  • Scale of Production: The amount of target material to be processed.

  • Available Equipment: The laboratory instrumentation and infrastructure available.

  • Time Constraints: The need for rapid separation, especially when dealing with shorter-lived isotopes.

  • Yield Requirements: The desired recovery of Bi-205 from the target.

Q4: What is a good separation factor to aim for between Bismuth and Lead?

A4: A high separation factor is crucial for obtaining high-purity Bi-205. For example, a differential precipitation method has been reported to achieve a separation factor of greater than 86,000 between bulk bismuth and lead.[1] Methods involving certain resins have achieved separation factors on the order of 10^6.[1]

Troubleshooting Guides

Anion Exchange Chromatography
Issue Possible Cause Troubleshooting Steps
Low Bi-205 Yield Incomplete elution of Bi-205 from the resin.- Ensure the elution solution (e.g., dilute nitric acid or other complexing agents) is at the correct concentration and volume. - Increase the volume of the eluent. - Consider using a stronger eluting agent if Bi-205 is strongly retained.
Bi-205 did not bind to the resin during loading.- Verify that the loading solution has the correct acid concentration (e.g., HCl or HNO3) to form the anionic bismuth complexes. - Ensure the flow rate during loading is slow enough to allow for efficient binding.
Lead Contamination in Bismuth Fraction Inefficient washing of the resin after loading.- Increase the volume of the wash solution (e.g., HCl at a concentration that retains Bi but elutes Pb). - Ensure the wash is performed until the lead is no longer detected in the effluent.
Co-elution of lead with bismuth.- Optimize the composition of the eluting solution to maximize the separation between Bi and Pb. This may involve adjusting the acid concentration or adding a complexing agent.
Poor Separation Resolution Improper resin packing or conditioning.- Ensure the column is packed uniformly to avoid channeling. - Properly condition the resin with the appropriate loading buffer before sample application.
Flow rate is too high.- Reduce the flow rate during loading, washing, and elution to allow for equilibrium to be reached.
Solvent Extraction
Issue Possible Cause Troubleshooting Steps
Low Bi-205 Extraction Efficiency Incorrect acid concentration in the aqueous phase.- Optimize the nitric acid or hydrochloric acid concentration to facilitate the formation of the extractable bismuth species.
Insufficient concentration of the extractant.- Increase the concentration of the liquid anion exchanger (e.g., TOA, Aliquat-336) in the organic phase.
Incomplete phase mixing.- Ensure vigorous mixing of the aqueous and organic phases for a sufficient amount of time to achieve equilibrium.
Emulsion Formation High concentration of metallic ions or organic impurities.- Centrifuge the mixture to break the emulsion. - Dilute the aqueous phase. - Filter the initial solution to remove any particulate matter.
Lead Contamination in the Organic Phase Non-selective extraction.- Adjust the acidity of the aqueous phase to enhance the selectivity for bismuth extraction. - Perform a scrubbing step by contacting the loaded organic phase with a fresh aqueous solution of the appropriate acid concentration.
Precipitation
Issue Possible Cause Troubleshooting Steps
Low Bi-205 Yield in Precipitate Incomplete precipitation of bismuth.- Ensure the complete evaporation of the initial nitric acid solution before redissolving in water. - Adjust the pH carefully during the precipitation step.
Loss of precipitate during washing.- Use a fine filter paper or centrifugation to collect the precipitate. - Wash the precipitate with a minimal amount of cold deionized water to reduce solubility losses.
Lead Contamination in Bismuth Precipitate Co-precipitation of lead.- Ensure the initial dissolution in nitric acid is complete and that the subsequent addition of water is done carefully to selectively precipitate bismuth subnitrate. - The supernatant containing the dissolved lead should be carefully decanted or filtered off.[1]

Experimental Protocols

Precipitation Method

This protocol describes the separation of Bi-205 from a proton-irradiated lead target by differential precipitation.

Methodology:

  • Dissolution: Dissolve the irradiated lead foil in a minimal volume of concentrated nitric acid (HNO₃).

  • Evaporation: Gently heat the solution to evaporate it to dryness. This step removes excess acid.

  • Precipitation: Add deionized water to the dried residue. Bismuth will precipitate as bismuth subnitrate (BiO(NO₃)), while lead nitrate (B79036) (Pb(NO₃)₂) remains dissolved in the supernatant.[1]

  • Separation: Separate the precipitate from the supernatant by centrifugation or filtration.

  • Washing: Wash the precipitate with a small amount of cold deionized water to remove any entrained lead nitrate.

  • Redissolution: Dissolve the purified bismuth subnitrate precipitate in dilute nitric acid to obtain the Bi-205 solution.

Workflow for Precipitation Method

cluster_dissolution Target Dissolution cluster_separation Separation cluster_purification Purification & Final Product start Irradiated Pb Target dissolve Dissolve in conc. HNO₃ start->dissolve evaporate Evaporate to Dryness dissolve->evaporate precipitate Add Deionized Water (BiO(NO₃) precipitates) evaporate->precipitate separate Centrifuge / Filter precipitate->separate supernatant Supernatant (Pb(NO₃)₂) separate->supernatant precipitate_out Precipitate (BiO(NO₃)) separate->precipitate_out wash Wash with H₂O precipitate_out->wash redissolve Dissolve in dilute HNO₃ wash->redissolve final_product Purified Bi-205 Solution redissolve->final_product

Caption: Workflow for Bi-205 separation by precipitation.

Anion Exchange Chromatography

This protocol outlines a general procedure for the separation of Bi-205 from a lead target using an anion exchange resin.

Methodology:

  • Target Dissolution: Dissolve the irradiated lead target in an appropriate concentration of hydrochloric acid (HCl) or nitric acid (HNO₃) to create the feed solution.

  • Resin Preparation: Prepare a column with a strong base anion exchange resin (e.g., DOWEX-1). Condition the resin by passing the loading buffer (e.g., 1 M HNO₃) through the column.

  • Loading: Load the feed solution onto the conditioned column. Bismuth forms anionic complexes (e.g., [BiCl₄]⁻ or [Bi(NO₃)₄]⁻) which are retained by the resin, while lead ions are not strongly retained and pass through.

  • Washing: Wash the column with the loading buffer to remove any remaining lead.

  • Elution: Elute the bound Bi-205 from the column using a solution that disrupts the anionic complex, such as dilute nitric acid (e.g., 0.1 M HNO₃) or a complexing agent.

  • Collection: Collect the eluate containing the purified Bi-205.

Workflow for Anion Exchange Chromatography

cluster_prep Preparation cluster_separation Chromatographic Separation cluster_collection Product Collection start Irradiated Pb Target dissolve Dissolve in HCl/HNO₃ start->dissolve load Load Solution onto Column dissolve->load resin_prep Condition Anion Exchange Resin wash Wash Column (Remove Pb) load->wash elute Elute Bi-205 wash->elute waste Waste (Pb) wash->waste final_product Purified Bi-205 Solution elute->final_product

Caption: Workflow for Bi-205 separation by anion exchange.

Solvent Extraction

This protocol describes a liquid-liquid extraction procedure for separating Bi-205 from an LBE target.

Methodology:

  • Target Dissolution: Dissolve the irradiated LBE target in nitric acid (e.g., 1 M HNO₃) to prepare the aqueous phase.

  • Organic Phase Preparation: Prepare the organic phase by dissolving a liquid anion exchanger, such as trioctylamine (B72094) (TOA) or Aliquat-336, in a suitable organic solvent like cyclohexane.[2]

  • Extraction: Mix the aqueous phase containing the dissolved target with the organic phase in a separatory funnel. Shake vigorously for several minutes to facilitate the transfer of bismuth into the organic phase. Bismuth is selectively extracted, while lead remains in the aqueous phase.[2]

  • Phase Separation: Allow the two phases to separate. The denser phase (typically aqueous) will be at the bottom.

  • Collection of Aqueous Phase: Drain the lower aqueous phase containing the lead.

  • Stripping (Back-Extraction): To recover the Bi-205 from the organic phase, contact it with a stripping solution (e.g., a different concentration of acid or a complexing agent) that will transfer the bismuth back into a new aqueous phase.

  • Collection of Bi-205: Collect the aqueous phase containing the purified Bi-205.

Workflow for Solvent Extraction

cluster_prep Phase Preparation cluster_extraction Extraction & Separation cluster_collection Product Recovery start Irradiated LBE Target dissolve Dissolve in HNO₃ (Aqueous Phase) start->dissolve mix Mix Aqueous & Organic Phases dissolve->mix organic_prep Prepare TOA/Aliquat-336 in Organic Solvent organic_prep->mix separate Separate Phases mix->separate aqueous_pb Aqueous Phase (Pb) separate->aqueous_pb organic_bi Organic Phase (Bi) separate->organic_bi strip Strip Bi from Organic Phase organic_bi->strip final_product Purified Bi-205 Solution strip->final_product

Caption: Workflow for Bi-205 separation by solvent extraction.

Quantitative Data Summary

Separation Method Key Reagents/Materials Separation Factor (Bi/Pb) Reported Yield/Efficiency Reference
Differential Precipitation Nitric Acid, Deionized Water> 86,000High, specific yield not detailed[1]
Solvent Extraction TOA in Cyclohexane, 1 M HNO₃HighHigh separation efficiency[2]
Solid-Phase Extraction TK-200 Resin~ 10⁶High selectivity for Bi[1]
Anion Exchange DOWEX-1 ResinHighEffective separation[2]

References

Technical Support Center: Addressing In Vivo Instability of Bismuth-205 Chelates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bismuth-205 (205Bi) chelates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo application of 205Bi-labeled radiopharmaceuticals. The inherent instability of some 205Bi chelates can lead to the release of free 205Bi3+, which tends to accumulate in non-target tissues, particularly the kidneys, compromising therapeutic efficacy and inducing toxicity. This guide aims to provide practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo stability of this compound chelates a critical issue?

A1: The in vivo stability of a 205Bi chelate is paramount for the success of a radiopharmaceutical. An unstable chelate will release the radioactive 205Bi isotope into the bloodstream. Free 205Bi3+ does not target the intended disease site and instead accumulates in healthy organs, most notably the kidneys.[1][2][3] This off-target accumulation leads to two major problems:

  • Reduced Therapeutic Efficacy: The radiopharmaceutical's ability to deliver a cytotoxic dose to the target tissue is diminished as a significant portion of the radionuclide is sequestered in non-target organs.

  • Increased Toxicity: The accumulation of 205Bi in healthy organs, particularly the radiosensitive kidneys, can cause significant radiotoxicity, potentially leading to long-term damage.[2][3]

Q2: Which chelator is best for my this compound labeling application?

A2: The choice of chelator depends on several factors, including the nature of your targeting molecule (e.g., antibody vs. peptide), the required radiolabeling conditions, and the desired in vivo stability. There is no single "best" chelator, but here's a general comparison:

  • DOTA (and its derivatives): Considered the "gold standard" for many applications, DOTA forms thermodynamically stable complexes with this compound.[1] However, radiolabeling with DOTA often requires heating, which may not be suitable for heat-sensitive biomolecules.[1][4]

  • DTPA (and its derivatives like CHX-A"-DTPA): These acyclic chelators often allow for faster radiolabeling at milder conditions (room temperature).[5] However, their in vivo stability is generally lower than that of DOTA, leading to higher kidney uptake.[1][5] CHX-A"-DTPA offers improved stability over standard DTPA due to its more rigid backbone.[1]

  • Newer Chelators (e.g., NETA, DEPA): These have been developed to combine the rapid, mild labeling of acyclic chelators with the high stability of macrocyclic ones like DOTA.[1][6] They show promise for achieving high in vivo stability with room temperature labeling.[5]

Q3: What are the typical radiolabeling conditions for this compound?

A3: Radiolabeling conditions are highly dependent on the chosen chelator.

  • pH: The pH of the reaction mixture is critical. For most common chelators, a slightly acidic pH (around 4.5-5.5) is optimal for 205Bi chelation.

  • Temperature: As mentioned, DOTA and its derivatives often require heating (e.g., 95°C) to achieve high radiolabeling yields, while DTPA-based and newer chelators can often be used at room temperature.[1][4][5]

  • Incubation Time: This can range from 5 minutes to over an hour, depending on the chelator and temperature.

Q4: How can I assess the in vitro stability of my 205Bi-labeled compound?

A4: In vitro stability is a crucial predictor of in vivo performance. A common method is a serum stability assay. This involves incubating the radiolabeled compound in human or animal serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). The percentage of intact radiolabeled compound is then determined using techniques like radio-TLC, radio-HPLC, or size exclusion chromatography. A high percentage of intact conjugate over time indicates good in vitro stability.

Troubleshooting Guides

Problem 1: Low Radiolabeling Yield

Possible Causes & Solutions:

CauseRecommended Action
Incorrect pH Optimize the pH of the reaction buffer. For most chelators, a pH range of 4.5-5.5 is ideal. Verify the pH of your final reaction mixture.
Suboptimal Temperature If using DOTA or a similar macrocyclic chelator, ensure adequate heating (typically 90-95°C) for a sufficient duration. For temperature-sensitive molecules, consider a chelator that labels efficiently at room temperature, such as CHX-A"-DTPA, NETA, or DEPA.[1][4][5]
Insufficient Incubation Time Increase the incubation time. Monitor the radiolabeling efficiency at different time points to determine the optimal duration.
Low Molar Ratio of Chelator to Antibody/Peptide Increase the number of chelators conjugated to your targeting molecule. However, be aware that excessive conjugation can negatively impact the biomolecule's immunoreactivity.
Metal Contaminants in Reagents Use metal-free buffers and high-purity reagents to avoid competition for the chelator. Trace metal contamination can significantly reduce radiolabeling efficiency.
Poor Quality of 205Bi Ensure the 205Bi solution is free of metallic impurities and has the correct chemical form for labeling.
Problem 2: High Kidney Uptake in Vivo Studies

Possible Causes & Solutions:

CauseRecommended Action
Poor In Vivo Chelate Stability This is the most common cause. The 205Bi-chelate complex is dissociating in vivo, and the free 205Bi is accumulating in the kidneys.[1][2][3] Consider using a more stable chelator. For example, if you are using a DTPA derivative and observing high kidney uptake, switching to a DOTA-based or a newer generation chelator like NETA or DEPA may improve stability.[1][5][6]
Transchelation to Serum Proteins The 205Bi may be stripped from the chelator by serum proteins like transferrin. A chelator with high thermodynamic stability and kinetic inertness (e.g., DOTA) is less susceptible to transchelation.[7]
Formation of Colloids At neutral pH, Bismuth can form colloids that are cleared by the reticuloendothelial system, including the kidneys. Ensure your formulation is a clear solution at a physiological pH before injection.
Suboptimal Formulation The formulation of the radiopharmaceutical can influence its biodistribution. Ensure the final product is sterile, pyrogen-free, and formulated in a biocompatible buffer.

Data Presentation

Table 1: Comparative In Vitro Serum Stability of Different 205/206Bi-Trastuzumab Conjugates

ChelatorTime (h)% Intact Conjugate in Human Serum
205/206Bi-C-DTPA-trastuzumab 7277%
205/206Bi-C-DEPA-trastuzumab 72100%
Data adapted from a study on 205/206Bi-labeled trastuzumab.[5]

Table 2: Comparative Kidney Uptake of Different 206Bi-Labeled Monoclonal Antibodies

Chelator Conjugate% Injected Dose per Gram (%ID/g) in Kidney
206Bi-DTPA-mAb 27.2%
206Bi-1B4M-DTPA-mAb 13.2%
206Bi-CHX-A"-DTPA-mAb 7.8%
Data from a study comparing renal uptake of different 206Bi-labeled B72.3-mAb.[1]

Experimental Protocols

Protocol 1: General Procedure for Radiolabeling an Antibody with 205Bi
  • Conjugation of Chelator to Antibody:

    • Dissolve the antibody in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.8).

    • Dissolve the bifunctional chelator (e.g., p-SCN-Bn-CHX-A"-DTPA) in an organic solvent like DMSO.

    • Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1).

    • Incubate the reaction mixture (e.g., overnight at 4°C with gentle stirring).

    • Purify the antibody-chelator conjugate using size exclusion chromatography (e.g., Sephadex G-50 column) to remove unconjugated chelator.

  • Radiolabeling with 205Bi:

    • To a solution of the antibody-chelator conjugate in a suitable buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.5), add the 205BiCl3 solution.

    • Incubate the reaction mixture at the appropriate temperature (e.g., room temperature for CHX-A"-DTPA or 95°C for DOTA) for a predetermined time (e.g., 30-60 minutes).

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC.

    • If necessary, purify the 205Bi-labeled antibody from free 205Bi using size exclusion chromatography.

Protocol 2: In Vitro Serum Stability Assay
  • Add a small volume (e.g., 10 µL) of the purified 205Bi-labeled compound to a larger volume (e.g., 490 µL) of fresh human or animal serum.

  • Incubate the mixture in a water bath at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by a suitable radioanalytical method (e.g., ITLC, radio-HPLC, or size exclusion chromatography) to separate the intact radiolabeled compound from any free 205Bi or degraded products.

  • Calculate the percentage of radioactivity associated with the intact compound at each time point.

Protocol 3: In Vivo Biodistribution Study
  • Inject a known amount of the purified 205Bi-labeled compound intravenously into a cohort of laboratory animals (e.g., mice or rats).

  • At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of animals.

  • Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Also, measure the radioactivity of a standard of the injected dose.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_invivo In Vivo Evaluation conjugation 1. Chelator-Antibody Conjugation purification1 2. Purification of Conjugate conjugation->purification1 radiolabeling 3. Radiolabeling with 205Bi purification1->radiolabeling purification2 4. Purification of Radiolabeled Antibody radiolabeling->purification2 rcp 5. Radiochemical Purity (RCP) purification2->rcp stability 6. In Vitro Serum Stability rcp->stability biodistribution 7. Biodistribution Studies stability->biodistribution imaging 8. SPECT/PET Imaging (optional) biodistribution->imaging troubleshooting_low_yield start Low Radiolabeling Yield check_ph Check pH (Optimal: 4.5-5.5) start->check_ph check_temp Check Temperature (RT or Heated?) start->check_temp check_time Check Incubation Time start->check_time check_reagents Check Reagent Quality (Metal-free?) start->check_reagents solution Optimize Conditions/ Use High-Purity Reagents check_ph->solution check_temp->solution check_time->solution check_reagents->solution troubleshooting_high_kidney_uptake start High Kidney Uptake instability Chelate Instability start->instability transchelation Transchelation start->transchelation formulation Formulation Issues start->formulation solution Use More Stable Chelator (e.g., DOTA, NETA) instability->solution transchelation->solution formulation->solution

References

Technical Support Center: High-Activity Bismuth-205 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiolysis during high-activity Bismuth-205 (Bi-205) labeling experiments. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the radiolabeling process.

1. Low Radiochemical Purity (RCP) Despite High Labeling Efficiency

  • Question: My initial labeling efficiency is high (>95%), but the radiochemical purity drops significantly upon storage or post-processing. What is causing this, and how can I fix it?

  • Answer: This issue is a classic sign of radiolysis, where the high-energy emissions from Bi-205 generate reactive oxygen species (ROS) in the aqueous solution. These ROS can damage the chelator or the targeting molecule, causing the bismuth to detach.

    Potential Causes:

    • Insufficient or no radical scavenger present in the reaction mixture.

    • High radioactive concentration (activity/volume).

    • Presence of oxidizing impurities in the reagents or radionuclide solution.

    Solutions:

    • Add a Radical Scavenger: Introduce a radical scavenger to the labeling buffer. Ascorbic acid and gentisic acid are commonly used. For alpha-emitters, a combination of scavengers can be particularly effective.

    • Optimize Scavenger Concentration: The concentration of the scavenger is critical. Too little will be ineffective, while too much can sometimes interfere with the labeling reaction. Refer to the data in Table 1 for starting concentrations.

    • Increase Reaction Volume: Diluting the reaction mixture reduces the dose absorbed by the solution, thereby decreasing the rate of radiolysis.

    • Control pH: Maintain the pH of your labeling reaction within the optimal range for your specific chelator to ensure stable complex formation.

    • Storage Conditions: Storing the final product at lower temperatures (e.g., freezing at -20°C) can slow down the rate of radiolytic degradation.

2. Inconsistent Labeling Yields at High Activities

  • Question: I have a well-established protocol for Bi-205 labeling at low activities, but when I scale up the radioactivity, my yields become inconsistent and often decrease. Why is this happening?

  • Answer: High radioactivity can directly impact the labeling chemistry through radiolysis of the labeling precursor (the molecule to be labeled).

    Potential Causes:

    • Precursor Degradation: The targeting molecule or chelator is being damaged by radiolysis before it can be labeled.

    • Change in Radionuclide Oxidation State: Radiolysis can alter the oxidation state of the bismuth ion, making it incompatible with the chelator.

    Solutions:

    • Add Scavengers Pre-Labeling: Introduce the radical scavenger to the precursor solution before adding the high-activity Bi-205. This protects the target molecule from immediate degradation.

    • Minimize Incubation Time: Optimize your protocol to achieve high labeling efficiency in the shortest possible time to reduce the exposure of the components to radiation.

    • Increase Precursor Concentration: While keeping the molar ratio of chelator to bismuth optimal, increasing the absolute concentration of the precursor can provide a "sacrificial" protective effect, though this needs to be balanced with downstream purification considerations.

3. Formation of Unidentified Radiochemical Impurities

  • Question: My quality control (e.g., radio-TLC or radio-HPLC) shows multiple unexpected radioactive peaks that I cannot identify. What are they and how do I prevent them?

  • Answer: These peaks likely represent fragmented or modified forms of your radiolabeled molecule, which are byproducts of radiolysis.

    Potential Causes:

    • Cleavage of the targeting molecule (e.g., peptide or antibody).

    • Oxidation of the molecule or chelator.

    • Formation of colloids with hydrolyzed Bi-205.

    Solutions:

    • Implement Effective Scavenging: This is the primary solution. Refer to the scavenger comparison in Table 1 and the experimental protocol below. A combination of scavengers, such as gentisic acid and ascorbic acid, can be effective against a wider range of radical species.

    • Post-Labeling Purification: Use a suitable purification method, such as C18 solid-phase extraction or size-exclusion chromatography, immediately after labeling to remove impurities and damaged products.

    • Ensure Proper Chelation: Confirm that the pH and buffer conditions are optimal for your chelator (e.g., DOTA, DTPA) to ensure the bismuth is securely complexed and less likely to hydrolyze.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in high-activity Bi-205 labeling.

troubleshooting_workflow start Start: Low Radiochemical Purity or Yield check_scavenger Is a radical scavenger being used? start->check_scavenger add_scavenger Action: Add scavenger (e.g., Ascorbic Acid) to the reaction buffer. check_scavenger->add_scavenger No check_concentration Is the scavenger concentration optimized? check_scavenger->check_concentration Yes final_qc Perform Final Quality Control (Radio-TLC/HPLC) add_scavenger->final_qc optimize_concentration Action: Adjust scavenger concentration. Refer to Table 1 for guidance. check_concentration->optimize_concentration No check_activity_conc Is the radioactive concentration high? check_concentration->check_activity_conc Yes optimize_concentration->final_qc increase_volume Action: Increase total reaction volume to decrease dose rate. check_activity_conc->increase_volume Yes check_precursor Is precursor degradation suspected? check_activity_conc->check_precursor No increase_volume->final_qc pre_add_scavenger Action: Add scavenger to precursor solution before adding Bi-205. check_precursor->pre_add_scavenger Yes check_precursor->final_qc No pre_add_scavenger->final_qc

Caption: Troubleshooting workflow for low purity/yield in Bi-205 labeling.

Frequently Asked Questions (FAQs)

  • Q1: What is radiolysis and why is it a problem for Bi-205?

    • A1: Radiolysis is the decomposition of molecules by ionizing radiation. Bi-205, like other radionuclides, emits radiation that can split water molecules in the solution into highly reactive free radicals (like hydroxyl radicals). These radicals can attack and degrade the targeting biomolecule or the chelator, leading to reduced radiochemical purity and compromised in vivo performance of the radiopharmaceutical.[1][2] The problem is exacerbated at high activities, where the concentration of these damaging radicals is much higher.

  • Q2: Which radical scavenger is best for Bi-205 labeling?

    • A2: There is limited data specifically for Bi-205. However, studies on other radiometals, including the alpha-emitter Ac-225, provide strong guidance. Ascorbic acid is a very effective and commonly used scavenger.[3] Gentisic acid has also been shown to be highly effective, particularly for alpha-emitters.[1] In some cases, a combination of ascorbic acid and gentisic acid provides synergistic protection.[4] Ethanol can also be used, but may not be suitable for all biomolecules. The choice may depend on the specific molecule being labeled.

  • Q3: Can the chelator choice affect radiolysis?

    • A3: While the chelator's primary role is to bind the bismuth ion stably, a more stable complex can indirectly mitigate the consequences of radiolysis. If the radiolabeled complex has high kinetic inertness and thermodynamic stability, the Bi-205 is less likely to be released even if the targeting molecule is slightly damaged. Chelators like DOTA are known to form very robust complexes with bismuth.

  • Q4: How does specific activity relate to radiolysis?

    • A4: High specific activity (the amount of radioactivity per unit mass of the compound) means that a smaller mass of the substance carries a larger amount of radioactivity. This is generally desirable to avoid saturating biological targets. However, it also means that the energy deposited per unit volume (the dose) is higher, which directly increases the rate of radiolysis. Therefore, at very high specific activities, the use of radical scavengers becomes critical.

  • Q5: What quality control methods are essential for high-activity Bi-205 labeled products?

    • A5: A comprehensive quality control program is crucial.[5] Key tests include:

      • Radiochemical Purity (RCP): This is the most critical test to assess the extent of radiolysis. It is typically measured using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) to separate the intact radiolabeled product from free Bi-205 and radiolytic byproducts.[6][7]

      • Radionuclidic Purity: To ensure that Bi-205 is the primary radionuclide present and to check for isotopic impurities. This is usually confirmed by the supplier but can be verified using gamma spectroscopy.

      • Sterility and Endotoxin Testing: Essential for any product intended for in vivo use.

Data Presentation: Radical Scavenger Efficacy

The following table summarizes data on the effectiveness of various radical scavengers in preventing radiolysis, primarily drawn from studies with other radiometals due to the lack of specific data for Bi-205. This information should be used as a starting point for optimization.

Table 1: Comparison of Radical Scavengers for Mitigating Radiolysis

ScavengerTypical Concentration RangeRadionuclide(s) StudiedKey Findings & Comments
Ascorbic Acid (Vitamin C) 5 - 15 mg/mLLu-177, Ga-68, Ac-225Highly effective and widely used. Can also act as a buffer agent.[3] In one study, it was more effective than gentisic acid for a Lu-177 compound.[1] However, for an Ac-225 conjugate, it was found to be less stabilizing than gentisic acid.[1]
Gentisic Acid (DHB) 5 - 15 mg/mLLu-177, Ac-225Very effective, particularly for alpha-emitters. Shown to increase the stability of Ac-225-labeled compounds where ascorbic acid did not.[1] Can have a synergistic effect when used with ascorbic acid.[4]
Ethanol 5% - 20% (v/v)Ga-68, Lu-177Effective at reducing radiolysis, especially in combination with other scavengers like ascorbic acid.[2] May not be suitable for all biomolecules as it can cause denaturation.
Methionine ~10 mMLu-177Shown to be effective in maintaining high RCP for Lu-177-PSMA-617.[1] Can be used in combination with other scavengers.

Note: The optimal scavenger and its concentration must be empirically determined for each specific Bi-205 radiopharmaceutical.

Experimental Protocols

Protocol 1: General Method for High-Activity Bi-205 Labeling with Radiolysis Protection

This protocol provides a general workflow for labeling a DOTA-conjugated peptide with Bi-205, incorporating steps to minimize radiolysis.

labeling_protocol start Start: Prepare Reagents step1 1. Prepare Labeling Buffer: - Acetate (B1210297) or HEPES buffer (0.1 M, pH 4.5-5.5) - Add Ascorbic Acid (e.g., 10 mg/mL) - Add Gentisic Acid (e.g., 10 mg/mL) start->step1 step2 2. Prepare Precursor: - Dissolve DOTA-peptide in the  prepared labeling buffer to a  concentration of ~1 mg/mL. step1->step2 step3 3. Add Bi-205: - Add high-activity Bi-205Cl3 solution  to the precursor solution. - Gently mix. step2->step3 step4 4. Incubation: - Incubate at optimal temperature  (e.g., 95°C for DOTA) - Time: 15-30 minutes. step3->step4 step5 5. Quality Control (TLC/HPLC): - Spot a small aliquot on a TLC plate  or inject into HPLC system to  determine radiochemical purity. step4->step5 step6 6. Purification (if needed): - If RCP < 95%, purify using a C18 cartridge  to remove free Bi-205 and impurities. step5->step6 RCP < 95% end End: Final Product Formulation step5->end RCP >= 95% step6->end

Caption: Experimental workflow for Bi-205 labeling with radiolysis protection.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M ammonium (B1175870) acetate or HEPES buffer and adjust the pH to between 4.5 and 5.5. The optimal pH should be determined for the specific chelator-peptide conjugate.

    • Dissolve the chosen radical scavenger(s) (e.g., ascorbic acid and/or gentisic acid) directly into the labeling buffer. For example, to a final concentration of 10 mg/mL each.

    • Prepare the DOTA-conjugated peptide solution by dissolving it in the scavenger-containing labeling buffer.

  • Radiolabeling Reaction:

    • In a sterile, low-binding reaction vial, combine the DOTA-peptide solution with the high-activity Bi-205 solution (typically in dilute HCl).

    • The final radioactive concentration should be kept as low as practically possible by adjusting the reaction volume.

    • Incubate the reaction mixture at the optimized temperature for your conjugate (e.g., 90-95°C for DOTA conjugates) for 15-30 minutes.

  • Quality Control:

    • After incubation, cool the reaction vial to room temperature.

    • Perform radio-TLC or radio-HPLC to determine the radiochemical purity.

      • Example TLC System: Stationary phase: ITLC-SG paper. Mobile phase: 50 mM DTPA solution (pH 5). In this system, the Bi-205-DOTA-peptide complex remains at the origin (Rf=0.0), while free Bi-205 moves with the solvent front (Rf=1.0).

  • Purification and Formulation:

    • If the radiochemical purity is below the acceptable limit (typically >95%), the product should be purified. A C18 Sep-Pak cartridge is commonly used.

    • The final product should be formulated in a physiologically compatible buffer, which may also contain a scavenger to ensure stability during storage and use.

This technical support center provides a framework for addressing the challenges of radiolysis in high-activity Bi-205 labeling. Due to the limited availability of data for this specific isotope, researchers are encouraged to use the provided information as a guide and to perform systematic optimization for their specific applications.

References

quality control procedures for Bismuth-205 radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth-205 (Bi-205) radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the primary decay characteristics of this compound that are relevant for quality control?

A1: this compound has a half-life of 15.31 days and decays by electron capture to Lead-205.[1][2] Its decay is associated with the emission of gamma rays at various energies, which are crucial for its identification and quantification. Key gamma emission energies should be confirmed using a calibrated gamma spectrometer to ensure radionuclide identity.

Q2: What are the critical quality control tests for a Bi-205 radiopharmaceutical preparation?

A2: The critical quality control tests include:

  • Radionuclide Identity and Purity: Confirming the presence of Bi-205 and the absence of other radioactive isotopes.[3][4]

  • Radiochemical Purity: Ensuring that the majority of the radioactivity is bound to the pharmaceutical molecule of interest.[3][4][5]

  • pH: Verifying the pH of the final product is within the acceptable range for stability and physiological compatibility.[6]

  • Sterility: Testing for the absence of microbial contamination.[7][8][9]

  • Bacterial Endotoxins (Pyrogens): Ensuring the absence of fever-inducing substances.[7][9][10]

  • Visual Inspection: Checking for any particulate matter or discoloration.[6]

Q3: What are the acceptable limits for radiochemical purity?

A3: While specific limits depend on the particular radiopharmaceutical and its intended use, a radiochemical purity of >95% is generally expected for clinical applications.[5] For research purposes, this might vary, but higher purity is always desirable to ensure accurate experimental results.

Q4: How can I ensure the sterility of my Bi-205 radiopharmaceutical preparation?

A4: Sterility is typically achieved by terminal filtration through a 0.22 µm filter.[9] The sterility test itself involves incubating a sample of the final product in growth media to check for microbial growth.[7][8] Due to the relatively long half-life of Bi-205, sterility testing can be completed before product release in many research settings.

Troubleshooting Guides

Issue 1: Low Radiochemical Purity

Symptom: Radio-TLC or radio-HPLC analysis shows a significant percentage of unbound Bi-205 or other radiochemical impurities.

Potential Cause Troubleshooting Step
Suboptimal pH of reaction mixture Verify and adjust the pH of the reaction buffer to the optimal range for the chelation of Bi-205 by your specific ligand.
Presence of competing metal ions Use high-purity reagents and metal-free buffers to avoid contamination with other metal ions that can compete with Bi-205 for the chelator.
Incorrect ligand-to-metal ratio Optimize the concentration of the chelating agent. Insufficient chelator will result in free Bi-205, while excessive chelator might interfere with subsequent steps.
Inefficient heating or incubation Ensure the reaction is heated at the optimal temperature and for the required duration to facilitate complete radiolabeling.
Radiolysis The breakdown of the radiolabeled compound due to radiation. Consider the use of radical scavengers like ascorbic acid or ethanol (B145695) in the formulation.[11]
Issue 2: Inconsistent Radioactivity Measurements

Symptom: Dose calibrator readings are fluctuating or do not correlate with expected values based on dilution.

Potential Cause Troubleshooting Step
Incorrect dose calibrator setting Ensure the dose calibrator is set to the correct window for this compound.
Geometric variability Use a consistent volume and vial type for all measurements to minimize geometric effects.
Presence of radionuclidic impurities Use gamma spectroscopy to check for the presence of other gamma-emitting isotopes that could interfere with the measurement.[3]
Background radiation interference Measure the background radiation level and subtract it from your sample measurement.
Issue 3: Failed Sterility Test

Symptom: Microbial growth is observed in the sterility test media.

Potential Cause Troubleshooting Step
Contamination during aseptic processing Review and reinforce aseptic techniques. Ensure all materials and equipment are properly sterilized.[8][10]
Compromised sterile filter Perform a filter integrity test (e.g., bubble point test) after filtration to ensure the filter was not damaged.[9]
Contaminated reagents or vials Use certified sterile and pyrogen-free reagents and vials.

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by Radio-HPLC

Objective: To quantify the percentage of Bi-205 successfully chelated to the pharmaceutical molecule.

Methodology:

  • System Preparation:

    • Equilibrate a suitable HPLC system with a C18 column.

    • The mobile phase composition and gradient will be specific to the Bi-205 labeled compound. A common starting point could be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

  • Sample Preparation:

    • Dilute a small aliquot of the final Bi-205 radiopharmaceutical in the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Monitor the eluate with a UV detector (to identify the unlabeled ligand and the labeled product) and a radioactivity detector connected in series.

  • Data Interpretation:

    • Identify the peaks corresponding to the radiolabeled compound and any radiochemical impurities (e.g., free Bi-205).

    • Calculate the radiochemical purity by dividing the area of the desired radiolabeled peak by the total area of all radioactive peaks.[5][12]

Protocol 2: Radionuclide Identity and Purity by Gamma Spectroscopy

Objective: To confirm the identity of Bi-205 and detect any gamma-emitting radionuclidic impurities.

Methodology:

  • System Calibration:

    • Calibrate a high-purity germanium (HPGe) or a sodium iodide (NaI(Tl)) gamma spectrometer using certified radionuclide sources covering a range of energies.[13]

  • Sample Measurement:

    • Place a sample of the Bi-205 radiopharmaceutical in a well-defined geometry in front of the detector.

    • Acquire a gamma spectrum for a sufficient duration to obtain good counting statistics.

  • Data Analysis:

    • Identify the characteristic gamma photopeaks of Bi-205.

    • Search the spectrum for photopeaks corresponding to potential radionuclidic impurities. The potential impurities will depend on the production method of Bi-205.[3]

    • Quantify the activity of any identified impurities and express it as a percentage of the total activity.

Visualizations

Quality_Control_Workflow cluster_production Production cluster_qc Quality Control Testing cluster_release Product Disposition start Start Radiolabeling radiolabeling Radiolabeling of Bi-205 with Ligand start->radiolabeling purification Purification radiolabeling->purification visual Visual Inspection purification->visual ph pH Measurement visual->ph rcp Radiochemical Purity (Radio-HPLC/TLC) ph->rcp rnp Radionuclide Purity (Gamma Spec) rcp->rnp sterility Sterility Test rnp->sterility endotoxin Endotoxin Test sterility->endotoxin pass Pass endotoxin->pass All Specs Met fail Fail (Investigate & Reject) endotoxin->fail Specs Not Met

Caption: Overall Quality Control Workflow for Bi-205 Radiopharmaceuticals.

Troubleshooting_Low_RCP start Low Radiochemical Purity Detected check_ph Check Reaction pH start->check_ph check_reagents Verify Reagent Purity (Metal-free) check_ph->check_reagents Correct remediate_ph Adjust pH & Repeat check_ph->remediate_ph Incorrect check_ratio Optimize Ligand:Bi-205 Ratio check_reagents->check_ratio Pure remediate_reagents Use High-Purity Reagents check_reagents->remediate_reagents Contaminated check_conditions Verify Incubation Temp & Time check_ratio->check_conditions Optimal remediate_ratio Adjust Concentrations & Repeat check_ratio->remediate_ratio Suboptimal remediate_conditions Optimize Conditions & Repeat check_conditions->remediate_conditions Incorrect pass RCP > 95% check_conditions->pass Correct remediate_ph->pass remediate_reagents->pass remediate_ratio->pass remediate_conditions->pass

Caption: Troubleshooting Decision Tree for Low Radiochemical Purity.

References

Technical Support Center: Production of High Specific Activity Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the production of Bismuth-205 (²⁰⁵Bi), with a core focus on overcoming low specific activity.

Frequently Asked Questions (FAQs)

Q1: What is specific activity in the context of ²⁰⁵Bi production and why is it critical?

A1: Specific activity refers to the radioactivity per unit mass of an element (e.g., in Becquerels per gram of bismuth). For therapeutic and research applications, a high specific activity is crucial. It ensures that a sufficient dose of radioactivity can be administered without introducing a pharmacologically significant mass of the element, which could have toxic effects or alter biological pathways. In radiolabeling, high specific activity is essential for achieving a high labeling yield and for ensuring that the labeled molecule retains its biological targeting properties.

Q2: What does "No-Carrier-Added" (NCA) mean, and how does it relate to high specific activity?

A2: "No-Carrier-Added" (NCA) signifies that the radionuclide of interest (²⁰⁵Bi) is produced without the addition of any stable isotopes of the same element.[1] Since the specific activity is inversely proportional to the total mass of the element, achieving NCA status is the primary method for producing ²⁰⁵Bi with the highest possible specific activity.[2][3]

Q3: What is the primary production route for NCA ²⁰⁵Bi?

A3: The most common and effective method for producing NCA ²⁰⁵Bi is through the proton bombardment of lead (Pb) targets in a cyclotron.[1][4] The primary nuclear reaction is ²⁰⁶Pb(p,2n)²⁰⁵Bi. Following irradiation, the microscopic amount of ²⁰⁵Bi produced must be chemically separated from the macroscopic lead target.

Q4: What are the main radioactive contaminants I should be aware of during ²⁰⁵Bi production?

A4: When irradiating natural lead targets, other bismuth isotopes such as ²⁰⁶Bi, ²⁰⁴Bi, and ²⁰³Bi will also be produced through reactions with other lead isotopes (²⁰⁷Pb, ²⁰⁸Pb, ²⁰⁴Pb).[5] The relative amounts of these impurities can be managed by carefully selecting the proton beam energy.[4] Additionally, incomplete separation can lead to lead radioisotopes like ²⁰³Pb in the final product.

Troubleshooting Guide: Overcoming Low Specific Activity

This guide addresses common issues encountered during ²⁰⁵Bi production that can lead to low specific activity.

Issue 1: Lower than expected ²⁰⁵Bi yield after irradiation.

  • Question: My measurements indicate a low production of ²⁰⁵Bi in the irradiated target. What are the potential causes?

  • Answer:

    • Incorrect Proton Beam Energy: The cross-section for the ²⁰⁶Pb(p,2n)²⁰⁵Bi reaction is highly energy-dependent. The production of ²⁰⁵Bi has two excitation function maxima, one of which is around 38 MeV with a cross-section of approximately 846 mbarn.[4] Operating outside the optimal energy window will significantly reduce the yield. Verify the cyclotron's beam energy calibration.

    • Inaccurate Beam Current Integration: The total yield is directly proportional to the total charge (protons) delivered to the target. Ensure the Faraday cup or other beam current monitoring systems are accurately calibrated and functioning correctly.

    • Target Thickness and Homogeneity: If using a thin target, ensure it is of uniform thickness. For thick targets, ensure the energy loss of the proton beam within the target is accounted for to maintain an effective energy range for the reaction.

    • Target Purity: While natural lead is commonly used, its isotopic composition should be known. The abundance of ²⁰⁶Pb in natural lead is about 24.1%. Using targets enriched in ²⁰⁶Pb can significantly increase the yield of ²⁰⁵Bi and reduce isotopic impurities.

Issue 2: Chemical and radionuclidic impurities detected in the final product.

  • Question: My final ²⁰⁵Bi product shows significant lead contamination or undesirable bismuth isotopes. How can I improve the purity?

  • Answer:

    • Inefficient Radiochemical Separation: This is the most common cause of low specific activity due to stable lead carrier. The separation of microscopic ²⁰⁵Bi from the bulk lead target must be highly efficient. Review and optimize your separation protocol (see Experimental Protocols section). Common pitfalls include:

      • Column Overloading: Using too much target material for the capacity of your anion-exchange resin.

      • Improper Column Conditioning: Failing to properly condition the resin can lead to poor retention of bismuth.

      • Incorrect Eluent Concentration: Using an incorrect concentration of HCl for eluting lead can cause premature elution of bismuth or incomplete removal of lead.

    • Suboptimal Irradiation Parameters: As mentioned, proton energy affects the production of not just ²⁰⁵Bi but also other isotopes like ²⁰⁶Bi. Limiting the proton beam energy can optimize the production of the desired isotope mixture.[4]

    • Contamination from Reagents and Glassware: Ensure all reagents are of high purity (e.g., ultra-pure acids) and that all labware is rigorously cleaned to prevent the introduction of stable bismuth or lead.[4]

Issue 3: Inconsistent specific activity between production batches.

  • Question: I am observing significant variability in the specific activity of my ²⁰⁵Bi from one production run to another. What could be the cause?

  • Answer:

    • Lack of Reproducibility in Separation Chemistry: Manual separation procedures can introduce variability. Automating the radiochemistry process can improve reproducibility and safety.[4]

    • Variations in Irradiation Conditions: Small fluctuations in beam energy, current, or irradiation time between runs can affect the final yield and, consequently, the specific activity if there is any background carrier.

    • Inadequate Quality Control: Ensure your methods for measuring radioactivity and mass are consistent and calibrated. This includes gamma spectrometry for activity measurement and a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify any stable bismuth or lead carrier.

Data Presentation

Table 1: Cyclotron Production Yields for Bismuth Isotopes from Proton Irradiation of Natural Lead

IsotopeProduction Yield (mCi/µAh)Maximum Cross-Section (mbarn)Proton Energy at Max. Cross-Section (MeV)
²⁰⁵Bi 1.72 ± 0.23846 ± 11438.0 ± 0.5
²⁰⁶Bi 2.72 ± 0.37533 ± 7231.6 ± 0.6
Data sourced from Lagunas-Solar, M. C., et al. (1987).[4]

Table 2: Key Properties of this compound

PropertyValue
Half-life 15.31 days
Decay Mode Electron Capture (EC)
Primary Gamma Emissions (keV) 703.4, 987.7, 1764.4
Parent Isotope ²⁰⁵Po
Daughter Isotope ²⁰⁵Pb

Experimental Protocols

Protocol 1: Production of NCA ²⁰⁵Bi via Proton Irradiation of Natural Lead

  • Target Preparation:

    • Use high-purity (99.99% or higher) natural lead foil.

    • Cut the foil to the appropriate dimensions for the cyclotron target holder.

    • Clean the foil surface with acetone (B3395972) and then deionized water to remove any surface contaminants.

    • Weigh the target accurately before irradiation.

  • Irradiation:

    • Mount the lead target in the cyclotron target station.

    • Irradiate with a proton beam. Optimal energy should be selected to maximize ²⁰⁵Bi production while minimizing impurities (e.g., in the 30-40 MeV range).[4]

    • Irradiate for a duration determined by the desired activity, typically several hours. Monitor the beam current throughout the irradiation.

    • Allow for a cooling period (e.g., 24 hours) after irradiation to allow short-lived radionuclides to decay.[6]

Protocol 2: Radiochemical Separation of NCA ²⁰⁵Bi using Anion-Exchange Chromatography

This protocol is based on the principle that bismuth forms anionic complexes (e.g., [BiCl₄]⁻) in hydrochloric acid, which are retained by an anion-exchange resin, while lead cations are not.

  • Target Dissolution:

    • Place the irradiated lead foil in a clean glass vessel.

    • Add a minimal volume of concentrated nitric acid (e.g., 7 M HNO₃) to dissolve the target completely.[6] Gentle heating may be required.

    • Once dissolved, a precipitate of lead nitrate (B79036) (Pb(NO₃)₂) may form. The solution can be concentrated to approximately 1 mL.[6]

  • Column Preparation:

    • Prepare a column with a suitable anion-exchange resin (e.g., AG 1-X8, 100-200 mesh).

    • Pre-condition the column by washing it with 8 M HCl, followed by 0.1 M HCl, and finally with the loading solution (e.g., dilute HNO₃ or HCl).

  • Separation:

    • Dilute the dissolved target solution with water to adjust the acid concentration.[6]

    • Load the solution onto the pre-conditioned anion-exchange column. The ²⁰⁵Bi will be adsorbed onto the resin.

    • Wash the column with dilute HCl (e.g., 0.1 M HCl) to elute the bulk lead target material. Collect the eluate and check for radioactivity to ensure no ²⁰⁵Bi is lost.

    • After the lead has been completely washed from the column, elute the purified ²⁰⁵Bi using a different concentration of acid, such as concentrated HCl or a different acid altogether (e.g., H₂SO₄ or sodium acetate (B1210297) buffer).[4]

  • Quality Control:

    • Radionuclidic Purity: Analyze an aliquot of the final product using gamma-ray spectroscopy with a calibrated HPGe detector to identify and quantify ²⁰⁵Bi and any radionuclidic impurities.

    • Chemical Purity (Specific Activity): Determine the concentration of any stable bismuth and lead in the final product solution using ICP-MS or ICP-OES.

    • Calculate the specific activity by dividing the measured radioactivity of ²⁰⁵Bi by the total mass of bismuth.

Visualizations

experimental_workflow cluster_prep 1. Target Preparation cluster_irrad 2. Cyclotron Irradiation cluster_sep 3. Radiochemical Separation cluster_qc 4. Quality Control prep1 Select High-Purity Natural Lead Foil prep2 Clean and Weigh Target prep1->prep2 irrad1 Mount Target in Cyclotron prep2->irrad1 irrad2 Irradiate with Protons (e.g., 30-40 MeV) irrad1->irrad2 irrad3 Cooling Period (e.g., 24h) irrad2->irrad3 sep1 Dissolve Target in Nitric Acid irrad3->sep1 sep2 Load onto Anion- Exchange Column sep1->sep2 sep3 Wash Bulk Lead from Column sep2->sep3 sep4 Elute Purified 205Bi sep3->sep4 qc1 Gamma Spectroscopy (Radionuclidic Purity) sep4->qc1 qc2 ICP-MS Analysis (Chemical Purity) sep4->qc2 qc3 Calculate Specific Activity qc1->qc3 qc2->qc3 final_product final_product qc3->final_product High Specific Activity 205Bi Solution

Caption: Overall workflow for the production of high specific activity this compound.

separation_process start Irradiated Pb Target (Pb + 205Bi) dissolve Dissolve in conc. HNO3 start->dissolve load Load onto Anion-Exchange Resin Column (Bi adsorbs as [BiClx]y-) dissolve->load Adjust acid concentration wash Wash with dilute HCl load->wash Bi is retained elute Elute with conc. HCl load->elute Change eluent waste Waste (Bulk Pb Target) wash->waste Pb is eluted product Final Product (NCA 205Bi) elute->product Bi is eluted

Caption: Anion-exchange chromatography for separating 205Bi from a lead target.

troubleshooting_tree start Problem: Low Specific Activity check_purity Is Radionuclidic Purity Low? start->check_purity check_yield Is 205Bi Yield Low? check_purity->check_yield No cause_energy Cause: Suboptimal Proton Energy Solution: Adjust beam energy to optimize 205Bi vs. other isotopes. check_purity->cause_energy Yes check_separation Is Pb Detected in Final Product? check_yield->check_separation No cause_beam Cause: Irradiation Parameter Issue Solution: Verify beam energy/current. Check target thickness/integrity. check_yield->cause_beam Yes cause_sep_chem Cause: Inefficient Separation Solution: Optimize ion-exchange. Check resin capacity & eluents. check_separation->cause_sep_chem Yes cause_contamination Cause: External Contamination Solution: Use high-purity reagents. Ensure rigorous cleaning of labware. check_separation->cause_contamination No

Caption: Troubleshooting decision tree for low specific activity in 205Bi production.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of 205Bi Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding (NSB) of Bismuth-205 (205Bi) tracers in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern with 205Bi tracers?

Non-specific binding refers to the attachment of the 205Bi tracer to surfaces or molecules other than its intended target.[1][2][3] This phenomenon can lead to inaccurate experimental results by generating a high background signal, which masks the true specific binding signal and can lead to erroneous data interpretation.[1][4]

Q2: What are the common causes of high non-specific binding of 205Bi tracers?

High non-specific binding can be attributed to several factors:

  • Hydrophobic Interactions: The tracer molecule may have exposed hydrophobic regions that interact with hydrophobic surfaces of plastics or other molecules.[1][5]

  • Electrostatic Interactions: Charged regions on the tracer can interact with oppositely charged surfaces or molecules.[1][5]

  • Tracer Aggregation: The 205Bi-labeled molecules may form aggregates that can become entrapped in or on the experimental matrix.

  • Properties of the Chelator: The choice of the bifunctional chelating agent used to link 205Bi to the targeting molecule can influence the overall charge and hydrophobicity of the tracer, thereby affecting its non-specific binding properties.[6][7][8]

Q3: What initial steps can I take to diagnose a non-specific binding issue?

To determine the extent of non-specific binding, it is recommended to run a control experiment where the 205Bi tracer is incubated in the absence of the specific target.[1] A high signal in this control group indicates a significant level of non-specific binding.

Q4: How do blocking agents work to reduce non-specific binding?

Blocking agents are molecules that are used to coat the surfaces of the experimental apparatus (e.g., microplate wells, membranes) to prevent the 205Bi tracer from binding non-specifically.[1][2] Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as non-ionic surfactants like Tween 20.[1][2][3][5] These agents occupy the potential sites of non-specific interaction, thereby reducing the background signal.[1]

Q5: What is the role of the chelating agent in non-specific binding?

A bifunctional chelator is a molecule that binds the 205Bi radiometal and also attaches to the targeting biomolecule.[6][7] The choice of chelator is crucial as it can affect the stability and biodistribution of the tracer.[8] Different chelators (e.g., DOTA, DTPA derivatives) can impart different physicochemical properties to the final radiolabeled conjugate, which can in turn influence its non-specific binding characteristics.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 205Bi tracers.

ProblemPossible CauseSuggested Solution(s)
High background signal in assays Non-specific binding of the 205Bi tracer to assay surfaces (e.g., microplate wells, membranes).1. Pre-treat surfaces with a blocking agent: Use solutions of BSA (1-3%) or non-fat dry milk (1-5%) to block non-specific sites. 2. Add a surfactant to wash buffers: Include a non-ionic surfactant like Tween 20 (0.05-0.1%) in your wash buffers to disrupt hydrophobic interactions.[1][5] 3. Optimize buffer conditions: Adjust the pH and ionic strength of your buffers.[1][5][9]
Inconsistent results between experiments Variability in the preparation of the 205Bi tracer leading to aggregation.1. Filter the tracer solution: Pass the 205Bi tracer solution through a 0.22 µm filter before use to remove any aggregates. 2. Ensure complete chelation: Verify the radiochemical purity of your tracer to ensure that there is minimal free 205Bi, which can contribute to non-specific binding.
High uptake of the tracer in non-target tissues in vivo The physicochemical properties of the 205Bi tracer promote non-specific interactions in a biological environment.1. Modify the chelator: Experiment with different bifunctional chelators to alter the charge and hydrophilicity of the tracer. For instance, DOTA has been shown to improve in vivo stability and targeting for bismuth-labeled antibodies compared to DTPA derivatives.[8] 2. Increase buffer ionic strength: Increasing the salt concentration (e.g., with NaCl) can shield charged interactions.[1][5]
Low signal-to-noise ratio A combination of low specific binding and high non-specific binding.1. Optimize all parameters: Systematically evaluate the impact of blocking agents, surfactants, buffer pH, and ionic strength on both specific and non-specific binding to find the optimal experimental conditions. A Design of Experiments (DOE) approach can be beneficial.[4]

Experimental Protocols

Protocol 1: Surface Blocking with Bovine Serum Albumin (BSA)

Objective: To reduce non-specific binding of a 205Bi tracer to microplate wells.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Microplate

  • 205Bi tracer solution

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS.

  • Add 200 µL of the 1% BSA solution to each well of the microplate.

  • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Aspirate the BSA solution from the wells.

  • Wash the wells three times with 200 µL of PBS containing 0.05% Tween 20 (PBST).

  • The plate is now ready for the addition of the 205Bi tracer and other assay components.

Protocol 2: Optimization of Buffer pH and Ionic Strength

Objective: To determine the optimal pH and salt concentration to minimize non-specific binding.

Materials:

  • A series of buffers with varying pH values (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 7.5-9).

  • Sodium chloride (NaCl) stock solution (e.g., 5 M).

  • 205Bi tracer solution.

  • Assay surface (e.g., microplate).

Procedure:

  • Prepare a matrix of experimental conditions with varying pH and NaCl concentrations. For example, test pH values of 6.0, 7.4, and 8.5, each with NaCl concentrations of 50 mM, 150 mM, and 500 mM.

  • For each condition, perform a non-specific binding assay by incubating the 205Bi tracer on the assay surface in the absence of the specific target.

  • Measure the amount of bound radioactivity for each condition.

  • The condition that results in the lowest amount of bound radioactivity is the optimal buffer condition for minimizing non-specific binding.

Data Presentation

Table 1: Effect of Blocking Agents on Non-Specific Binding of 205Bi Tracers (Illustrative Data)

Blocking AgentConcentrationExpected Reduction in NSB
Bovine Serum Albumin (BSA)1% (w/v)40-60%
Non-fat Dry Milk3% (w/v)50-70%
Tween 200.05% (v/v)20-40%
BSA (1%) + Tween 20 (0.05%)Combined60-80%

Table 2: Impact of pH and Ionic Strength on Non-Specific Binding (Illustrative Data)

Buffer pHNaCl Concentration (mM)Relative Non-Specific Binding (%)
6.050100
6.015085
6.050060
7.45070
7.415050
7.450030
8.55090
8.515075
8.550055

Visualizations

cluster_workflow Troubleshooting Workflow for High NSB Start Start High_NSB High Non-Specific Binding (NSB) Observed Start->High_NSB Control_Expt Perform Control Experiment (No Target) High_NSB->Control_Expt Assess_NSB Assess Level of NSB Control_Expt->Assess_NSB Implement_Strategies Implement Mitigation Strategies Assess_NSB->Implement_Strategies NSB > Threshold End End Assess_NSB->End NSB Acceptable Re-evaluate Re-evaluate NSB Implement_Strategies->Re-evaluate Optimized Optimized Assay Re-evaluate->Optimized NSB Acceptable Further_Optimization Further Optimization Needed Re-evaluate->Further_Optimization NSB Still High Optimized->End Further_Optimization->Implement_Strategies

Caption: Workflow for troubleshooting high non-specific binding.

cluster_blocking Mechanism of Action of Blocking Agents cluster_before Before Blocking cluster_after After Blocking Surface Assay Surface (e.g., Microplate Well) Tracer 205Bi Tracer NSB_Site Tracer->NSB_Site Non-Specific Binding Tracer->NSB_Site Binding Prevented Blocking_Agent Blocking Agent (e.g., BSA) Blocking_Agent->NSB_Site Blocks Site

Caption: How blocking agents prevent non-specific binding.

cluster_chelation Role of a Bifunctional Chelator Bi205 205Bi Chelator Bifunctional Chelator (e.g., DOTA) Bi205->Chelator Chelation Radiolabeled_Conjugate 205Bi Radiolabeled Conjugate Targeting_Molecule Targeting Molecule (e.g., Antibody, Peptide) Chelator->Targeting_Molecule Conjugation

Caption: Linking 205Bi to a targeting molecule via a chelator.

References

improving signal-to-noise ratio in Bismuth-205 SPECT imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for Bismuth-205 (Bi-205) SPECT imaging.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the signal-to-noise ratio in Bi-205 SPECT imaging?

A1: The primary challenges in Bi-205 SPECT imaging stem from its complex decay scheme. Bi-205 emits gamma rays over a wide range of energies, with prominent photopeaks at approximately 703 keV, 988 keV, and 1764 keV.[1] This leads to several issues that can degrade the signal-to-noise ratio (SNR), including:

  • High-Energy Photons: These photons are difficult to collimate effectively, leading to septal penetration and increased background noise.

  • Photon Scatter: High-energy photons undergo Compton scattering, where they lose energy and are detected at incorrect locations, reducing image contrast and quantitative accuracy.[2]

  • Low Abundance of Some Photopeaks: While there are multiple photopeaks, their emission probabilities vary, which can impact count statistics.

Q2: How do I choose the right collimator for Bi-205 imaging?

A2: Due to the high energy of Bi-205's gamma emissions, a high-energy (HE) or medium-energy (ME) collimator is mandatory.[3] Using a low-energy high-resolution (LEHR) collimator, commonly used for isotopes like Technetium-99m, will result in significant septal penetration, where photons pass through the collimator septa rather than being absorbed. This dramatically increases background noise and degrades image quality. The choice between a HE and ME collimator will depend on the specific photopeak you are imaging and the trade-off between sensitivity and resolution. For the higher energy peaks of Bi-205, a HE collimator is generally recommended.[3]

Q3: What is the optimal energy window setting for Bi-205 SPECT?

A3: The optimal energy window setting for Bi-205 is crucial for maximizing the collection of primary photons while minimizing the detection of scattered photons. A common starting point is a 15-20% symmetric window centered on the photopeak of interest.[4] However, due to the potential for down-scatter from higher energy emissions, an asymmetric window might be beneficial. For example, when imaging the 703 keV peak, an asymmetric window shifted towards the higher end of the peak could reduce the inclusion of photons scattered from the 988 keV and 1764 keV emissions. Experimental validation with phantom studies is recommended to determine the optimal window for your specific system and imaging conditions.[5][6]

Q4: Which scatter correction method is best for Bi-205?

A4: Given the high scatter fraction expected with Bi-205, effective scatter correction is critical. The dual-energy window (DEW) or triple-energy window (TEW) methods are commonly used.[7] These methods involve acquiring data in additional energy windows adjacent to the photopeak window to estimate and subtract the scatter contribution.[8] For more accurate quantification, model-based scatter correction methods, which can be analytical or based on Monte Carlo simulations, may provide superior results, especially in non-uniform attenuating media.[2][9]

Q5: What reconstruction algorithm should I use to improve SNR?

A5: Iterative reconstruction algorithms, such as Maximum Likelihood Expectation Maximization (MLEM) or Ordered Subsets Expectation Maximization (OSEM), are highly recommended over traditional Filtered Back Projection (FBP).[10][11] Iterative methods allow for the incorporation of corrections for physical effects like attenuation, scatter, and collimator-detector response directly into the reconstruction process, which can significantly improve SNR and quantitative accuracy.[12] Techniques like resolution recovery can further enhance image quality.[10]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High background noise / Low image contrast 1. Inappropriate collimator selection (e.g., LEHR). 2. Septal penetration by high-energy photons. 3. Suboptimal energy window settings. 4. Ineffective scatter correction.1. Verify Collimator: Ensure a High-Energy (HE) or Medium-Energy (ME) collimator is being used.[3] 2. Optimize Energy Window: Experiment with narrower or asymmetric energy windows to exclude scattered photons.[5] 3. Implement Robust Scatter Correction: Use dual or triple-energy window methods or model-based corrections.[2]
Blurry images / Poor spatial resolution 1. Patient motion during acquisition. 2. Inadequate number of projection angles. 3. Incorrect reconstruction parameters. 4. Poor choice of collimator for the required resolution.1. Motion Correction: Use motion detection and correction techniques if available. 2. Acquisition Parameters: Increase the number of projections and acquisition time per projection. 3. Reconstruction Optimization: Use an iterative reconstruction algorithm (OSEM/MLEM) with resolution recovery.[10] 4. Collimator Choice: Consider a high-resolution variant of the appropriate energy collimator if available.[13]
Inaccurate quantification of activity 1. Lack of or improper attenuation correction. 2. Inadequate scatter correction. 3. Partial volume effects for small lesions.1. Attenuation Correction: Use CT-based attenuation correction from a SPECT/CT system.[8] 2. Accurate Scatter Correction: Employ model-based scatter correction methods for best results.[9] 3. Partial Volume Correction: Apply partial volume correction algorithms, especially for small structures.

Experimental Protocols

Protocol 1: Collimator Selection and Evaluation

Objective: To select the appropriate collimator for Bi-205 SPECT imaging and evaluate its performance.

Methodology:

  • Phantom Preparation: Use a phantom (e.g., NEMA IEC Body Phantom) with fillable spheres and a lung insert. Fill the spheres with a known activity concentration of a Bi-205 solution.

  • Acquisition with Different Collimators:

    • Acquire data using a Low-Energy High-Resolution (LEHR) collimator.

    • Acquire data using a Medium-Energy (ME) collimator.

    • Acquire data using a High-Energy (HE) collimator.

  • Image Reconstruction: Reconstruct the images using an OSEM algorithm with corrections for attenuation and scatter.

  • Data Analysis:

    • Visually inspect the images for artifacts and background noise.

    • Calculate the contrast-to-noise ratio (CNR) for the hot spheres.

    • Quantify septal penetration by analyzing the counts in a region of interest outside the phantom.

Protocol 2: Energy Window Optimization

Objective: To determine the optimal energy window settings for Bi-205 SPECT imaging.

Methodology:

  • Phantom Preparation: Use a uniform cylindrical phantom filled with a known activity of Bi-205.

  • Acquisition with Varying Energy Windows:

    • Acquire data with a standard 20% symmetric window around the 703 keV photopeak.

    • Acquire data with narrower symmetric windows (e.g., 15%, 10%).

    • Acquire data with asymmetric windows shifted towards the higher energy side of the photopeak.

  • Data Analysis:

    • Generate energy spectra for each acquisition.

    • Calculate the primary-to-scatter ratio for each window setting.

    • Measure the system sensitivity (total counts) for each window.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Collimator Selection P1_Start Prepare Phantom with Bi-205 P1_Acq_LEHR Acquire with LEHR Collimator P1_Start->P1_Acq_LEHR P1_Acq_ME Acquire with ME Collimator P1_Start->P1_Acq_ME P1_Acq_HE Acquire with HE Collimator P1_Start->P1_Acq_HE P1_Recon OSEM Reconstruction P1_Acq_LEHR->P1_Recon P1_Acq_ME->P1_Recon P1_Acq_HE->P1_Recon P1_Analysis Analyze CNR and Septal Penetration P1_Recon->P1_Analysis P1_End Select Optimal Collimator P1_Analysis->P1_End

Caption: Workflow for Collimator Selection.

troubleshooting_logic Start Low SNR / High Noise Image Q_Collimator Is a HE or ME collimator used? Start->Q_Collimator Sol_Collimator Switch to appropriate high-energy collimator Q_Collimator->Sol_Collimator No Q_Scatter Is scatter correction adequate? Q_Collimator->Q_Scatter Yes Sol_Collimator->Q_Scatter Sol_Scatter Implement/optimize scatter correction (e.g., TEW) Q_Scatter->Sol_Scatter No Q_Recon Is an iterative reconstruction used? Q_Scatter->Q_Recon Yes Sol_Scatter->Q_Recon Sol_Recon Use OSEM/MLEM with resolution recovery Q_Recon->Sol_Recon No End Improved SNR Q_Recon->End Yes Sol_Recon->End

References

Validation & Comparative

A Comparative Guide to Bismuth-205 and Bismuth-206 as Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diagnostic and therapeutic radiopharmaceuticals, the selection of an appropriate radionuclide is paramount to the success of preclinical and clinical applications. This guide provides an objective comparison of two promising bismuth isotopes, Bismuth-205 (²⁰⁵Bi) and Bismuth-206 (²⁰⁶Bi), for their use as radiotracers. This comparison is based on their nuclear properties, production methodologies, and available experimental data from biodistribution and imaging studies.

Core Properties: A Head-to-Head Comparison

A fundamental understanding of the decay characteristics of ²⁰⁵Bi and ²⁰⁶Bi is crucial for their application as radiotracers. The following table summarizes their key physical and decay properties.

PropertyThis compound (²⁰⁵Bi)Bismuth-206 (²⁰⁶Bi)
Half-life 15.31 days[1]6.243 days[2]
Decay Mode Electron Capture (EC), β+Electron Capture (EC), β+[2]
Principal Gamma Emissions (Energy in keV, Intensity) 703.4 (31.7%), 1764.4 (29.9%), 987.7 (19.7%)803.1 (98.6%), 516.2 (41.0%), 881.0 (66.0%)
Daughter Nuclide Lead-205 (²⁰⁵Pb) (Stable)Lead-206 (²⁰⁶Pb) (Stable)

Performance as Radiotracers: Insights from Preclinical Studies

While direct comparative studies evaluating the imaging performance of ²⁰⁵Bi and ²⁰⁶Bi are limited, existing research utilizing a combination of these isotopes provides valuable insights into their behavior in vivo.

A notable study investigated the biodistribution of a no-carrier-added mixture of ²⁰⁵Bi and ²⁰⁶Bi in rats. The findings revealed significant uptake in the kidneys, identifying it as the primary organ of accumulation. This characteristic is critical for researchers to consider, particularly in the context of targeted alpha therapy development where off-target toxicity to the kidneys is a major concern.

The longer half-life of ²⁰⁵Bi (15.31 days) compared to ²⁰⁶Bi (6.243 days) offers a distinct advantage for longitudinal studies that require tracking of biological processes over an extended period.[1][2] This longer half-life allows for imaging at later time points, which can be crucial for assessing the pharmacokinetics and therapeutic efficacy of novel drug candidates. Conversely, the shorter half-life of ²⁰⁶Bi may be preferable for applications where rapid clearance and lower long-term radiation dose to the subject are desired.

The gamma emission profiles of both isotopes are suitable for Single Photon Emission Computed Tomography (SPECT) imaging. The multiple high-energy gamma rays of both ²⁰⁵Bi and ²⁰⁶Bi can be utilized for imaging; however, the selection of appropriate collimators and energy windows is essential to optimize image quality and minimize scatter. The higher intensity of the 803.1 keV gamma ray of ²⁰⁶Bi could potentially offer better counting statistics and improved image quality in SPECT studies compared to the principal emissions of ²⁰⁵Bi.[2] However, without direct comparative phantom or in vivo imaging studies, this remains a theoretical advantage.

Experimental Protocols

Production of ²⁰⁵Bi/²⁰⁶Bi Mixture

A common method for producing a mixture of ²⁰⁵Bi and ²⁰⁶Bi involves the proton bombardment of a natural lead (Pb) target.

G cluster_production Production cluster_decay Decay cluster_purification Purification p_beam Proton Beam (16 MeV) irradiation Irradiation (60 min) p_beam->irradiation pb_target Natural Pb-foil Target pb_target->irradiation decay Decay Period (24 h) irradiation->decay dissolution Dissolve in 7M HNO₃ concentration Concentrate Solution dilution Dilute with Water column_loading Load onto TK 200 Resin Column elution Elute with 0.1 M HCl product ²⁰⁵Bi/²⁰⁶Bi Solution

Caption: Preclinical SPECT/CT imaging workflow.

Detailed Methodology:

  • Animal Model: A suitable tumor-bearing mouse model is prepared.

  • Anesthesia: The mouse is anesthetized to prevent movement during the imaging procedure.

  • Radiotracer Administration: The ²⁰⁵Bi/²⁰⁶Bi-labeled radiotracer is administered via intravenous injection.

  • Image Acquisition: The animal is placed in a preclinical SPECT/CT scanner, and images are acquired at various time points post-injection to assess the biodistribution and pharmacokinetics of the radiotracer.

  • Image Reconstruction and Analysis: The acquired data is reconstructed to generate 3D images, which are then analyzed to quantify the uptake of the radiotracer in different organs and tissues.

Logical Considerations for Radiotracer Selection

The choice between ²⁰⁵Bi and ²⁰⁶Bi as a radiotracer depends on the specific research question and experimental design.

Decision Pathway for Selecting a Bismuth Radiotracer

G start Start: Select Bismuth Radiotracer question1 Need for Longitudinal Study (> 1 week)? start->question1 bi205 Choose ²⁰⁵Bi (t½ = 15.31 d) question1->bi205 Yes question2 Is rapid clearance and lower long-term dose a priority? question1->question2 No end_bi205 End: ²⁰⁵Bi is suitable bi205->end_bi205 bi206 Consider ²⁰⁶Bi (t½ = 6.243 d) end_bi206 End: ²⁰⁶Bi is suitable bi206->end_bi206 question2->bi205 No question2->bi206 Yes

Caption: Decision pathway for radiotracer selection.

Conclusion

Both this compound and Bismuth-206 present as viable radiotracers for preclinical research, particularly in the development of targeted radionuclide therapies. The longer half-life of ²⁰⁵Bi is advantageous for extended in vivo studies, while the shorter half-life of ²⁰⁶Bi may be preferable for applications requiring faster clearance. The choice between these two isotopes should be guided by the specific requirements of the research, including the desired imaging window and the acceptable radiation dose to the animal model. Further studies directly comparing the imaging performance of these two isotopes are warranted to provide a more definitive guide for their selection in SPECT imaging applications.

References

Validation of Bismuth-205 as a SPECT Imaging Surrogate for Bismuth-213 in Targeted Alpha Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of effective targeted alpha therapies (TAT) relies on a thorough understanding of the in vivo behavior of radiopharmaceuticals. Bismuth-213 (Bi-213), a potent alpha-emitter, holds significant promise for cancer treatment. However, its short half-life poses challenges for comprehensive preclinical evaluation, including imaging and dosimetry studies. To overcome this limitation, Bismuth-205 (Bi-205), a longer-lived radioisotope of bismuth, has emerged as a valuable imaging surrogate for Bi-213. This guide provides a detailed comparison of Bi-205 and Bi-213, summarizing their physical properties, and presenting experimental data and protocols to support the validation of Bi-205 for Single Photon Emission Computed Tomography (SPECT) imaging in the preclinical assessment of Bi-213 based radiotherapeutics.

Physicochemical Properties and Decay Characteristics

A fundamental aspect of validating an imaging surrogate is the similarity in chemical behavior, ensuring that the biodistribution of the radiopharmaceutical is dictated by the targeting molecule and not the radionuclide itself. As isotopes of the same element, Bi-205 and Bi-213 exhibit identical chemical properties, making them ideal candidates for a surrogate approach. Their primary differences lie in their decay characteristics, which are crucial for their respective applications in imaging and therapy.

PropertyThis compound (²⁰⁵Bi)Bismuth-213 (²¹³Bi)Reference(s)
Half-life 15.31 days45.6 minutes[1][2]
Primary Decay Mode Electron CaptureBeta Minus (β⁻)[2]
Principal Gamma Emissions for SPECT 703.4 keV (31.7%), 987.7 keV (10.1%), 1764.3 keV (31.4%)440.5 keV (25.94%)[3][4]
Therapeutic Particle Emission NoneAlpha (α) and Beta (β⁻)[5][6]

The longer half-life of Bi-205 allows for a more flexible timeframe for biodistribution and imaging studies, enabling researchers to assess the pharmacokinetics of novel targeting molecules over several days. In contrast, the short half-life of Bi-213 is ideal for therapy, delivering a high dose of radiation to the target site with rapid decay to minimize off-target toxicity.[5] The 440 keV gamma emission of Bi-213 allows for SPECT imaging, enabling the visualization of the therapeutic agent's distribution in vivo.[3][4][5]

Comparative Biodistribution Studies

The core of validating Bi-205 as a surrogate lies in demonstrating comparable in vivo distribution to Bi-213 when attached to the same targeting molecule. Several preclinical studies have utilized Bi-205 (often in combination with Bi-206) to evaluate the pharmacokinetic profiles of new radiopharmaceuticals intended for Bi-213 therapy. These studies have consistently shown that the biodistribution is primarily governed by the targeting vector, supporting the surrogate principle.

While direct head-to-head comparative biodistribution data is limited, the available evidence strongly suggests that Bi-205 accurately predicts the in vivo behavior of Bi-213. For instance, studies developing new chelators for bismuth have used Bi-205/206 to assess the stability and biodistribution of the resulting complexes, with the understanding that these findings are translatable to Bi-213.[5]

A study investigating bevacizumab radioimmunoconjugates reported on the in vivo pharmacokinetics using both Bi-213 and Bi-205/206, indicating the feasibility of using the longer-lived isotopes for such evaluations. Furthermore, research on a DOTAGA-RAMEB conjugate labeled with Ga-68 and Bi-205/206 showed similar tumor accumulation, reinforcing the concept that the targeting molecule dictates localization.

The following table summarizes representative biodistribution data for a Bi-213 labeled compound, highlighting the typical distribution profile observed in preclinical models. While a direct comparison with a Bi-205 labeled equivalent from a single study is not available in the initial search, the data for Bi-213 provides a benchmark for what would be expected with a Bi-205 surrogate.

Biodistribution of Free ²¹³Bi in SCID Mice (%ID/g ± SD) [7]

Organ5 min post-injection15 min post-injection
Blood5.9 ± 1.21.4 ± 0.3
Kidneys24.8 ± 4.518.3 ± 3.2
Liver10.9 ± 2.116.0 ± 2.8
Spleen4.9 ± 0.96.0 ± 1.1

This data demonstrates rapid clearance from the blood and significant uptake in the kidneys and liver for the free radionuclide, which is a critical baseline for assessing the targeting efficacy of a radiolabeled vector.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the validation and use of Bi-205 as a SPECT imaging surrogate for Bi-213.

Radiolabeling of Targeting Molecules with Bismuth Isotopes

The successful labeling of a targeting molecule (e.g., antibody, peptide) with a bismuth isotope is a critical first step. The following protocol is a general guideline and may require optimization for specific molecules and chelators.

Materials:

  • Targeting molecule conjugated with a suitable chelator (e.g., DOTA, DTPA)

  • This compound or Bismuth-213 solution in dilute acid (e.g., 0.1 M HCl)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • Metal-free reaction vials

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase (e.g., 50 mM DTPA)

  • Gamma counter or radio-TLC scanner

Procedure:

  • To a metal-free microcentrifuge tube, add the chelator-conjugated targeting molecule.

  • Add the ammonium acetate buffer to adjust the pH to approximately 5.5.

  • Add the this compound or Bismuth-213 solution to the reaction mixture.

  • Incubate the reaction at the optimal temperature (ranging from room temperature to 95°C) for a specific duration (typically 15-30 minutes).

  • After incubation, determine the radiolabeling efficiency using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

  • Develop the strip using the appropriate mobile phase.

  • Analyze the strip using a gamma counter or radio-TLC scanner to determine the percentage of radiolabeled product versus free radionuclide.

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled conjugate in human serum, providing an indication of its in vivo stability.

Materials:

  • Radiolabeled targeting molecule

  • Fresh human serum

  • Incubator at 37°C

  • Size-exclusion chromatography (SEC) system or ITLC

Procedure:

  • Add a small volume of the radiolabeled conjugate to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

  • Analyze the aliquots by SEC or ITLC to determine the percentage of intact radiolabeled conjugate versus dissociated radionuclide.

In Vivo Biodistribution Study

This study determines the organ distribution of the radiolabeled conjugate in an animal model.

Materials:

  • Radiolabeled targeting molecule

  • Tumor-bearing animal models (e.g., mice, rats)

  • Anesthesia

  • Syringes and needles for injection

  • Gamma counter

Procedure:

  • Administer a known amount of the radiolabeled conjugate to the animal models via intravenous injection.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.

  • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor).

  • Weigh each organ/tissue and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

SPECT Imaging Protocol

This protocol outlines the general procedure for acquiring SPECT images of animals administered with a Bi-205 labeled radiopharmaceutical.

Materials:

  • SPECT/CT scanner equipped with a high-energy collimator

  • Anesthetized animal administered with the Bi-205 labeled conjugate

  • Animal handling and monitoring equipment

Procedure:

  • Anesthetize the animal and position it on the imaging bed of the SPECT/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Set the energy window of the SPECT detector to the principal gamma emission of Bi-205 (e.g., 703.4 keV).

  • Acquire SPECT data for a predetermined duration.

  • Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM).

  • Co-register the SPECT and CT images for anatomical localization of the radiopharmaceutical uptake.

Visualizations

Logical Workflow for Surrogate Validation

cluster_0 Therapeutic Radionuclide cluster_1 Imaging Surrogate cluster_2 Preclinical Evaluation cluster_3 Validation Outcome Bi213 Bismuth-213 (Therapeutic) Radiolabeling Radiolabeling of Targeting Molecule Bi213->Radiolabeling Short Half-life Challenge Bi205 This compound (Imaging Surrogate) Bi205->Radiolabeling Longer Half-life Advantage InVitro In Vitro Stability Radiolabeling->InVitro Biodistribution In Vivo Biodistribution InVitro->Biodistribution SPECT SPECT Imaging Biodistribution->SPECT Validation Validated Surrogate for Preclinical Studies SPECT->Validation

Caption: Workflow for validating Bi-205 as a SPECT surrogate for Bi-213.

Theranostic Approach with Bismuth Isotopes

cluster_0 Diagnostic Pathway cluster_1 Therapeutic Pathway Bi205_SPECT Bi-205 SPECT Imaging Dosimetry Dosimetry Calculation & Treatment Planning Bi205_SPECT->Dosimetry Image-based Quantification Bi213_TAT Bi-213 Targeted Alpha Therapy Dosimetry->Bi213_TAT Personalized Dose Treatment Cancer Cell Kill Bi213_TAT->Treatment Patient Patient with Targetable Cancer Patient->Bi205_SPECT Administer Bi-205 Labeled Vector Patient->Bi213_TAT Administer Bi-213 Labeled Vector

Caption: Theranostic concept using Bi-205 for imaging and Bi-213 for therapy.

References

Comparative In Vivo Stability of Bismuth-205 Chelates: A Head-to-Head Analysis of DOTA and DTPA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data reveals the superior in vivo stability of Bismuth-205 labeled DOTA complexes compared to their DTPA counterparts. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform the selection of chelating agents for targeted alpha therapy and other radiopharmaceutical applications.

The selection of an appropriate chelating agent is paramount in the development of radiopharmaceuticals, directly impacting the stability and in vivo fate of the radiometal complex. This guide focuses on the comparative in vivo stability of two widely used chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid), when complexed with this compound (205Bi).

Executive Summary

Preclinical studies consistently demonstrate that 205Bi-DOTA complexes exhibit significantly higher in vivo stability than 205Bi-DTPA complexes. This is evidenced by prolonged blood retention and reduced accumulation of the radionuclide in non-target tissues such as the kidneys and bone, which are characteristic of the dissociation of the bismuth ion from the chelate. The macrocyclic and pre-organized structure of DOTA provides a more kinetically inert complex with bismuth compared to the more flexible, acyclic DTPA.

Data Presentation: Biodistribution Comparison

The following table summarizes the key quantitative data from comparative biodistribution studies. The data highlights the percentage of injected dose per gram of tissue (%ID/g) in key organs at a specific time point post-injection, illustrating the differing in vivo fates of the radiolabeled complexes.

Organ206Bi-DOTA-103A[1]206Bi-caDTPA-103A[1]Rationale for Comparison
Blood~25-fold higher than 206Bi-caDTPA-103ALowHigher blood levels indicate greater stability of the radiolabeled antibody conjugate in circulation.
Kidney~6-fold lower than 206Bi-caDTPA-103AHighHigh kidney uptake is indicative of dissociation of the radiometal, which is then sequestered by the kidneys.
Tumor (Spleen)90% ID/g9% ID/gEnhanced tumor targeting with the more stable DOTA conjugate.

Note: The data presented is from a study using 206Bi, a surrogate isotope for 205Bi, conjugated to a monoclonal antibody (103A) in a murine leukemia model. The trends in stability are directly applicable to 205Bi.

Experimental Protocols

The following is a detailed methodology for a typical in vivo biodistribution study to compare the stability of radiolabeled chelates, based on protocols described in the cited literature.

Objective: To determine and compare the in vivo stability and biodistribution of 205Bi-DOTA and 205Bi-DTPA conjugated to a targeting molecule (e.g., a monoclonal antibody).

Materials:

  • 205BiCl3 solution

  • DOTA- and DTPA-conjugated targeting molecules

  • Animal model (e.g., normal mice or tumor-bearing xenograft models)

  • Saline solution (sterile, pyrogen-free)

  • Gamma counter

Procedure:

  • Radiolabeling:

    • Conjugates of the targeting molecule with DOTA and DTPA are prepared.

    • Radiolabeling is performed by incubating the conjugates with 205BiCl3 in an appropriate buffer and temperature.

    • Radiochemical purity is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

  • Animal Studies:

    • A cohort of mice is intravenously injected with a defined activity of the 205Bi-labeled conjugates.

    • At predetermined time points (e.g., 1 hour, 24 hours, 48 hours post-injection), groups of animals are euthanized.

  • Biodistribution Analysis:

    • Blood is collected via cardiac puncture.

    • Key organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable) are dissected, weighed, and their radioactivity is measured using a gamma counter.

    • Standards of the injected dose are also counted to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • The %ID/g for each organ is calculated and averaged for each group.

    • Statistical analysis is performed to determine significant differences in organ uptake between the 205Bi-DOTA and 205Bi-DTPA groups.

Mandatory Visualization

The following diagrams illustrate the conceptual difference in stability between DOTA and DTPA and a typical experimental workflow for comparing their in vivo stability.

cluster_0 Chelator Stability Concept Bi This compound DOTA DOTA (Macrocyclic) Bi->DOTA Complexation DTPA DTPA (Acyclic) Bi->DTPA Complexation StableComplex Stable Complex (Inert) DOTA->StableComplex UnstableComplex Less Stable Complex (Labile) DTPA->UnstableComplex Dissociation Dissociation UnstableComplex->Dissociation start Start radiolabeling Radiolabeling (205Bi + DOTA/DTPA-conjugate) start->radiolabeling injection IV Injection into Mice radiolabeling->injection biodistribution Biodistribution at Time Points injection->biodistribution dissection Organ Dissection & Weighing biodistribution->dissection counting Gamma Counting dissection->counting analysis Data Analysis (%ID/g Calculation) counting->analysis comparison Comparative Stability Assessment analysis->comparison end End comparison->end

References

A Comparative Guide to Cross-Validating Bismuth-205 Autoradiography with Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bismuth-205 (²⁰⁵Bi) autoradiography and standard histological techniques. It is designed to assist in the validation and interpretation of data from preclinical studies involving ²⁰⁵Bi-labeled radiopharmaceuticals, particularly in the context of targeted alpha therapy research. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate the integration of these two powerful methodologies for a more complete understanding of radiopharmaceutical distribution and its micro-level biological effects.

Introduction

This compound is a valuable radionuclide for preclinical research, serving as a gamma-emitting surrogate for the therapeutic alpha-emitter Bismuth-213.[1] Its longer half-life allows for more flexible experimental timelines and detailed biodistribution studies. Autoradiography with ²⁰⁵Bi provides a quantitative and visual map of the radiopharmaceutical's distribution within tissues. To ensure the accuracy and biological relevance of these findings, it is crucial to cross-validate the autoradiography data with histology, the gold standard for tissue morphology analysis. This cross-validation allows researchers to correlate the presence of the radionuclide with specific cellular structures and pathological features.

Quantitative Data Presentation

The following tables summarize quantitative data from biodistribution studies of ²⁰⁵Bi-labeled compounds. These studies are essential for understanding the uptake and retention of the radiopharmaceutical in various organs and tissues.

Table 1: Ex Vivo Biodistribution of [²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEB in BxPC-3 Tumor-Bearing Mice

This table presents the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection, providing a quantitative measure of radiopharmaceutical accumulation.

Organ/Tissue30 min p.i. (%ID/g ± SD)60 min p.i. (%ID/g ± SD)90 min p.i. (%ID/g ± SD)
Blood1.5 ± 0.31.1 ± 0.20.8 ± 0.1
Heart0.9 ± 0.20.7 ± 0.10.5 ± 0.1
Lungs1.8 ± 0.41.3 ± 0.31.0 ± 0.2
Liver2.5 ± 0.62.0 ± 0.51.7 ± 0.4
Spleen1.9 ± 0.51.5 ± 0.41.2 ± 0.3
Kidneys15.1 ± 3.812.1 ± 3.09.7 ± 2.4
Stomach1.2 ± 0.31.0 ± 0.20.8 ± 0.2
Pancreas1.1 ± 0.30.9 ± 0.20.7 ± 0.2
Intestine1.4 ± 0.41.1 ± 0.30.9 ± 0.2
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Bone2.1 ± 0.51.7 ± 0.41.4 ± 0.3
Tumor2.8 ± 0.72.5 ± 0.62.2 ± 0.5

Data adapted from ex vivo biodistribution studies of a novel ²⁰⁵/²⁰⁶Bi-labeled compound in a pancreatic cancer model.[2][3]

Table 2: Comparative Uptake of Different ²⁰⁵Bi-Labeled Compounds in Key Organs

This table provides a comparative overview of the biodistribution of different ²⁰⁵Bi-labeled compounds, highlighting how the targeting molecule influences tissue accumulation.

CompoundOrganUptake (%ID/g ± SD)Time Point
²⁰⁵Bi-DOTMPBone~101 h
[²⁰⁵/²⁰⁶Bi]Bi-DOTAGA-RAMEBKidneys15.1 ± 3.830 min
²⁰⁵/²⁰⁶Bi-cDTPA-BevacizumabKidneysHigh-
²⁰⁵/²⁰⁶Bi-CHX-A''-BevacizumabLiverLow-

This table synthesizes data from multiple studies to illustrate the variability in biodistribution based on the chelator and targeting antibody used.[1][2][3][4]

Experimental Protocols

A robust cross-validation study requires a carefully planned experimental workflow that allows for the sequential or parallel analysis of tissue samples by both autoradiography and histology.

This compound Autoradiography Protocol

This protocol outlines the key steps for performing ex vivo autoradiography on tissues from animals administered with a ²⁰⁵Bi-labeled compound.

  • Tissue Harvesting and Freezing: Following the biodistribution study, animals are euthanized at predetermined time points. Organs of interest are excised, rinsed in cold saline, blotted dry, and weighed. Tissues are then rapidly frozen in isopentane (B150273) pre-cooled with liquid nitrogen to minimize ice crystal formation and preserve tissue morphology.

  • Cryosectioning: Frozen tissues are mounted onto a cryostat chuck. Serial sections of 10-20 µm thickness are cut and thaw-mounted onto positively charged microscope slides. Consecutive sections should be collected for autoradiography and histological staining to ensure direct comparison of adjacent tissue regions.

  • Exposure: The slides are air-dried and placed in a light-tight cassette with a phosphor imaging screen or autoradiographic film. The exposure time will depend on the dose administered and the specific activity of the tissue, typically ranging from several hours to days.

  • Image Acquisition and Analysis: After exposure, the phosphor screen is scanned using a phosphor imager, or the film is developed. The resulting digital image provides a quantitative map of the radioactivity distribution. Regions of interest (ROIs) are drawn on the autoradiographs to quantify the signal intensity, which is proportional to the concentration of ²⁰⁵Bi in the tissue.

Histology Protocol

This protocol describes the standard procedure for hematoxylin (B73222) and eosin (B541160) (H&E) staining of tissue sections adjacent to those used for autoradiography.

  • Fixation: Immediately after cryosectioning, the slides designated for histology are fixed in 10% neutral buffered formalin for 10-15 minutes.

  • Staining:

    • Slides are rinsed in distilled water.

    • Stained with hematoxylin to visualize cell nuclei (blue/purple).

    • Rinsed in running tap water.

    • Differentiated in acid-alcohol to remove excess stain.

    • "Blued" in a weak alkaline solution.

    • Counterstained with eosin to visualize cytoplasm and extracellular matrix (pink/red).

  • Dehydration and Mounting: The stained slides are dehydrated through a graded series of ethanol, cleared in xylene, and coverslipped using a permanent mounting medium.

  • Microscopic Analysis: The stained sections are examined under a light microscope to assess tissue morphology, cellular integrity, and any pathological changes.

Mandatory Visualizations

Experimental Workflow Diagram

G Workflow for Cross-Validation of this compound Autoradiography with Histology cluster_animal_study In Vivo Study cluster_tissue_prep Tissue Processing cluster_analysis Parallel Analysis cluster_autorad Autoradiography cluster_histology Histology cluster_correlation Data Integration animal_admin Administration of ²⁰⁵Bi-labeled compound to animal model biodistribution Biodistribution Period animal_admin->biodistribution euthanasia Euthanasia and Tissue Harvesting biodistribution->euthanasia freezing Rapid Freezing of Tissues euthanasia->freezing cryosectioning Cryosectioning of Frozen Tissues freezing->cryosectioning exposure Exposure to Phosphor Screen/Film cryosectioning->exposure Adjacent Section fixation Fixation of Tissue Sections cryosectioning->fixation Adjacent Section scanning Image Acquisition (Phosphor Imager) exposure->scanning quantification Quantitative Analysis of Radioactivity scanning->quantification correlation Co-registration and Correlative Analysis quantification->correlation staining H&E Staining fixation->staining microscopy Microscopic Morphological Analysis staining->microscopy microscopy->correlation

Caption: Experimental workflow for the cross-validation of this compound autoradiography with histology.

Logical Relationship Diagram

G Correlation of Autoradiography Signal with Histological Findings cluster_autorad This compound Autoradiography cluster_histology Histological Analysis cluster_interpretation Interpretation high_signal High Radioactivity Signal (e.g., in Tumor) tumor_tissue Tumor Tissue with Specific Receptor Expression high_signal->tumor_tissue Co-localizes with normal_tissue Normal Tissue (e.g., Muscle Fibers) high_signal->normal_tissue If co-localized, suggests low_signal Low Radioactivity Signal (e.g., in Muscle) low_signal->normal_tissue Co-localizes with correlation_positive Positive Correlation: Targeted Uptake Confirmed tumor_tissue->correlation_positive Leads to normal_tissue->correlation_positive Supports correlation_negative Lack of Correlation: Non-specific Binding or Metabolite Accumulation normal_tissue->correlation_negative Leads to

Caption: Logical diagram illustrating the correlation between autoradiography signals and histological features.

Conclusion

The cross-validation of this compound autoradiography with histology is a critical step in the preclinical evaluation of novel radiopharmaceuticals. This integrated approach provides a more robust and comprehensive dataset, allowing for a definitive correlation between the macroscopic distribution of a drug and its microscopic interaction with tissues. By following standardized protocols and performing careful correlative analysis, researchers can gain deeper insights into the efficacy and safety of targeted alpha therapies, ultimately accelerating their translation to the clinic.

References

A Comparative Guide to the Biodistribution of Bismuth-205 and Indium-111 Labeled Antibodies for Targeted Radionuclide Therapy and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biodistribution profiles of antibodies labeled with Bismuth-205 (²⁰⁵Bi) and Indium-111 (¹¹¹In). As the development of targeted radionuclide therapies advances, understanding the in vivo fate of the delivery vehicle—the monoclonal antibody—is paramount. This compound, a SPECT-imaging surrogate for the therapeutic alpha-emitter Bismuth-213 (²¹³Bi), and the well-established SPECT imaging agent Indium-111, offer critical insights into antibody localization and tumor targeting. This document synthesizes available experimental data to facilitate informed decisions in the design and evaluation of novel radioimmunoconjugates.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of this compound/206 and Indium-111 labeled antibodies in various preclinical models. Data is presented as percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection. It is important to note that biodistribution is highly dependent on the specific antibody, tumor model, and chelator used.

RadionuclideAntibodyChelatorAnimal ModelOrgan/Tumor1 h p.i. (%ID/g)4 h p.i. (%ID/g)24 h p.i. (%ID/g)48 h p.i. (%ID/g)Reference
²⁰⁶Bi 103Aca-DTPANormal BALB/c MiceBlood~1-----INVALID-LINK--[1]
Kidney~15---[1]
SCNBzDTPANormal BALB/c MiceBlood~10---[1]
Kidney~10---[1]
MxDTPANormal BALB/c MiceBlood~15---[1]
Kidney~8---[1]
DOTANormal BALB/c MiceBlood~25---[1]
Kidney~2.5---[1]
103Aca-DTPARauscher Murine LeukemiaSpleen (Tumor)~9---[1]
DOTARauscher Murine LeukemiaSpleen (Tumor)~90---[1]
²⁰⁵Bi/²⁰⁶Bi BevacizumabcDTPA-Blood-4 hours (half-life)----INVALID-LINK--[2]
CHX-A''-Blood-211 hours (half-life)--[2]
¹¹¹In Anti-melanoma (96.5)-Nude mice with melanomaBlood---9.5 ± 1.4--INVALID-LINK--
Tumor (subcutaneous)---2.6 ± 0.5 (T/B ratio)
Liver---9.2 ± 0.9
Spleen---13.5 ± 1.9
cT84.66DOTANude mice with LS174TTumor---57-68--INVALID-LINK--[3]
MC-DOTANude mice with LS174TTumor---57-68[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodistribution studies. Below are generalized protocols for the radiolabeling of antibodies with this compound/206 and Indium-111.

This compound/206 Antibody Radiolabeling Protocol

This protocol is a generalized procedure based on the methodologies described for labeling antibodies with Bismuth radioisotopes.[1][2]

  • Antibody Preparation: The monoclonal antibody is purified and buffer-exchanged into a metal-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5.

  • Chelator Conjugation: A bifunctional chelating agent (e.g., a derivative of DTPA or DOTA) is conjugated to the antibody. The choice of chelator is critical and can significantly impact the in vivo stability of the radioimmunoconjugate.[1] For example, p-SCN-Bn-DOTA is added to the antibody solution at a specific molar ratio and incubated at room temperature.

  • Purification of the Conjugate: The antibody-chelator conjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Radiolabeling: A solution of ²⁰⁵Bi or ²⁰⁶Bi in a suitable buffer (e.g., 0.2 M HCl) is added to the purified antibody-chelator conjugate. The pH of the reaction mixture is adjusted to the optimal range for the specific chelator (typically pH 5.5-6.0). The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Quality Control: The radiochemical purity of the labeled antibody is determined by instant thin-layer chromatography (ITLC). The immunoreactivity of the radiolabeled antibody is assessed using a cell-binding assay.

Indium-111 Antibody Radiolabeling Protocol

This protocol is a generalized procedure based on established methods for labeling antibodies with Indium-111.

  • Antibody Preparation: The antibody is prepared in a metal-free buffer, typically a phosphate (B84403) or carbonate buffer at a specific pH (e.g., pH 8.3).

  • Chelator Conjugation: A bifunctional chelating agent, commonly a derivative of DTPA such as CHX-A''-DTPA, is covalently attached to the antibody. The reaction is typically carried out at room temperature for a set duration.

  • Purification: The resulting immunoconjugate is purified to remove any excess, unconjugated chelator, often using size-exclusion chromatography.

  • Radiolabeling: ¹¹¹InCl₃ in a suitable buffer (e.g., 0.1 M sodium acetate, pH 6.0) is added to the purified antibody-chelator conjugate. The mixture is incubated at room temperature.

  • Quality Control: The radiolabeling efficiency and radiochemical purity are determined using methods like ITLC. The integrity and immunoreactivity of the ¹¹¹In-labeled antibody are also evaluated.

Visualizations

Experimental Workflow for Antibody Radiolabeling and Biodistribution Studies

The following diagram illustrates a typical workflow for preparing and evaluating radiolabeled antibodies.

experimental_workflow cluster_prep Antibody Preparation & Conjugation cluster_radiolabeling Radiolabeling & Quality Control cluster_invivo In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Chelator Chelator Chelator->Conjugation Purification_1 Purification_1 Conjugation->Purification_1 Antibody-Chelator Conjugate Radiolabeling Radiolabeling Purification_1->Radiolabeling Radionuclide ²⁰⁵Bi or ¹¹¹In Radionuclide->Radiolabeling QC Quality Control (Purity, Immunoreactivity) Radiolabeling->QC Radiolabeled Antibody Injection Injection into Animal Model QC->Injection Imaging SPECT/CT Imaging Injection->Imaging Biodistribution Ex Vivo Biodistribution Analysis Injection->Biodistribution

Caption: A generalized workflow for the preparation and in vivo evaluation of radiolabeled antibodies.

Principle of Targeted Alpha Therapy with a SPECT Imaging Surrogate

This diagram illustrates the theranostic concept where a diagnostic radionuclide (like ²⁰⁵Bi) is used to predict the behavior of a therapeutic radionuclide (like ²¹³Bi).

targeted_alpha_therapy cluster_imaging Diagnostic Phase (Imaging) cluster_therapy Therapeutic Phase Bi205_Ab ²⁰⁵Bi-Antibody Conjugate Tumor_Cell_Img Tumor Cell Bi205_Ab->Tumor_Cell_Img Binds to Tumor Antigen SPECT_Imaging SPECT Imaging Tumor_Cell_Img->SPECT_Imaging Gamma Emission for Imaging Bi213_Ab ²¹³Bi-Antibody Conjugate SPECT_Imaging->Bi213_Ab Informs Therapy (Dosimetry, Patient Selection) Tumor_Cell_Therapy Tumor Cell Bi213_Ab->Tumor_Cell_Therapy Binds to Tumor Antigen Alpha_Emission Alpha Particle Emission Tumor_Cell_Therapy->Alpha_Emission Cell_Death Tumor Cell Death Alpha_Emission->Cell_Death Induces DNA Double-Strand Breaks

Caption: Theranostic approach using a ²⁰⁵Bi-labeled antibody for imaging to guide targeted alpha therapy with a ²¹³Bi-labeled antibody.

References

A Comparative Guide to Chelators for Bismuth-205 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is paramount in the development of Bismuth-205 (²⁰⁵Bi) based radiopharmaceuticals. The stability of the resulting metal-ligand complex is critical to ensure the radionuclide remains bound to the targeting molecule in vivo, thereby minimizing off-target radiation exposure and maximizing therapeutic or diagnostic efficacy. This guide provides an objective comparison of commonly evaluated chelators for ²⁰⁵Bi, supported by experimental data, to aid in the rational selection of the optimal chelating agent for your research and development needs.

Key Performance Indicators of this compound Chelators

The efficacy of a chelator for ²⁰⁵Bi radiolabeling is determined by several key parameters. High radiolabeling efficiency is desirable for maximizing the yield of the radiolabeled conjugate. The resulting complex must exhibit high in vitro stability in human serum to prevent premature release of the radionuclide. Furthermore, high in vivo stability is crucial to ensure that the radiopharmaceutical remains intact until it reaches its target, with minimal accumulation of free ²⁰⁵Bi in non-target tissues, particularly the kidneys.[1]

Comparison of Common Chelators for Bismuth

A variety of both acyclic and macrocyclic chelators have been investigated for their ability to form stable complexes with bismuth isotopes. While data specifically for ²⁰⁵Bi is often extrapolated from studies using other bismuth isotopes like ²¹²Bi and ²¹³Bi, the fundamental coordination chemistry remains consistent.[2][3] The following tables summarize the performance of several key chelators based on available experimental data.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorRadiolabeling Efficiency (%)Temperature (°C)pHReference
DTPA Variable, often lowerRoom Temperature5.5 - 6.0[4]
CHX-A"-DTPA >95%Room Temperature5.5[1]
DOTA >95%80-955.5[1][5]
DOTAGA >98%Not specifiedNot specified[6][7]
NETA QuantitativeRoom TemperatureNot specified[8]
3p-C-NETA QuantitativeRoom TemperatureNot specified[8]
PSC 94% (for ²¹²Bi)806.0[5]

Table 2: In Vitro and In Vivo Stability

Chelator ConjugateIn Vitro Stability (Human Serum)In Vivo Stability (Mouse Model)Key FindingsReference
²⁰⁶Bi-DTPA-MAb LowLow kidney retention of free BiPoor stability leading to dissociation in vivo.[1][9]
²⁰⁶Bi-CHX-A"-DTPA-MAb HighLow kidney retention, comparable to ¹²⁵I-MAbCyclohexyl backbone improves stability over DTPA.[1]
²⁰⁵/²⁰⁶Bi-DOTA-RAMEB HighSimilar accumulation to ⁶⁸Ga-DOTAGA-RAMEB in tumors.DOTA forms stable complexes suitable for in vivo applications.[6][7]
²⁰⁵/²⁰⁶Bi-C-NETA HighHigh kidney retention of unconjugated chelate.Shows promise but requires further optimization to reduce renal uptake.[8]
²⁰⁵/²⁰⁶Bi-3p-C-NETA-trastuzumab HighSignificant tumor accumulation without increased kidney uptake.Favorable for room temperature labeling and high in vivo stability.[8]
²⁰⁵/²⁰⁶Bi-C-DEPA-trastuzumab 100% intact after 72hSignificant tumor uptake.Demonstrates excellent serum stability.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in radiolabeling and evaluation of chelators. Below are generalized protocols for key experiments.

This compound Radiolabeling of a Chelator-Antibody Conjugate
  • Preparation of Reagents:

    • Prepare a stock solution of the bifunctional chelator conjugated to the monoclonal antibody (MAb) in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Obtain a solution of ²⁰⁵Bi in a suitable acidic solution (e.g., 0.1 M HCl).

  • Radiolabeling Reaction:

    • To a reaction vial, add the MAb-chelator conjugate.

    • Add the ²⁰⁵Bi solution to the vial. The molar ratio of chelator to bismuth is a critical parameter to optimize.

    • Incubate the reaction mixture at the appropriate temperature (room temperature for some chelators, elevated temperatures for others like DOTA) for a specified time (typically 15-60 minutes).

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ²⁰⁵Bi-MAb-chelator conjugate using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A common ITLC method involves a mobile phase that separates the labeled antibody (remains at the origin) from free ²⁰⁵Bi.

In Vitro Serum Stability Assay
  • Incubation:

    • Add the purified ²⁰⁵Bi-labeled conjugate to a vial containing fresh human serum.

    • Incubate the mixture at 37°C for various time points (e.g., 1, 4, 24, 48, 72 hours).

  • Analysis:

    • At each time point, analyze an aliquot of the serum mixture by size-exclusion HPLC or ITLC to determine the percentage of intact radiolabeled conjugate versus dissociated ²⁰⁵Bi.

In Vivo Biodistribution Study in a Mouse Model
  • Animal Model:

    • Use appropriate mouse models (e.g., normal athymic mice or tumor-bearing mice for targeted radiopharmaceuticals).[1]

  • Administration:

    • Inject a known amount of the ²⁰⁵Bi-labeled conjugate intravenously or intraperitoneally into the mice.

  • Tissue Harvesting and Analysis:

    • At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

    • Harvest key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, bone, muscle, and tumor if applicable).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data reveals the biodistribution profile and the extent of non-target uptake.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in evaluating chelators for this compound radiolabeling.

Radiolabeling_Workflow cluster_start Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_purification Purification Bi205 This compound Solution Reaction Incubation (Temp & Time Dependent) Bi205->Reaction Chelator_MAb Chelator-MAb Conjugate Chelator_MAb->Reaction QC ITLC / HPLC Analysis Reaction->QC Check RCP Purification Size-Exclusion Chromatography (if necessary) QC->Purification If RCP < 95% Product Purified 205Bi-Chelator-MAb QC->Product If RCP > 95% Purification->Product

Caption: Workflow for the radiolabeling of a monoclonal antibody with this compound.

In_Vivo_Evaluation_Workflow Start 205Bi-Labeled Conjugate Injection Intravenous Injection into Mouse Model Start->Injection Time Time Points (1h, 4h, 24h, etc.) Injection->Time Euthanasia Euthanasia Time->Euthanasia Harvest Organ & Tissue Harvesting Euthanasia->Harvest Measurement Gamma Counting Harvest->Measurement Analysis Calculate %ID/g Measurement->Analysis

Caption: Workflow for the in vivo biodistribution study of a this compound radiopharmaceutical.

Conclusion

The choice of a chelator for ²⁰⁵Bi radiolabeling significantly impacts the in vivo performance of the resulting radiopharmaceutical. While macrocyclic chelators like DOTA and its derivatives generally offer high thermodynamic stability, acyclic chelators such as the cyclohexyl derivatives of DTPA can provide rapid labeling kinetics at room temperature with sufficient in vivo stability.[1] More recent developments with chelators like 3p-C-NETA show great promise for efficient, room-temperature labeling and excellent in vivo stability.[8] The experimental data and protocols presented in this guide are intended to provide a solid foundation for researchers to select and evaluate the most suitable chelator for their specific this compound based radiopharmaceutical development. Careful consideration of the trade-offs between labeling conditions, stability, and in vivo behavior is essential for success.

References

A Researcher's Guide to Confirming the Targeting Specificity of Bismuth-205 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, ensuring that a radiolabeled antibody specifically targets tumor cells is paramount to creating effective and safe targeted alpha therapies (TAT). Bismuth-205 (²⁰⁵Bi), a cyclotron-produced radionuclide, offers a unique set of properties for imaging and dosimetry studies that can predict the behavior of its therapeutic counterpart, Bismuth-213 (²¹³Bi). This guide provides a comparative framework for confirming the targeting specificity of ²⁰⁵Bi-labeled antibodies, detailing essential experimental protocols and presenting comparative data to inform the selection of optimal reagents and methodologies.

The specificity of a radiolabeled antibody hinges on two components: the inherent specificity of the monoclonal antibody (mAb) for its target antigen and the stability of the link between the antibody and the radionuclide. Loss of specificity can lead to off-target radiation effects and diminished therapeutic efficacy. Therefore, a rigorous, multi-step validation process is essential.

The Workflow for Specificity Confirmation

The process of validating a novel ²⁰⁵Bi-labeled antibody involves a sequence of in vitro and in vivo experiments designed to assess its stability, immunoreactivity, and targeting capabilities. This workflow ensures that the final radioimmunoconjugate is both stable and highly specific for the intended cancer cells.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation cluster_3 Outcome A Antibody Selection & Pre-validation B Conjugation with Bifunctional Chelator A->B C Radiolabeling with ²⁰⁵Bi B->C D Quality Control (Purity, Stability) C->D E Immunoreactivity Assay D->E F Cell Binding Assay (Kd & Bmax) E->F G Specificity Test (Antigen vs. Control Cells) F->G H Xenograft Model Development G->H I Biodistribution Study (%ID/g) H->I J SPECT/CT Imaging (Optional) I->J K Confirmation of Targeting Specificity J->K G cluster_0 Setup cluster_1 Dosing & Monitoring cluster_2 Sample Collection cluster_3 Analysis A Implant Tumor Cells (e.g., subcutaneous) B Allow Tumors to Grow (100-200 mm³) A->B C Randomize Mice into Time-point Groups (n=4-5) B->C D Inject ²⁰⁵Bi-Antibody (IV, tail vein) C->D E Record Injected Dose (using a standard) D->E F Monitor Animal Health D->F G Euthanize at Pre-defined Time Points (e.g., 4, 24, 72h) F->G H Collect Blood & Organs (Tumor, Kidney, Liver, etc.) G->H I Weigh Tissues H->I J Count Radioactivity (Gamma Counter) I->J K Calculate % Injected Dose per Gram (%ID/g) J->K L Calculate Tumor-to-Organ Ratios K->L

Validating Quantitative Bismuth-205 SPECT: A Comparative Guide to Ex Vivo Counting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of in vivo imaging is paramount for preclinical studies and the advancement of radiopharmaceuticals. This guide provides a framework for the validation of quantitative Single Photon Emission Computed Tomography (SPECT) using Bismuth-205 (²⁰⁵Bi) against the gold standard of ex vivo tissue counting.

This compound, a gamma-emitting isotope, serves as a valuable diagnostic surrogate for the therapeutic alpha-emitter Bismuth-213 in targeted alpha therapy research. Accurate quantification of ²⁰⁵Bi distribution in vivo is crucial for dosimetry estimates and predicting the efficacy and toxicity of its therapeutic counterpart. This guide outlines the experimental protocols necessary to perform a robust comparison and presents data in a clear, structured format for easy interpretation.

Comparative Data Summary

The following tables present a template for summarizing the quantitative data obtained from in vivo SPECT imaging and ex vivo biodistribution studies. The data should be expressed as the percentage of the injected dose per gram of tissue (%ID/g) to allow for direct comparison between the two methods.

Table 1: Comparison of Quantitative ²⁰⁵Bi SPECT and Ex Vivo Counting in Major Organs

OrganQuantitative SPECT (%ID/g ± SD)Ex Vivo Counting (%ID/g ± SD)Percent Difference (%)
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Muscle
Bone

Table 2: Tumor Uptake and Tumor-to-Tissue Ratios

ParameterQuantitative SPECTEx Vivo Counting
Tumor (%ID/g ± SD)
Tumor-to-Blood Ratio
Tumor-to-Muscle Ratio
Tumor-to-Kidney Ratio

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for the successful validation of quantitative SPECT imaging. The following sections detail the key methodologies for both the in vivo imaging and ex vivo counting procedures.

I. Quantitative this compound SPECT/CT Imaging Protocol
  • Radiopharmaceutical Preparation and Quality Control:

    • Prepare the ²⁰⁵Bi-labeled targeting molecule.

    • Perform radiochemical purity testing (e.g., using instant thin-layer chromatography) to ensure a high labeling efficiency (>95%).

  • Animal Model:

    • Utilize an appropriate tumor-bearing animal model (e.g., xenograft or syngeneic mouse model).

    • Administer a known activity of the ²⁰⁵Bi-radiopharmaceutical intravenously (tail vein). The injected activity should be accurately measured using a dose calibrator.

  • SPECT/CT Image Acquisition:

    • Anesthetize the animal at a predetermined time point post-injection (e.g., 1, 4, 24 hours).

    • Position the animal on the SPECT/CT scanner bed.

    • Acquire a whole-body CT scan for anatomical reference and attenuation correction.

    • Perform the SPECT acquisition using appropriate energy windows for the gamma emissions of ²⁰⁵Bi (e.g., 176 keV, 703 keV, 988 keV). Use a suitable collimator (e.g., medium-energy).

  • Image Reconstruction and Quantification:

    • Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and detector response.

    • Co-register the SPECT and CT images.

    • Draw volumes of interest (VOIs) on the CT images for the tumor and major organs.

    • Quantify the activity concentration within each VOI from the SPECT images.

    • Convert the activity concentration to %ID/g using the decay-corrected injected dose and the volume of the VOI.

II. Ex Vivo Biodistribution and Counting Protocol
  • Tissue Harvesting:

    • Immediately following the final SPECT/CT scan, euthanize the animal.

    • Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Blot the tissues to remove excess blood and weigh each sample accurately.

  • Gamma Counting:

    • Place each tissue sample in a pre-tared tube.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Include standards of the injected radiopharmaceutical with known activity to create a calibration curve.

  • Data Analysis:

    • Calculate the %ID/g for each tissue sample using the following formula: %ID/g = (Counts in tissue / Weight of tissue in g) / (Total injected counts) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the validation process, from radiopharmaceutical preparation to the final data comparison.

G cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Ex Vivo Phase cluster_3 Data Analysis & Comparison A Radiolabeling of Targeting Molecule with ²⁰⁵Bi B Radiochemical Purity (>95%) A->B C Animal Model with Tumor D Intravenous Injection of ²⁰⁵Bi-Radiopharmaceutical C->D E Quantitative SPECT/CT Imaging D->E F Euthanasia and Tissue Harvesting E->F I SPECT Image Quantification (%ID/g) E->I G Weighing of Tissue Samples F->G H Gamma Counting of Radioactivity G->H J Ex Vivo Biodistribution Calculation (%ID/g) H->J K Comparative Analysis and Validation I->K J->K

Caption: Workflow for validating quantitative ²⁰⁵Bi SPECT against ex vivo counting.

The Theranostic Promise of Bismuth-205: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Bismuth-205-labeled agents for SPECT imaging and their potential pairing with therapeutic Bismuth isotopes, benchmarked against established theranostic alternatives.

In the rapidly evolving landscape of nuclear medicine, the quest for ideal theranostic pairs—closely matched diagnostic and therapeutic radionuclides—is paramount for advancing personalized cancer treatment. This compound (²⁰⁵Bi), a gamma-emitting isotope, has emerged as a compelling candidate for Single Photon Emission Computed Tomography (SPECT) imaging. Its favorable decay characteristics and chemical synergy with therapeutic alpha-emitting bismuth isotopes, such as Bismuth-213 (²¹³Bi), position it as a potentially powerful tool in the oncologist's arsenal. This guide provides a comprehensive comparison of ²⁰⁵Bi-labeled agents with other established theranostic agents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

This compound: A Diagnostic Partner for Alpha-Particle Therapy

This compound decays by electron capture with a half-life of 15.31 days, emitting gamma rays suitable for SPECT imaging.[1] This half-life allows for imaging over several days, which is compatible with the biological half-life of monoclonal antibodies and other large targeting molecules. The true theranostic potential of ²⁰⁵Bi lies in its role as a diagnostic surrogate for therapeutic alpha-emitters like ²¹³Bi. The identical chemistry of bismuth isotopes ensures that the biodistribution of a ²⁰⁵Bi-labeled agent will accurately predict the localization of its therapeutic ²¹³Bi-labeled counterpart, allowing for precise patient selection and dosimetry calculations before therapy.

Performance Comparison: this compound vs. The Field

To objectively assess the potential of ²⁰⁵Bi-labeled agents, we compare their preclinical performance with agents labeled with other theranostic radionuclides. For this comparison, we will focus on agents targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in breast and other cancers, using the monoclonal antibody trastuzumab as the targeting vector. While specific data for ²⁰⁵Bi-trastuzumab is limited, data from ²⁰⁶Bi-labeled antibodies, which have very similar chemical and imaging properties, will be used as a surrogate.

Table 1: Comparison of Radionuclide Properties
RadionuclideHalf-lifeDecay ModePrimary Emissions for Imaging (keV)Therapeutic Counterpart
This compound (²⁰⁵Bi) 15.31 daysEC703.4, 987.8, 1764.4Bismuth-213 (α)
Lutetium-177 (¹⁷⁷Lu) 6.73 daysβ⁻, γ113, 208Lutetium-177 (β⁻)
Gallium-68 (⁶⁸Ga) 67.71 minβ⁺511 (PET)Lutetium-177 (β⁻), Actinium-225 (α)
Zirconium-89 (⁸⁹Zr) 78.41 hoursβ⁺, γ511 (PET), 909-
Indium-111 (¹¹¹In) 2.80 daysEC171, 245Yttrium-90 (β⁻), Actinium-225 (α)
Table 2: Preclinical Biodistribution of HER2-Targeted Agents (% Injected Dose per Gram - %ID/g)
AgentTimepointTumorBloodLiverKidneysSpleenReference
²⁰⁶Bi-DOTA-Antibody 1 hr90.0----[2]
¹⁷⁷Lu-DOTA-Trastuzumab 96 hr19.08 ± 3.2310.06 ± 2.756.70 ± 1.714.24 ± 0.625.69 ± 2.12[3]
⁶⁸Ga-NOTA-Trastuzumab 1 hr11.2 ± 1.510.5 ± 1.14.3 ± 0.55.1 ± 0.71.8 ± 0.3[4]
⁸⁹Zr-DFO-Trastuzumab 120 hr35.0 ± 10.05.0 ± 1.010.0 ± 2.05.0 ± 1.04.0 ± 1.0[5]
¹¹¹In-DTPA-Trastuzumab 48 hr35.02 ± 6.5110.54 ± 1.326.23 ± 1.114.87 ± 0.987.34 ± 1.23[6]
²¹²Pb-Trastuzumab 24 hr8.0 ± 2.04.0 ± 1.08.0 ± 1.512.0 ± 2.020.0 ± 5.0[7]

Note: The data for ²⁰⁶Bi-DOTA-Antibody is for a different antibody and tumor model but illustrates the high tumor uptake achievable with Bismuth radioimmunoconjugates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the key experiments involved in assessing the theranostic potential of a ²⁰⁵Bi-labeled agent.

Protocol 1: Radiolabeling of Trastuzumab with this compound

This protocol outlines the conjugation of a chelator to the antibody followed by radiolabeling with ²⁰⁵Bi. The chelator, such as a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid), is essential for stably binding the bismuth radionuclide to the antibody.

Materials:

  • Trastuzumab

  • Bifunctional chelator (e.g., p-SCN-Bn-DOTA or CHX-A"-DTPA)

  • This compound chloride (²⁰⁵BiCl₃) in dilute HCl

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.5)

  • PD-10 desalting columns

  • Radio-TLC or radio-HPLC system

Procedure:

  • Antibody-Chelator Conjugation:

    • Prepare a solution of trastuzumab in sodium bicarbonate buffer.

    • Add a 10- to 20-fold molar excess of the bifunctional chelator (dissolved in DMSO) to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Purify the antibody-chelator conjugate using a PD-10 desalting column equilibrated with PBS.

    • Determine the protein concentration and the average number of chelators per antibody molecule.

  • Radiolabeling:

    • To a solution of the DOTA-conjugated trastuzumab in ammonium acetate buffer, add the ²⁰⁵BiCl₃ solution.

    • Adjust the pH to 5.5 if necessary.

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes.

    • Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.

    • If necessary, purify the radiolabeled antibody using a PD-10 column to remove any unbound ²⁰⁵Bi.

Protocol 2: In Vivo Biodistribution Study

This protocol describes the assessment of the distribution of the radiolabeled antibody in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with HER2-positive xenografts)

  • ²⁰⁵Bi-labeled trastuzumab

  • Saline solution

  • Anesthesia

  • Gamma counter

Procedure:

  • Administer a known amount of ²⁰⁵Bi-labeled trastuzumab (typically 1-5 µCi) to each mouse via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 24, 48, 72, and 168 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).

  • Dissect and collect major organs and tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, bone, etc.).

  • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Also, count an aliquot of the injected dose as a standard.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 3: Preclinical SPECT/CT Imaging

This protocol outlines the procedure for acquiring SPECT/CT images to visualize the biodistribution of the ²⁰⁵Bi-labeled antibody.

Materials:

  • Tumor-bearing mice

  • ²⁰⁵Bi-labeled trastuzumab

  • Anesthesia

  • Preclinical SPECT/CT scanner

Procedure:

  • Anesthetize the mouse and position it on the scanner bed.

  • Administer the ²⁰⁵Bi-labeled trastuzumab (typically 50-100 µCi) via intravenous injection.

  • Acquire SPECT images at various time points post-injection. The energy windows for the gamma camera should be centered around the prominent gamma emissions of ²⁰⁵Bi (e.g., 703 keV).

  • Following the SPECT acquisition, a CT scan is performed for anatomical co-registration.

  • Reconstruct the images and analyze the regions of interest (ROIs) to quantify the radioactivity uptake in the tumor and other organs.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the decay scheme of this compound, the general workflow for developing a radiolabeled antibody, and a simplified signaling pathway for HER2.

Bismuth205_Decay_Scheme Decay Scheme of this compound 205Bi This compound (²⁰⁵Bi) Z=83, N=122 Half-life: 15.31 d 205Pb Lead-205 (²⁰⁵Pb) Z=82, N=123 (Stable) 205Bi->205Pb Electron Capture (EC) γ-emissions for SPECT

Caption: Decay of this compound to stable Lead-205 via electron capture.

Caption: From antibody to clinical candidate: a preclinical workflow.

HER2_Signaling Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trastuzumab Trastuzumab HER2 HER2 Trastuzumab->HER2 Binding & Inhibition PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Trastuzumab inhibits HER2-mediated pro-survival signaling.

Conclusion: The Bright Future of Bismuth-Based Theranostics

This compound-labeled agents, particularly when paired with therapeutic bismuth isotopes, hold significant promise for the future of cancer theranostics. The ability to visualize tumor targeting and predict therapeutic efficacy with a diagnostic agent that has identical chemistry to its therapeutic counterpart is a cornerstone of personalized medicine. While more preclinical studies with direct comparisons are needed to fully elucidate the advantages and limitations of ²⁰⁵Bi-based agents, the existing data suggests that their performance is comparable to, and in some aspects, potentially superior to other established theranostic radionuclides. The high tumor uptake observed with bismuth-labeled antibodies, combined with the potent cell-killing ability of alpha-emitters, presents a compelling case for the continued development and clinical translation of this promising class of radiopharmaceuticals.

References

A Comparative Guide to Cyclotron Production of Bismuth Isotopes for Research and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cyclotron production yields for various bismuth isotopes, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and advancement of these production techniques.

Quantitative Production Yields of Bismuth Isotopes

The following table summarizes the cyclotron production yields of several bismuth isotopes and the parent nuclide of Bi-213, Actinium-225. The data is compiled from various experimental studies, highlighting different production routes and key parameters.

IsotopeTarget MaterialProjectileBeam Energy (MeV)Thick Target YieldSaturation YieldReference
Bi-205 Natural Lead (Pb)Proton (p)67.5 -> 8.81.72 ± 0.23 mCi/µAh (63.6 ± 8.5 MBq/µAh)-[1][2]
Bi-206 Natural Lead (Pb)Proton (p)67.5 -> 8.82.72 ± 0.37 mCi/µAh (100.6 ± 13.7 MBq/µAh)-[1][2]
Ac-225 (parent of Bi-213)Radium-226 (Ra-226)Proton (p)15.6~0.065 MBq/µAh (from 2.4 MBq yield with 20 µA for 5h)-[3][4]
Ac-225 (parent of Bi-213)Radium-226 (Ra-226)Proton (p)16.8-Peak cross-section, yield data requires calculation from cross-section[1]

Note on Bi-212 and Bi-213 Production: Direct cyclotron production of Bismuth-212 and Bismuth-213 is not a common or efficient method. These therapeutically important alpha-emitting isotopes are typically obtained from the decay of their parent radionuclides.

  • Bismuth-213 is obtained from a 225Ac/213Bi generator. The parent, Actinium-225, can be produced in a cyclotron.

  • Bismuth-212 is a decay product of Lead-212, which is obtained from a 224Ra/212Pb generator. The cyclotron production of Radium-224 is not a widely established method.

Experimental Protocols

Production of Bi-205 and Bi-206

1. Target Preparation:

  • Natural lead foils of high purity are used as the target material.

  • For low-intensity beams, thin lead foils can be used without special containment.

  • For higher beam currents, thicker lead targets are encapsulated in aluminum containers, sealed with O-rings against stainless-steel windows, and are water-cooled.[1]

2. Irradiation:

  • The stacked-foil technique is employed, where multiple foils of the target material and monitor foils (e.g., copper, aluminum) are arranged in a stack.

  • The stack is irradiated with a proton beam from a cyclotron. For example, the external proton beam of the 1.93-m isochronous cyclotron at the University of California, Davis has been used.[1]

  • The proton beam energy can be varied, for instance, in the range of 67.5 to 8.8 MeV, to determine the excitation functions and optimize yields.[1]

3. Radiochemical Separation:

  • After irradiation, the lead target is dissolved in nitric acid (HNO3).[1]

  • Lead is then precipitated as lead nitrate (B79036) (Pb(NO3)2) by adding more concentrated HNO3 and removed by filtration.[1]

  • The filtrate containing the bismuth radioisotopes is diluted and passed through an anion-exchange column.[1]

  • Bismuth isotopes are retained on the resin, while lead and other impurities are eluted.[1]

  • The bismuth isotopes are subsequently eluted from the column.[1]

4. Yield Measurement:

  • The activity of the produced bismuth isotopes is measured using gamma-ray spectrometry with a high-resolution detector.[1]

  • The yield is typically expressed in millicuries per microampere-hour (mCi/µAh) or megabecquerels per microampere-hour (MBq/µAh).[1]

Production of Ac-225 (Parent of Bi-213)

1. Target Preparation:

  • Radium-226 is used as the target material. Due to its high radiotoxicity, it requires careful handling in specialized facilities.

  • The 226Ra can be prepared by electroplating it onto a target backing. For instance, about 37 MBq of 226Ra has been successfully deposited in a target box.[3][4]

2. Irradiation:

  • The 226Ra target is irradiated with a proton beam from a cyclotron.

  • The optimal proton energy for the 226Ra(p,2n)225Ac reaction is around 15-17 MeV.[2][5] For example, a 15.6 MeV proton beam at 20 µA for 5 hours has been used.[3][4]

3. Radiochemical Separation:

  • After irradiation, the target is dissolved.

  • A chemical separation process is employed to isolate the produced 225Ac from the bulk of the 226Ra target and other reaction byproducts. This is often achieved using ion-exchange chromatography with functional resins and varying concentrations of nitric acid.[3][4]

  • A cooling period of 2-3 weeks for the separated actinium fraction allows for the decay of the major byproduct, 226Ac, thereby increasing the radionuclidic purity of the 225Ac. A secondary purification step is then performed.[3][4]

4. Yield Measurement:

  • The activity of the produced 225Ac is quantified. Yields of around 2.4 MBq have been obtained at the end of bombardment from a 37 MBq 226Ra target.[3][4]

Visualizing Production and Experimental Processes

Experimental_Workflow_Bi_Production Experimental Workflow for Cyclotron Production of Bismuth Isotopes cluster_target_prep 1. Target Preparation cluster_irradiation 2. Cyclotron Irradiation cluster_processing 3. Radiochemical Processing cluster_analysis 4. Quality Control & Yield Measurement TargetMaterial Select Target Material (e.g., Natural Pb, Enriched Ra-226) TargetFabrication Fabricate Target (e.g., Foils, Electroplating) TargetMaterial->TargetFabrication TargetEncapsulation Encapsulate & Cool Target TargetFabrication->TargetEncapsulation Irradiation Irradiate Target TargetEncapsulation->Irradiation Cyclotron Cyclotron ProtonBeam Generate Proton Beam Cyclotron->ProtonBeam ProtonBeam->Irradiation Dissolution Dissolve Irradiated Target Irradiation->Dissolution Separation Chemical Separation (e.g., Precipitation, Ion Exchange) Dissolution->Separation Purification Purify Bismuth Isotopes Separation->Purification GammaSpec Gamma-Ray Spectrometry Purification->GammaSpec PurityAnalysis Radionuclidic Purity Check GammaSpec->PurityAnalysis YieldCalc Calculate Production Yield GammaSpec->YieldCalc

Caption: Experimental workflow for bismuth isotope production.

Nuclear_Reaction_Pathways Nuclear Reaction Pathways for Bismuth Isotope Production cluster_bi_direct Direct Production cluster_bi_indirect Indirect Production (via Parent) Pb_target Natural Pb Bi205 Bi-205 Pb_target->Bi205 (p,xn) Bi206 Bi-206 Pb_target->Bi206 (p,xn) p_beam1 Proton Beam p_beam1->Pb_target Ra226_target Ra-226 Ac225 Ac-225 Ra226_target->Ac225 (p,2n) p_beam2 Proton Beam p_beam2->Ra226_target Bi213 Bi-213 Ac225->Bi213 α decay (t½ = 9.9 d)

Caption: Nuclear reaction pathways for bismuth isotopes.

References

Safety Operating Guide

Proper Disposal of Bismuth-205: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials are paramount. This document provides essential, step-by-step guidance for the proper disposal of Bismuth-205 (²⁰⁵Bi), ensuring laboratory safety and regulatory compliance.

This compound is a cyclotron-produced radioisotope with a relatively short half-life, making it a candidate for the "decay-in-storage" (DIS) disposal method. This procedure allows for the safe on-site management of the waste until its radioactivity has diminished to background levels, at which point it can be disposed of as non-radioactive waste. Adherence to institutional and national regulations is critical throughout this process.

Radiological Data for this compound

A clear understanding of the radiological properties of this compound is fundamental to its safe management. The following table summarizes key quantitative data for this isotope.

PropertyValue
Half-life (T½) 15.31 days[1]
Decay Mode Electron Capture (EC)
Primary Emissions Gamma (γ) rays, X-rays
Daughter Product Lead-205 (²⁰⁵Pb) (practically stable)
Recommended Decay Period 10 half-lives (approximately 154 days)

Experimental Protocol: Decay-in-Storage (DIS) for this compound Waste

This protocol outlines the detailed methodology for the disposal of this compound waste via decay-in-storage. This procedure should be performed in accordance with your institution's Radiation Safety Manual and under the supervision of the designated Radiation Safety Officer (RSO).

1. Waste Segregation and Collection:

  • 1.1. At the point of generation, segregate this compound waste from all other radioactive and non-radioactive waste streams.

  • 1.2. Use designated, properly labeled waste containers. The label must include the radiation symbol, the words "Caution, Radioactive Material," the isotope (this compound), the initial date of waste accumulation, and the estimated activity.

  • 1.3. Separate waste by physical form:

    • Dry Solid Waste: Gloves, absorbent paper, plasticware, etc. Place in a durable plastic bag within the designated waste container.

    • Liquid Waste: Aqueous solutions. Collect in a shatter-resistant container (e.g., plastic or coated glass). Do not mix with organic solvents.

    • Sharps Waste: Needles, scalpels, and other contaminated sharp objects. Place in a designated, puncture-proof sharps container.

2. Waste Storage and Decay:

  • 2.1. Once a waste container is full, seal it securely.

  • 2.2. Transfer the sealed container to a designated and approved radioactive waste storage area. This area must be secure, shielded, and properly posted with radiation warning signs to prevent unauthorized access.

  • 2.3. Maintain a detailed log for each container, including the date it was placed in storage.

  • 2.4. Allow the this compound waste to decay for a minimum of 10 half-lives (approximately 154 days).

3. Post-Decay Survey and Disposal:

  • 3.1. After the 10-half-life decay period, transport the container to a low-background area for surveying.

  • 3.2. Using a calibrated radiation survey meter appropriate for detecting the gamma emissions of this compound (e.g., a Geiger-Müller counter or a scintillation detector), monitor all surfaces of the waste container.

  • 3.3. The radiation levels must be indistinguishable from background radiation.

  • 3.4. If the survey indicates radiation levels above background, the container must be returned to storage for further decay and re-surveyed at a later date.

  • 3.5. Once the waste is confirmed to be at background levels, all radioactive labels and markings must be removed or completely defaced.

  • 3.6. The now non-radioactive waste can be disposed of according to its chemical and physical properties (e.g., as regular laboratory trash, biohazardous waste, or chemical waste).

  • 3.7. Meticulously document the final disposal, including the date, survey instrument used, background reading, final survey reading, and the name of the individual performing the survey. Retain these records as required by your institution and regulatory agencies.

Logical Workflow for this compound Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste.

Bismuth205_Disposal_Workflow start Start: this compound Waste Generation segregate Segregate Waste by Form (Solid, Liquid, Sharps) start->segregate label_container Label Container Correctly (Isotope, Date, Activity) segregate->label_container store Secure Storage in Designated Area (Minimum 10 Half-Lives) label_container->store survey Survey Waste in Low-Background Area store->survey check_activity Is Radioactivity Indistinguishable from Background? survey->check_activity return_to_storage Return to Storage for Further Decay check_activity->return_to_storage No deface_labels Completely Remove or Deface All Radioactive Labels check_activity->deface_labels  Yes return_to_storage->store dispose Dispose of as Non-Radioactive Waste deface_labels->dispose record Document Final Disposal and Survey dispose->record end End of Process record->end

Caption: Workflow for the decay-in-storage disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bismuth-205

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, procedural guidance for the safe handling and disposal of Bismuth-205 (²⁰⁵Bi), a radionuclide with significant applications in research and medicine. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the environment.

This compound is a cyclotron-produced radionuclide that decays by electron capture and positron (β+) emission with a half-life of 15.31 days. Its decay is accompanied by the emission of gamma (γ) radiation, which necessitates specific personal protective equipment (PPE) and handling procedures to mitigate radiation exposure.

Radiological Properties of this compound

A summary of the key radiological data for this compound is presented below. This information is fundamental for understanding the associated hazards and for designing appropriate safety measures.

PropertyValue
**Half-life (T₁⸝₂) **15.31 days
Decay Modes Electron Capture, Positron (β+) Emission
Primary Gamma Ray Energies (MeV) & Intensities (%) 0.703 (31.1%), 0.579 (5.4%), 0.570 (4.3%), 1.764 (3.1%)
Mean Photon Energy (MeV) 1.6913
Mean Electron Energy (MeV) 0.03459

Personal Protective Equipment (PPE) and Shielding

The primary radiological hazard associated with this compound is external exposure to gamma radiation. The principles of time, distance, and shielding are paramount in minimizing dose.

Standard Laboratory PPE

When handling any chemical, including solutions of this compound, standard laboratory PPE is required:

  • Safety glasses with side shields.

  • Laboratory coat .

  • Impermeable gloves (e.g., nitrile gloves).[1][2]

Radiological Shielding

Due to the emission of high-energy gamma rays, additional shielding is mandatory when working with this compound. The required thickness of shielding material depends on the activity of the source and the energy of the gamma radiation. The following tables provide the half-value layer (HVL) and tenth-value layer (TVL) for common shielding materials at energies relevant to this compound. The HVL is the thickness of material required to reduce the radiation intensity by half, while the TVL reduces it to one-tenth.

Shielding Data for this compound Gamma Emissions

Gamma Energy (MeV)Shielding MaterialHalf-Value Layer (HVL)Tenth-Value Layer (TVL)
~0.7 MeV Lead (Pb)~8 mm~26 mm
Concrete~48 mm~159 mm
~1.8 MeV Lead (Pb)~15 mm~50 mm
Concrete~76 mm~252 mm

Note: These values are interpolated from available data for similar gamma energies and should be used as a conservative estimate. Always use a calibrated survey meter to confirm dose rates.

Practical Shielding Recommendations:

  • Work with this compound behind lead shielding (L-block) of appropriate thickness.

  • Use lead bricks to create additional shielding around the work area as needed.

  • Store stock solutions and waste in lead containers ("pigs").

Experimental Protocol: Handling an Unsealed this compound Source

This protocol outlines the essential steps for safely handling an unsealed source of this compound in a typical laboratory setting.

Preparation and Pre-Work Survey
  • Designate a Work Area: Cordon off a specific area for radioactive work, preferably within a fume hood. Cover the work surface with absorbent paper.

  • Assemble Materials: Gather all necessary equipment, including PPE, shielding, handling tools (tongs, forceps), and waste containers.

  • Perform a Background Survey: Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) to measure the background radiation level in the work area. Record this value in your laboratory notebook.

Handling the Radionuclide
  • Don PPE: Put on your lab coat, safety glasses, and two pairs of gloves.

  • Introduce the Source: Place the shielded container with the this compound stock solution behind the L-block.

  • Perform Aliquoting: Using remote handling tools, open the stock vial and transfer the required amount of the radioactive solution to a new container.

  • Monitor for Contamination: Frequently monitor your gloves and the work area for any spills or contamination during the procedure. If contamination is detected on your outer gloves, remove and dispose of them in the designated radioactive waste container and put on a new pair.

Post-Procedure and Decontamination
  • Secure the Source: Tightly cap the stock solution and all samples containing this compound and place them in shielded containers.

  • Clean the Work Area: Carefully fold the absorbent paper inwards and dispose of it in the solid radioactive waste container. Clean the work surface with a suitable decontamination solution.

  • Final Survey: Perform a thorough survey of the work area, your hands (with gloves on), and your lab coat. The readings should be at or near background levels.

  • Remove PPE: Remove your gloves and lab coat and place them in the appropriate receptacles. Wash your hands thoroughly.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep1 Designate Work Area prep2 Assemble Materials & Shielding prep1->prep2 prep3 Perform Background Survey prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Introduce Source Behind Shielding handle1->handle2 handle3 Aliquot Radionuclide handle2->handle3 handle4 Monitor for Contamination handle3->handle4 post1 Secure Source handle4->post1 post2 Clean & Decontaminate Work Area post1->post2 post3 Perform Final Survey post2->post3 post4 Remove PPE & Wash Hands post3->post4

Caption: A logical workflow for handling unsealed this compound.

Operational and Disposal Plan

Due to its relatively short half-life, this compound is a good candidate for decay-in-storage (DIS).[3] This means that the radioactive waste can be stored securely until it has decayed to background levels, at which point it can be disposed of as non-radioactive waste. A minimum of 10 half-lives (approximately 153 days for this compound) is typically required for decay-in-storage.[4]

Waste Segregation

Proper segregation of radioactive waste is crucial. At the point of generation, waste should be separated into the following categories:

  • Dry Solid Waste: Gloves, absorbent paper, plasticware.

  • Liquid Waste: Aqueous solutions. Note: Do not mix with hazardous chemical waste if possible.

  • Sharps Waste: Needles, pipette tips.

Step-by-Step Disposal Procedure
  • Collection:

    • Place waste into clearly labeled, dedicated containers for each waste stream.

    • The containers should be shielded appropriately, especially for liquid waste which may contain higher concentrations of the radionuclide.

    • Attach a radioactive waste tag to each container, detailing the isotope (²⁰⁵Bi), the initial activity and date, and the laboratory of origin.

  • Decay-in-Storage:

    • Move the sealed and labeled waste containers to a designated and secure radioactive waste storage area.

    • This area should be posted with a "Caution - Radioactive Materials" sign.

    • Maintain a logbook for all stored waste, tracking the date of storage and the calculated date when it will have decayed for at least 10 half-lives.

  • Final Disposal:

    • After the 10 half-life period has passed, survey each waste container with a calibrated survey meter in a low-background area.

    • If the readings are indistinguishable from background, the waste can be disposed of as non-radioactive.

    • Before disposal, all radioactive labels must be defaced or removed.

    • Record the final survey results, the date of disposal, and the name of the individual performing the survey in the logbook.

    • If the waste is still above background levels, it must be stored for a longer period and re-surveyed.

Disposal_Plan cluster_collection Waste Collection cluster_storage Decay-in-Storage cluster_disposal Final Disposal collect1 Segregate Waste Streams collect2 Place in Shielded, Labeled Containers collect1->collect2 collect3 Complete Radioactive Waste Tag collect2->collect3 store1 Move to Secure Storage Area collect3->store1 store2 Log Waste Information store1->store2 store3 Store for at least 10 Half-Lives store2->store3 disp1 Survey Waste for Radioactivity store3->disp1 disp2 If at Background, Deface Labels disp1->disp2 disp3 Dispose as Non-Radioactive Waste disp2->disp3 disp4 Log Final Disposal disp3->disp4

Caption: A step-by-step plan for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.